molecular formula C36H44FN3O6S B1178589 TSKgel Butyl-NPR CAS No. 125524-87-0

TSKgel Butyl-NPR

Cat. No.: B1178589
CAS No.: 125524-87-0
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Description

TSKgel Butyl-NPR, also known as this compound, is a useful research compound. Its molecular formula is C36H44FN3O6S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125524-87-0

Molecular Formula

C36H44FN3O6S

Synonyms

TSKgel Butyl-NPR

Origin of Product

United States

Foundational & Exploratory

TSKgel Butyl-NPR: A Technical Guide to Hydrophobic Interaction Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Hydrophobic Interaction Chromatography (HIC) utilizing the TSKgel Butyl-NPR column. Designed for high-throughput and high-resolution analysis of biomolecules, particularly proteins and monoclonal antibodies, this stationary phase offers unique advantages in biopharmaceutical research and quality control.

Core Principle of Hydrophobic Interaction Chromatography

Hydrophobic Interaction Chromatography separates molecules based on their surface hydrophobicity. The this compound column contains a stationary phase composed of butyl ligands bonded to a non-porous polymethacrylate base resin.[1][2][3] This makes it the least hydrophobic offering in the TSKgel HIC column series.[1][2][3]

The separation process is governed by the reversible interaction between the hydrophobic butyl groups and the hydrophobic patches on the surface of proteins.[4][5] This interaction is modulated by the concentration of salt in the mobile phase.[6]

  • Binding: At high salt concentrations, the ordered water molecules around the protein and the stationary phase are disrupted. This increases the hydrophobic effect, promoting the binding of the protein's hydrophobic regions to the butyl ligands.[7]

  • Elution: A decreasing salt gradient weakens the hydrophobic interactions. As the salt concentration decreases, the protein's affinity for the stationary phase is reduced, leading to its elution.[6][7][8] Proteins are eluted in order of increasing hydrophobicity.[6][8]

One of the key advantages of HIC is that it is a non-denaturing technique, preserving the protein's three-dimensional structure and biological activity.[7][8]

HIC_Principle Principle of Hydrophobic Interaction Chromatography cluster_binding High Salt Concentration (Binding) cluster_elution Low Salt Concentration (Elution) protein_h Protein (Hydrophobic patches exposed) butyl_h This compound (Butyl groups) protein_h->butyl_h Hydrophobic Interaction protein_l Protein (Hydrophobic patches shielded) butyl_l This compound (Butyl groups) protein_l->butyl_l Weak Interaction

Caption: The principle of HIC: binding at high salt and elution at low salt concentrations.

This compound Column Characteristics

The this compound column is engineered for high-speed and efficient separations due to its non-porous resin (NPR) particles.[1][9] The binding kinetics occur exclusively on the bead's surface, eliminating pore diffusion as a rate-limiting step and enabling faster analysis times, often under 10 minutes.[1][4][10] This feature also contributes to excellent mass recovery.[1][10]

Quantitative Data Summary

The following tables summarize the key specifications and performance metrics of the this compound columns.

Table 1: this compound Column Specifications

PropertySpecificationReference
Stationary Phase Butyl (C4) groups on a hydroxylated methacrylic polymer base[1]
Particle Size 2.5 µm (non-porous)[1][9]
pH Stability 2.0 - 12.0[9]
Operating Temperature 10 - 60 °C[9]
Maximum Pressure 200 bar[9]
Maximum Salt Concentration ≤ 4 M[9]
Maximum Organic Solvent ≤ 50% (some sources recommend ≤ 20%)[1]

Table 2: Available Column Dimensions and Flow Rates

Length x I.D.Part NumberMaximum Flow RateReference
3.5 cm x 4.6 mm149471.2 mL/min[9][11]
10 cm x 4.6 mm421681.0 mL/min[11]

Table 3: Performance Characteristics

ParameterValueReference
Protein Recovery (Myoglobin) 96%[4]
Protein Recovery (Ribonuclease) 90%[4]
Protein Recovery (Lysozyme) 102%[4]
Protein Recovery (Alpha-Chymotrypsin) 95%[4]
Protein Recovery (Alpha-Chymotrypsinogen A) 98%[4]
Crude Sample Capacity (4.6 mm ID x 3.5 cm L) 100 µg[10]
Pure Sample Capacity (4.6 mm ID x 3.5 cm L) 2 µg[10]

Experimental Protocols

The following sections provide detailed methodologies for performing a typical HIC experiment using a this compound column.

Mobile Phase Preparation

Mobile Phase A (Binding Buffer):

  • High salt concentration buffer.

  • Recommended: 1.8 M Ammonium Sulfate in 0.1 M Sodium Phosphate Buffer, pH 7.0.[12]

  • Alternative: 2 M Ammonium Sulfate in 20 mM Phosphate Buffer, pH 7.0.[4]

Mobile Phase B (Elution Buffer):

  • Low salt concentration buffer.

  • Recommended: 0.1 M Sodium Phosphate Buffer, pH 7.0 (salt-free).[12]

  • Alternative: 20 mM Phosphate Buffer, pH 7.0.[4]

Note: It is highly recommended to filter all mobile phases through a 0.2 - 0.5 µm membrane filter before use to prevent column plugging.[12]

Sample Preparation
  • Dissolve the protein sample in Mobile Phase A (Binding Buffer).

  • Ensure the salt concentration of the sample is similar to that of the binding buffer to promote efficient binding to the column.

  • Filter the sample through a 0.2 - 0.5 µm syringe filter before injection.

Chromatographic Separation Workflow

The following diagram illustrates the typical workflow for a HIC separation.

HIC_Workflow Typical HIC Experimental Workflow start Start: Prepare Mobile Phases & Sample equilibration 1. Column Equilibration (100% Mobile Phase A) start->equilibration injection 2. Sample Injection equilibration->injection wash 3. Isochratic Wash (100% Mobile Phase A) injection->wash gradient 4. Gradient Elution (Decreasing Salt Concentration 0-100% Mobile Phase B) wash->gradient regeneration 5. Column Regeneration (e.g., 0.1-0.2 M NaOH) gradient->regeneration re_equilibration 6. Re-equilibration (100% Mobile Phase A) regeneration->re_equilibration end End: Analysis Complete re_equilibration->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TSKgel Butyl-NPR Non-Porous Resin

This guide provides a comprehensive overview of the this compound (Non-Porous Resin), a high-performance chromatography medium designed for the rapid and efficient analysis of biomolecules. Leveraging a unique non-porous particle structure, this resin offers significant advantages in speed, resolution, and recovery, making it an invaluable tool in biopharmaceutical research and development.

Core Principles and Mechanism of Action

This compound is a hydrophobic interaction chromatography (HIC) resin. The stationary phase consists of 2.5 µm non-porous polymethacrylate beads chemically bonded with butyl ligands.[1][2][3] This non-porous nature is a key feature, as it eliminates the pore diffusion that often limits the speed and efficiency of separations with traditional porous media.[2] Consequently, mass transfer occurs exclusively on the particle surface, leading to extremely fast and high-resolution separations.

The fundamental principle of HIC involves the interaction between hydrophobic regions on the surface of biomolecules and the hydrophobic butyl ligands on the resin.[2][4] In a high-salt aqueous mobile phase, the ordered structure of water molecules around the protein and the ligand is disrupted, exposing hydrophobic patches and promoting their association. Elution is then achieved by decreasing the salt concentration of the mobile phase, which increases the hydration of the biomolecules and weakens the hydrophobic interaction, allowing the molecules to elute in order of their relative surface hydrophobicity.[2]

This compound is the least hydrophobic offering in the TSKgel HIC column series, which means it requires higher salt concentrations to achieve protein binding.[1][5] This characteristic is often advantageous for achieving high recovery of even highly hydrophobic samples.[1][6]

HIC_Mechanism Figure 1: Mechanism of Hydrophobic Interaction Chromatography (HIC) cluster_binding Binding Phase (High Salt) cluster_elution Elution Phase (Low Salt) Protein_HighSalt Protein (Hydrophobic patches exposed) Resin_HighSalt This compound (Butyl Ligands) Protein_HighSalt->Resin_HighSalt Hydrophobic Interaction Protein_LowSalt Protein (Hydrophobic patches shielded) Resin_LowSalt This compound (Butyl Ligands) Protein_LowSalt->Resin_LowSalt Interaction Weakened Eluted_Protein Eluted Protein Resin_LowSalt->Eluted_Protein Release DAR_Workflow Figure 2: Workflow for ADC DAR Analysis using this compound cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis A Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 Equilibrate Equilibrate Column: This compound (4.6 x 100 mm) with Mobile Phase A A->Equilibrate B Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 with 5% 2-Propanol Gradient Apply Linear Gradient: 0-100% B over 30 min B->Gradient Inject Inject ADC Sample Equilibrate->Inject Inject->Gradient Detect Detect at 280 nm Gradient->Detect Integrate Integrate Peaks (DAR=0, 2, 4, 6, 8) Detect->Integrate Calculate Calculate Average DAR Integrate->Calculate

References

TSKgel Butyl-NPR: A Technical Deep Dive into Particle Size, Efficiency, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high-resolution, rapid, and reproducible separations of biomolecules is paramount. The TSKgel Butyl-NPR column, a key player in Hydrophobic Interaction Chromatography (HIC), offers a unique solution rooted in its distinct particle technology. This technical guide explores the core attributes of the this compound, focusing on its particle size and the resulting impact on chromatographic efficiency, supported by detailed experimental protocols and data.

Core Technology: The 2.5 µm Non-Porous Particle

At the heart of the this compound's performance is its stationary phase, which consists of 2.5 µm non-porous polymethacrylate beads.[1][2][3] This non-porous nature is a critical design choice that directly translates to high efficiency and speed in biomolecule separations.[3][4] Unlike porous particles where mass transfer within the pores can be a rate-limiting step, the binding kinetics on this compound occur exclusively on the surface of the beads.[4][5] This elimination of pore diffusion leads to sharper peaks and higher resolution, particularly at increased flow rates.[3]

The small 2.5 µm particle size further contributes to the column's high efficiency, a principle common across liquid chromatography modes.[2][6] This combination of small, non-porous particles allows for rapid analyses, often under 15 minutes, making it an ideal choice for time-sensitive applications such as quality control and process monitoring.[1][3]

Performance Characteristics and Specifications

The unique particle design of the this compound column results in a set of performance characteristics tailored for the analysis of proteins, antibody-drug conjugates (ADCs), and protein aggregates.[1] The butyl ligands bonded to the polymethacrylate base provide a weakly hydrophobic stationary phase, making it the least hydrophobic offering among the TSKgel HIC columns.[5][6][7][8] This characteristic necessitates a higher salt concentration to achieve protein binding, which can be advantageous for the gentle separation of sensitive biomolecules.[5][6][8]

Quantitative Data Summary

The following tables summarize the key specifications and performance metrics of the this compound column.

Physical and Chemical Properties Value Reference
Particle Size 2.5 µm[1][2][3][5][9][10]
Particle Type Non-porous Polymethacrylate[1][2][3][5]
Stationary Phase Butyl (C4)[2][5]
pH Stability 2.0 - 12.0[5][11]
Maximum Pressure 20 MPa (200 bar)[10][11]
Maximum Temperature 60 °C[10][11]
Maximum Salt Concentration < 4 mol/L[10][11][12]
Organic Solvent Compatibility ≤ 50% (general), ≤ 20% (this compound specific recommendation)[5][6][8]
Column Dimensions and Performance Value Reference
Available Inner Diameters 4.6 mm[1][9]
Available Lengths 3.5 cm, 10 cm[1][3][9]
Theoretical Plates (10 cm column) > 4,000[11]
Resolution (Rs) for Lysozyme/Ovalbumin (3.5 cm column) ≥ 3.0[11][12]
Protein Recovery Recovery (%) Reference
Myoglobin96[3]
Ribonuclease90[3]
Lysozyme102[3]
Alpha-Chymotrypsin95[3]
Alpha-Chymotrypsinogen A98[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for common applications of the this compound column.

Standard Protein Separation

This protocol outlines the separation of a standard protein mixture, a common procedure for column performance verification.

Objective: To separate a mixture of standard proteins based on their surface hydrophobicity.

Column: this compound, 4.6 mm ID x 10 cm[3]

Mobile Phase A: 20 mmol/L Phosphate Buffer + 2 mol/L Ammonium Sulfate, pH 7.0[3] Mobile Phase B: 20 mmol/L Phosphate Buffer, pH 7.0[3]

Gradient: 25% to 60% Mobile Phase B over 20 minutes (linear)[3] Flow Rate: 1.0 mL/min[3] Detection: UV @ 215 nm[3] Temperature: 35 °C[3] Injection Volume: 2 µL[3] Sample: A mixture of five standard proteins (e.g., myoglobin, ribonuclease, lysozyme, alpha-chymotrypsin, alpha-chymotrypsinogen A) at a concentration of 2 g/L each.[3]

Analysis of Monoclonal Antibody Oxidation

This protocol demonstrates the capability of the this compound to resolve subtle modifications in monoclonal antibodies.

Objective: To separate and quantify oxidation variants of a monoclonal antibody.

Column: this compound, 4.6 mm ID x 10 cm[3]

Mobile Phase A: 20 mmol/L Phosphate Buffer + 2 mol/L Ammonium Sulfate, pH 7.0[3] Mobile Phase B: 20 mmol/L Phosphate Buffer, pH 7.0[3]

Gradient: 25% to 60% Mobile Phase B over 20 minutes (linear)[3] Flow Rate: 1.0 mL/min[3] Detection: UV @ 214 nm[3] Temperature: 35 °C[3] Injection Volume: 2 µL[3] Sample Preparation: An enzymatic digest of a therapeutic antibody, with induced oxidation by adding 0.01% or 0.1% tert-butylhydroperoxide (tBHP) to the antibody solution.[3]

Column Performance Test

This protocol is used to verify the resolution of the this compound column upon delivery and for ongoing performance monitoring.

Objective: To determine the resolution between lysozyme and ovalbumin.

Column: this compound, 4.6 mm ID x 3.5 cm

Mobile Phase: Linear gradient from 1.8 M to 0 M ammonium sulfate in 0.1 M sodium phosphate buffer, pH 7.0, over 10 minutes.[12] Flow Rate: 1.0 mL/min[12] Detection: UV @ 280 nm[12] Sample: A mixture of lysozyme (2.0 µg) and ovalbumin (4.0 µg) in 10 µL.[12] Performance Specification: The resolution (Rs) should be greater than or equal to 3.0.[12]

Visualizing the Process and Logic

To better understand the underlying principles and workflows, the following diagrams illustrate the Hydrophobic Interaction Chromatography process and a typical experimental workflow for protein analysis using the this compound column.

HIC_Principle cluster_binding Binding Phase (High Salt) cluster_elution Elution Phase (Decreasing Salt) protein_folded Folded Protein (Hydrophobic patches exposed) bead_high_salt This compound Bead (Butyl Ligands) protein_folded->bead_high_salt Hydrophobic Interaction protein_eluted Eluted Protein bead_low_salt This compound Bead bead_high_salt->bead_low_salt Decreasing Salt Gradient

Principle of Hydrophobic Interaction Chromatography (HIC).

Experimental_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Sample Preparation (e.g., Protein solution in high salt buffer) injection Sample Injection sample_prep->injection system_prep HPLC System Equilibration (with initial mobile phase conditions) system_prep->injection separation Separation on this compound (Decreasing salt gradient) injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Analysis (Quantification, Purity Assessment) chromatogram->analysis

A typical experimental workflow for protein analysis.

References

TSKgel Butyl-NPR column specifications and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the TSKgel Butyl-NPR Column

For researchers, scientists, and drug development professionals seeking a high-performance solution for the analysis of biomolecules, the this compound column offers a unique combination of speed and resolution. This guide provides a comprehensive overview of the column's specifications, properties, and the methodologies for its application in hydrophobic interaction chromatography (HIC).

Core Properties and Specifications

The this compound column is a premier choice for high-speed separations, providing excellent recovery even for more hydrophobic samples.[1][2] Its design is centered around non-porous resin technology, which facilitates rapid analysis times as binding kinetics occur solely on the bead's surface.[1][2] The 2.5 µm particle size contributes to high-efficiency separations.[1][2][3]

The column's base material is a hydroxylated methacrylic polymer, ensuring stability in both acidic and caustic cleaning solutions up to 1N.[1][4] This polymethacrylate base makes the this compound a robust tool for various analytical challenges.[4][5]

As the least hydrophobic option among the TSKgel HIC offerings, it necessitates a higher salt concentration to achieve sample binding.[3][6][7] This characteristic is particularly advantageous for the analysis of more hydrophobic samples, where it promotes efficient recovery.[3][6]

Key Specifications

The operational parameters of the this compound column are detailed below, offering a clear view of its capabilities and compatibility with various analytical systems.

Parameter Value
Stationary Phase Butyl (C4)[4]
Support Matrix Non-porous Polymethacrylate[3][5][6]
Particle Size 2.5 µm[3][4][6]
Pore Size Non-porous[3][5]
Column Dimensions 4.6 mm ID x 3.5 cm L, 4.6 mm ID x 10.0 cm L[4][8]
pH Stability 2.0 - 12.0[3][4]
Maximum Pressure 200 bar (20 MPa)[4][8]
Operating Temperature 10 - 60 °C[4]
Maximum Salt Concentration ≤ 4 M[1][4]
Maximum Organic Solvent ≤ 50% (recommended ≤ 20%)[3][7]
Maximum Flow Rate 1.2 mL/min (for 3.5 cm L), 1.0 mL/min (for 10 cm L)[4][8]
Protein Recovery

The non-porous nature of the resin contributes to excellent mass recovery, enabling quantification down to the nanogram level.[3][5]

Protein Recovery (%)
Myoglobin96
Ribonuclease90
Lysozyme102
Alpha-Chymotrypsin95
Alpha-Chymotrypsinogen A98
Trypsin inhibitor95
(Data sourced from a study on this compound protein recovery)[5]

Experimental Protocols

Hydrophobic Interaction Chromatography with the this compound column separates molecules based on their surface hydrophobicity.[5] Adsorption to the stationary phase is promoted by high salt concentrations, and elution is achieved by a decreasing salt gradient.[5]

General Methodology for Protein Analysis

1. Mobile Phase Preparation:

  • Mobile Phase A (Binding Buffer): 20 mmol/L Phosphate Buffer + 2 mol/L Ammonium Sulfate, pH 7.0.

  • Mobile Phase B (Elution Buffer): 20 mmol/L Phosphate Buffer, pH 7.0.

  • All reagents, water, and solvents should be of high quality to prevent fouling of the small surface area of the non-porous resin.[9]

2. Sample Preparation:

  • Dissolve the protein sample in Mobile Phase A. The final concentration will depend on the specific protein and detection method. For antibody digests, a concentration of 2 g/L has been used.[5]

  • Filter the sample through a 0.45 µm filter before injection to remove any particulates.

3. Chromatographic Conditions:

  • Column: this compound, 4.6 mm ID x 10 cm L

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV @ 215 nm or 214 nm[5]

  • Temperature: 35 °C[5]

  • Injection Volume: 2 µL[5]

  • Gradient: A linear gradient from a lower percentage to a higher percentage of Mobile Phase B. A typical gradient might be from 25% to 60% B over 20 minutes.[5]

4. Column Cleaning and Regeneration:

  • For routine cleaning, repeated injections (100 - 250 µL) of 0.1 - 0.2 M NaOH are recommended, preferably after each day of use.[8][9]

  • If the sodium hydroxide wash is not effective, repeated injections of 20% aqueous acetic acid can be used.[8][9]

  • Storage: Store the column in distilled water at the end of each day.[8]

5. Column Protection:

  • The use of a pre-column filter with a 0.5 µm stainless steel frit is recommended to prevent plugging of the column frit.[8][9]

  • A pre-injector membrane filter is also advised to prevent particles from pump seal wear from reaching the column.[9]

Visualizing Workflows and Relationships

To better understand the practical application and underlying principles of the this compound column, the following diagrams illustrate a typical experimental workflow and the logical relationships of its core features.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis A Prepare Mobile Phases (High & Low Salt) B Prepare & Filter Protein Sample C Equilibrate Column with High Salt Buffer A->C D Inject Sample C->D E Run Decreasing Salt Gradient D->E F Detect Eluting Proteins (UV Detector) E->F G Analyze Data (Chromatogram) F->G H Clean & Regenerate Column G->H I Store Column in Shipping Solvent H->I

Caption: A typical experimental workflow for protein analysis using the this compound column.

logical_relationships cluster_properties Core Properties cluster_performance Performance Characteristics prop1 2.5 µm Particle Size perf1 High Resolution prop1->perf1 perf2 High Speed Separations (<10 min) prop1->perf2 prop2 Non-Porous Resin prop2->perf2  Faster Kinetics perf3 Excellent Mass Recovery prop2->perf3  No Pore Diffusion prop3 Butyl Ligand (Least Hydrophobic) perf4 Ideal for Hydrophobic Samples prop3->perf4

Caption: Relationship between the this compound column's properties and its performance benefits.

Applications

The this compound column is a versatile tool for a range of applications, including:

  • The separation and recovery of proteins and peptides with high efficiency.[2][4]

  • Analysis of modified or aggregated peptides and proteins.[5]

  • Separation of open circular (nicked) and supercoiled forms of DNA plasmids.[2][4]

  • Analysis of antibody-drug conjugates (ADCs), specifically in determining the drug-to-antibody ratio (DAR).[10]

  • Serving as an orthogonal method to analyze protein aggregation, oxidation, and deamidation.[10]

  • Time-critical QC analysis and sample-limited applications.[1][2][3]

References

A Technical Guide to the Applications of TSKgel Butyl-NPR in Biopharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Hydrophobic Interaction Chromatography (HIC) and the TSKgel Butyl-NPR Column

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to separate proteins and other biomolecules based on differences in their surface hydrophobicity.[1][2][3] The separation is achieved under non-denaturing conditions, utilizing a reversed salt gradient at physiological pH, which preserves the native structure and biological activity of the molecules.[4] Proteins are loaded onto the column in a high-salt mobile phase, which enhances hydrophobic interactions between the protein and the stationary phase.[1][5] Elution is then accomplished by decreasing the salt concentration, which weakens these interactions.[2][4]

The this compound column is a state-of-the-art HIC column specifically designed for the high-performance analysis of biopharmaceuticals.[6][7] It is packed with 2.5 µm non-porous polymethacrylate particles, a design that eliminates pore diffusion, often a rate-limiting step in chromatography, thereby enabling faster and higher-resolution separations.[6][8][9] As the least hydrophobic option in the TSKgel HIC series, it is an excellent choice for achieving high recovery of even highly hydrophobic samples.[7][10][11] These features make it particularly well-suited for quality control and process monitoring applications.[8]

Core Applications in Biopharmaceutical Analysis

The unique properties of the this compound column make it ideal for several critical applications in the biopharmaceutical industry, most notably the characterization of antibody-drug conjugates and the analysis of monoclonal antibody variants.

Antibody-Drug Conjugate (ADC) Analysis

A primary application of the this compound column is the determination of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).[6][7][8] The DAR is a critical quality attribute that defines the average number of drug molecules attached to an antibody and directly impacts the ADC's therapeutic efficacy.

The conjugation of small molecule drugs increases the overall hydrophobicity of the antibody. HIC can effectively separate ADC species based on the number of conjugated drugs; species with a higher drug load are more hydrophobic and thus retained longer on the column.[12][13] The this compound column provides baseline resolution of peaks corresponding to different DAR values (e.g., DAR 0, 2, 4, 6, 8), allowing for accurate quantification.[12][13] The high speed of the non-porous particles allows for rapid analysis, often in under 15 minutes.[6]

Monoclonal Antibody (mAb) Variant Analysis

The this compound column also serves as a robust tool for identifying and quantifying mAb product-related variants, such as oxidized forms and aggregates.[6]

  • Oxidation Variants: Oxidation, particularly of methionine residues, can alter the hydrophobicity of a monoclonal antibody. The this compound column can resolve these subtle differences, separating oxidized variants from the native form.[9][14] This is crucial for monitoring product stability and degradation pathways.

  • Aggregates: Protein aggregation is a common issue in bioprocessing that can impact product safety and efficacy. HIC offers an orthogonal method to size exclusion chromatography (SEC) for quantifying high molecular weight aggregates.[6][14]

Data Presentation: Column Specifications and Performance

Quantitative data regarding the column's characteristics and performance are summarized below for clear reference.

Table 1: this compound Column Specifications and Operating Conditions
ParameterSpecification
Base Material Polymethacrylate
Particle Size 2.5 µm (non-porous)[6][7][9]
Ligand Butyl (C4)[15]
Available Dimensions 4.6 mm ID x 3.5 cm L4.6 mm ID x 10.0 cm L[6][16]
pH Stability 2.0 - 12.0[11][16]
Max Pressure 20 MPa[16]
Max Flow Rate 1.2 mL/min (3.5 cm L), 1.0 mL/min (10 cm L)[16]
Standard Flow Rate 0.5 - 1.0 mL/min[16]
Max Salt Concentration < 4 M[16]
Max Organic Conc. ≤ 50% (confirm salt solubility)[16]
Temperature Range 0 - 60 °C[16]
Table 2: Reported Recovery Rates for Standard Proteins
ProteinRecovery (%)
Myoglobin96
Ribonuclease90
Lysozyme102
Alpha-Chymotrypsin95
Alpha-Chymotrypsinogen A98
Trypsin inhibitor98
(Data sourced from a Tosoh Bioscience brochure)[9]

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducing analytical results. The following sections provide methodologies for the key applications cited.

Protocol 1: DAR Analysis of an Antibody-Drug Conjugate

This protocol is a representative method for separating an ADC (e.g., Trastuzumab-vcMMAE) to determine its drug-to-antibody ratio.

Table 3: Experimental Conditions for ADC DAR Analysis

Parameter Condition
Column This compound, 4.6 mm ID x 10 cm L, 2.5 µm[12]
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 + 5% IPA
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0 + 20% IPA
Gradient Linear gradient, details vary by specific ADC (e.g., 0-100% B over 20-30 min)
Flow Rate 0.8 - 1.0 mL/min
Temperature 25 °C - 35 °C
Detection UV @ 280 nm[13]

| Sample | Unconjugated and conjugated Trastuzumab[12][13] |

Methodology:

  • Equilibrate the this compound column with the initial mobile phase conditions (high salt) until a stable baseline is achieved.

  • Inject the ADC sample onto the column.

  • Apply a decreasing linear salt gradient by increasing the percentage of Mobile Phase B. The less hydrophobic, unconjugated antibody (DAR 0) will elute first.

  • As the salt concentration decreases, ADC species with progressively higher DAR values (e.g., 2, 4, 6, 8) will elute as distinct, well-resolved peaks.[12]

  • Monitor the elution profile at 280 nm and integrate the peaks to calculate the relative percentage of each species and the average DAR.

Protocol 2: Analysis of Monoclonal Antibody Oxidation Variants

This protocol describes a method for separating oxidation variants of a mAb following enzymatic digestion.

Table 4: Experimental Conditions for mAb Oxidation Analysis

Parameter Condition
Column This compound, 4.6 mm ID x 10 cm L, 2.5 µm[9]
Mobile Phase A 2.0 M Ammonium Sulfate in 20 mM Phosphate Buffer, pH 7.0[9]
Mobile Phase B 20 mM Phosphate Buffer, pH 7.0[9]
Gradient 25% to 60% B over 20 minutes (linear)[9]
Flow Rate 1.0 mL/min[9]
Temperature 35 °C[9]
Detection UV @ 215 nm[9]

| Sample Prep | Therapeutic antibody digested by papain. Oxidation induced with tBHP.[9] |

Methodology:

  • Prepare mAb samples, including a control and samples subjected to oxidative stress (e.g., using tert-butylhydroperoxide, tBHP).

  • Digest the samples with an enzyme such as papain to generate Fab and Fc fragments.[14]

  • Equilibrate the this compound column with the starting gradient conditions.

  • Inject the digested sample.

  • Apply the specified decreasing salt gradient. Oxidized fragments, being more hydrophilic, will typically elute earlier than their non-oxidized counterparts.

  • Monitor the separation at 215 nm. The resulting chromatogram will show distinct peaks corresponding to the number of oxidized residues in each fragment.[14]

Visualizations: Workflows and Separation Principles

Diagrams created using Graphviz illustrate the core principles and workflows associated with the this compound column.

HIC_Workflow General Workflow for Hydrophobic Interaction Chromatography (HIC) cluster_prep Preparation cluster_sep Separation & Elution cluster_detect Detection & Analysis Equilibrate Equilibrate Column (High Salt Buffer) Load_Sample Load Protein Sample (in High Salt Buffer) Equilibrate->Load_Sample Bind Proteins Bind to Butyl Ligands Load_Sample->Bind Gradient Apply Decreasing Salt Gradient Bind->Gradient Elute Proteins Elute Based on Hydrophobicity Gradient->Elute Detect UV Detection (e.g., 280 nm) Elute->Detect Analyze Generate Chromatogram & Quantify Peaks Detect->Analyze

General HIC Workflow

ADC_Analysis_Workflow Experimental Workflow for ADC DAR Analysis cluster_peaks Separated Species by Elution Order Sample ADC Sample (Mixture of DAR species) Column This compound Column Sample->Column Inject Detector UV Detector (280 nm) Column->Detector Elute Gradient Decreasing Salt Gradient (e.g., (NH₄)₂SO₄) Gradient->Column Apply Chromatogram Resulting Chromatogram Detector->Chromatogram Generate DAR0 DAR 0 (Least Hydrophobic) DAR2 DAR 2 DAR4 DAR 4 DAR6 DAR 6 DAR8 DAR 8 (Most Hydrophobic)

ADC DAR Analysis Workflow

mAb_Variant_Separation Separation Principle of mAb Variants by Hydrophobicity cluster_input Input mAb Sample Mixture Oxidized Oxidized mAb (More Hydrophilic) Input->Oxidized Elutes First Native Native mAb Aggregate Aggregate (More Hydrophobic) Input->Aggregate Elutes Last

mAb Variant Separation Principle

References

Technical Guide: Separation of Plasmid DNA Isoforms Using TSKgel Butyl-NPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of the TSKgel Butyl-NPR column for the analytical and preparative separation of plasmid DNA (pDNA) isoforms. Leveraging Hydrophobic Interaction Chromatography (HIC), this methodology is pivotal for the quality control and purification of supercoiled (sc), open-circular (oc), and linear (lin) forms of pDNA, which is a critical step in the manufacturing of DNA-based therapeutics and vaccines.

Introduction to this compound and Hydrophobic Interaction Chromatography

The this compound column is a high-performance liquid chromatography (HPLC) column packed with non-porous polymethacrylate beads functionalized with butyl groups.[1][2][3] The non-porous nature of the 2.5 µm particles allows for rapid mass transfer, leading to high-efficiency separations and fast analysis times, making it ideal for quality control applications.[4][5]

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[4] In the context of plasmid DNA, the different isoforms exhibit subtle differences in their three-dimensional structure, which affects the exposure of hydrophobic regions. The supercoiled isoform is generally more compact and, under high salt conditions, exposes more hydrophobic bases than the more relaxed open-circular and linear forms. This difference in hydrophobicity forms the basis for their separation on a hydrophobic stationary phase like the this compound.

The separation process involves binding the plasmid DNA to the column in a mobile phase with a high concentration of a kosmotropic salt, such as ammonium sulfate. Elution is then achieved by decreasing the salt concentration in the mobile phase, which weakens the hydrophobic interactions and allows the isoforms to elute in order of their increasing hydrophobicity.

Core Principles of Plasmid DNA Isoform Separation by HIC

The separation of pDNA isoforms by HIC is based on the differential hydrophobicity of the supercoiled, open-circular, and linear forms.

  • Supercoiled (sc) Plasmid DNA: This is the desired, biologically active form. Its compact structure, under high salt conditions, is thought to expose a greater number of hydrophobic bases compared to the other isoforms. Consequently, it binds more strongly to the hydrophobic stationary phase and elutes last.

  • Open-Circular (oc) Plasmid DNA: This form results from a single-strand nick in the DNA backbone. It has a more relaxed, less compact structure than the supercoiled form, leading to a lower surface hydrophobicity. As a result, it exhibits weaker interaction with the column and elutes earlier than the supercoiled form.

  • Linear (lin) Plasmid DNA: This isoform is created by double-strand breaks. Its hydrophobicity is generally similar to or slightly less than the open-circular form, and it typically elutes before the supercoiled isoform.

The elution order in HIC for plasmid DNA isoforms is typically: Open-Circular ≈ Linear < Supercoiled .

Experimental Protocols

Materials and Equipment
  • HPLC System: A biocompatible HPLC or UHPLC system with a gradient pump, UV detector (monitoring at 260 nm), and autosampler.

  • Column: this compound, 4.6 mm ID x 3.5 cm or 4.6 mm ID x 10 cm (for higher resolution).[4]

  • Mobile Phase A (Binding Buffer): 20 mM Tris-HCl, pH 8.0 containing a high concentration of ammonium sulfate (e.g., 2.0 M, 2.5 M, or 3.0 M).[6]

  • Mobile Phase B (Elution Buffer): 20 mM Tris-HCl, pH 8.0.

  • Plasmid DNA Sample: Purified plasmid DNA containing a mixture of isoforms, dissolved in a low-salt buffer (e.g., TE buffer).

  • Filtration: 0.22 µm syringe filters for mobile phase and sample clarification.

Sample Preparation
  • Dilute the plasmid DNA sample to a suitable concentration (e.g., 0.1 mg/mL) in a low-salt buffer.

  • If the sample contains high concentrations of salt, it may need to be buffer exchanged into the initial mobile phase conditions to ensure proper binding to the column.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Chromatographic Method

The following is a representative gradient method. The optimal salt concentrations and gradient slope may need to be adjusted based on the specific plasmid and the desired separation.

Column: this compound, 4.6 mm ID x 10 cm Mobile Phase A: 20 mM Tris-HCl, 2.5 M Ammonium Sulfate, pH 8.0 Mobile Phase B: 20 mM Tris-HCl, pH 8.0 Flow Rate: 1.0 mL/min Detection: UV at 260 nm Column Temperature: 25 °C Injection Volume: 20 µL

Time (min)% Mobile Phase B
00
10
21100
26100
270
320

Note: The gradient starts with a high concentration of ammonium sulfate to promote binding of all isoforms. The concentration is then gradually decreased (by increasing the percentage of Mobile Phase B) to elute the isoforms based on their hydrophobicity. A final wash with 100% Mobile Phase B is performed to elute any strongly bound components, followed by re-equilibration at the initial conditions.

Data Presentation

The following tables summarize typical performance parameters for the separation of plasmid DNA isoforms using HIC. Note that specific values can vary depending on the plasmid, column dimensions, and exact chromatographic conditions.

This compound Column Specifications
ParameterSpecification
Packing MaterialButyl-functionalized non-porous polymethacrylate
Particle Size2.5 µm
Available Dimensions4.6 mm ID x 3.5 cm, 4.6 mm ID x 10 cm
pH Stability2.0 - 12.0
Maximum Pressure20 MPa
Typical Elution Profile and Performance
Plasmid IsoformTypical Elution OrderExpected Relative RetentionResolution (Rs)Recovery (%)
Open-Circular (oc)1Shorter> 1.5 (between oc and sc)> 90
Linear (lin)1 or 2ShorterVariable> 90
Supercoiled (sc)LastLonger> 1.5 (between oc and sc)> 90

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis pDNA_sample Plasmid DNA Sample (mixture of isoforms) injection Sample Injection pDNA_sample->injection buffer_prep Mobile Phase Preparation (High & Low Salt) hplc_system HPLC System Setup (this compound column) buffer_prep->hplc_system hplc_system->injection gradient Gradient Elution (Decreasing Salt) injection->gradient detection UV Detection (260 nm) gradient->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for plasmid DNA isoform separation.

Logical Relationship of Isoform Separation

isoform_separation cluster_column This compound Column cluster_elution Decreasing Salt Gradient column_beads Butyl Groups (Hydrophobic) elution_order Elution Order oc_plasmid Open-Circular (oc) (Less Hydrophobic) oc_plasmid->column_beads Weaker Interaction sc_plasmid Supercoiled (sc) (More Hydrophobic) sc_plasmid->column_beads Stronger Interaction elutes_first Elutes First: Open-Circular elution_order->elutes_first Earlier elutes_last Elutes Last: Supercoiled elution_order->elutes_last Later

Caption: Separation principle of plasmid isoforms on this compound.

References

Methodological & Application

TSKgel Butyl-NPR: A Detailed Protocol for Antibody-Drug Conjugate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This application note provides a comprehensive protocol for the analysis of antibody-drug conjugates (ADCs) using the TSKgel Butyl-NPR Hydrophobic Interaction Chromatography (HIC) column. This method is particularly suited for determining the drug-to-antibody ratio (DAR) distribution, a critical quality attribute of ADCs that influences both their efficacy and safety. The protocol outlined below is based on the analysis of Trastuzumab-vcMMAE, a well-characterized ADC.

Introduction

Antibody-drug conjugates are a promising class of biotherapeutics designed for targeted cancer therapy.[1] An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic drug, and a chemical linker that connects the two.[2] The manufacturing process of ADCs often results in a heterogeneous mixture of species with varying numbers of drug molecules conjugated to the antibody.[1] This heterogeneity, defined by the drug-to-antibody ratio (DAR), is a critical quality attribute that requires precise characterization.[3]

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for characterizing the DAR distribution of ADCs under non-denaturing conditions.[4] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated hydrophobic drug molecules increases, so does the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.[3] The this compound column, with its non-porous polymethacrylate beads and butyl ligands, is the least hydrophobic of the TSKgel HIC columns, making it an excellent choice for high-speed separations with excellent recovery, even for more hydrophobic samples.[3][4] The 2.5 µm non-porous particles of this column allow for fast and highly efficient separations.[3]

This application note details a robust protocol for the separation and quantification of ADC species with different DAR values using the this compound column.

Experimental Protocols

This section provides a detailed methodology for the analysis of an ADC, using Trastuzumab-vcMMAE as an example.

Materials and Instrumentation

Materials:

  • ADC Sample: Trastuzumab-vcMMAE (2.2 mg/mL)[5]

  • Unconjugated Antibody: Trastuzumab (0.24 mg/mL)[5]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[6]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol[5]

  • HPLC/UHPLC System: A system equipped with a UV detector capable of monitoring at 280 nm.

  • Column: this compound, 2.5 µm, 4.6 mm ID × 10 cm L[3][5]

Sample Preparation

The ADC and unconjugated antibody samples are diluted to their final concentrations using an appropriate buffer, as specified in the materials list. It is recommended to filter the samples through a 0.22 µm filter before injection to prevent column clogging.

Chromatographic Conditions

The separation of ADC species is achieved using a gradient elution method. The specific conditions are summarized in the table below.

ParameterCondition
Column This compound, 2.5 µm, 4.6 mm ID × 10 cm L
Mobile Phase A 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0 / 2-propanol = 8/2 (v/v)
Gradient 0 to 100% B in 20 minutes
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature Ambient
Data Analysis and Interpretation

The chromatogram obtained from the HIC analysis will show a series of peaks, with each peak corresponding to an ADC species with a specific DAR. The unconjugated antibody (DAR=0) will be the first to elute, followed by species with increasing DAR values, which are retained longer on the column due to their increased hydrophobicity.[3]

The average DAR can be calculated from the peak areas of the different DAR species in the chromatogram. The baseline resolution between the peaks allows for easy integration and quantification of the different drug payloads in the ADC sample.[1][5]

Data Presentation

The following table summarizes the expected retention times and corresponding DAR values for the analysis of Trastuzumab-vcMMAE based on a typical HIC separation.

Peak NumberRetention Time (min)Drug-to-Antibody Ratio (DAR)
1~9.50 (Unconjugated mAb)
2Later Eluting2
3Later Eluting4
4Later Eluting6
5Later Eluting8

Note: The exact retention times may vary slightly depending on the specific HPLC system and column batch.

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for ADC analysis using the this compound column.

ADC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (ADC Dilution) Injection Inject Sample onto This compound Column SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A and B) HIC_Separation HIC Separation (Gradient Elution) MobilePhasePrep->HIC_Separation Injection->HIC_Separation Detection UV Detection (280 nm) HIC_Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Peak Integration and Quantification Chromatogram->PeakIntegration DAR_Calculation Calculate Average DAR PeakIntegration->DAR_Calculation

Caption: Experimental workflow for ADC analysis using HIC.

Principle of HIC Separation for ADCs

The following diagram illustrates the principle of hydrophobic interaction chromatography for separating ADC species with different drug-to-antibody ratios.

HIC_Principle cluster_column HIC Column cluster_mobile_phase Mobile Phase Gradient cluster_adcs ADC Species ColumnMatrix Stationary Phase (Butyl Ligands) HighSalt High Salt (Binding) DAR0 DAR 0 HighSalt->DAR0 Weak Interaction DAR2 DAR 2 HighSalt->DAR2 Moderate Interaction DAR4 DAR 4 HighSalt->DAR4 Strong Interaction LowSalt Decreasing Salt (Elution) DAR0->LowSalt Elutes First DAR2->LowSalt Elutes Later DAR4->LowSalt Elutes Last

References

Application Notes and Protocols for Method Development on TSKgel Butyl-NPR for Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for the characterization and purification of proteins, including monoclonal antibodies (mAbs) and their variants.[1][2] It separates molecules based on differences in their surface hydrophobicity under non-denaturing conditions, preserving their native structure and biological activity.[3][4] The TSKgel Butyl-NPR (Non-Porous Resin) column, with its butyl ligand bonded to a non-porous polymethacrylate base, is particularly well-suited for high-speed, high-efficiency separations of biomolecules.[5][6] Its non-porous nature allows for faster analysis times as binding kinetics occur only on the bead's surface, making it ideal for time-critical quality control (QC) analysis and sample-limited applications.[5][7]

These application notes provide a comprehensive guide to developing robust and reproducible HIC methods for monoclonal antibodies using the this compound column.

This compound Column Specifications

The this compound column is the least hydrophobic offering in the TSKgel HIC column family, requiring a higher salt concentration for binding.[8][9] This characteristic often leads to excellent recovery, even for more hydrophobic samples.[8][9]

Parameter Specification Reference
Stationary Phase Butyl (C4) bonded to non-porous polymethacrylate beads[8]
Particle Size 2.5 µm[5][10]
Column Dimensions 3.5 cm x 4.6 mm ID, 10 cm x 4.6 mm ID[11]
pH Stability 2.0 - 12.0[10][11]
Maximum Pressure 20 MPa (200 bar)[11]
Operating Temperature 10 - 60 °C[7]
Maximum Salt Concentration ≤ 4 M[5][11]
Organic Solvent Compatibility ≤ 50% (confirm salt does not precipitate)[11]
Maximum Flow Rate 1.2 mL/min (for 3.5 cm length)[10][11]
Recommended Flow Rate 0.5 - 1.0 mL/min[10][11]

Principle of Hydrophobic Interaction Chromatography (HIC)

HIC is based on the reversible interaction between hydrophobic patches on the surface of a protein and the hydrophobic ligands of the stationary phase.[12] In an aqueous mobile phase with a high concentration of a kosmotropic salt (e.g., ammonium sulfate, sodium sulfate), the solvation of the protein is reduced, exposing its hydrophobic regions and promoting binding to the column.[1][12] Elution is typically achieved by decreasing the salt concentration in the mobile phase, which increases protein solvation and weakens the hydrophobic interactions, allowing the protein to detach from the stationary phase.[3] More hydrophobic molecules will bind more strongly and thus elute at lower salt concentrations.[3]

Method Development Workflow

A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines the key steps:

MethodDevelopmentWorkflow Start Start: Define Separation Goal Scouting Phase System Scouting (Column & Salt Selection) Start->Scouting Generic Conditions Screening Initial Gradient Screening Scouting->Screening Select best Column/Salt combo Optimization Parameter Optimization (Gradient, pH, Temperature, etc.) Screening->Optimization Identify Key Parameters Validation Method Validation Optimization->Validation Refined Conditions End Final Method Validation->End Robust & Reproducible

Caption: A systematic workflow for HIC method development.

Experimental Protocols

Accurate preparation of mobile phases is critical for reproducible results. It is highly recommended to filter all buffers through a 0.2-0.5 micron membrane filter before use.[10]

  • Mobile Phase A (Binding Buffer):

    • High salt concentration to promote binding.

    • Example: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[1][2]

    • Protocol:

      • Dissolve the appropriate amount of sodium phosphate (monobasic and dibasic) in high-purity water to achieve a final concentration of 50 mM.

      • Adjust the pH to 7.0 using a calibrated pH meter.

      • Slowly add ammonium sulfate while stirring to a final concentration of 1.5 M. Ensure the salt is completely dissolved.

      • Filter the buffer using a 0.22 µm filter.

  • Mobile Phase B (Elution Buffer):

    • Low or no salt concentration to facilitate elution.

    • Example: 50 mM Sodium Phosphate, pH 7.0.[13]

    • Protocol:

      • Dissolve the appropriate amount of sodium phosphate in high-purity water to achieve a final concentration of 50 mM.

      • Adjust the pH to 7.0.

      • Filter the buffer using a 0.22 µm filter.

  • Dilute the monoclonal antibody sample to a suitable concentration (e.g., 1-2 mg/mL) using Mobile Phase A or a buffer with a similar high salt concentration to ensure the protein binds to the column upon injection.[14]

  • If the sample contains particulates, centrifuge or filter it through a 0.22 µm syringe filter before injection.

This generic method can be used as a starting point for separating most monoclonal antibodies.

Parameter Condition
Column This compound, 4.6 mm ID x 3.5 cm or 10 cm
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Flow Rate 1.0 mL/min
Gradient 0-100% B in 10-20 minutes
Detection UV at 280 nm
Injection Volume 5-20 µL
Column Temperature 25 °C

After the initial screening, the separation can be further optimized by adjusting various parameters.

  • Salt Type and Concentration: While ammonium sulfate is commonly used, other salts from the Hofmeister series (e.g., sodium sulfate, sodium chloride) can alter selectivity.[1] The initial salt concentration in Mobile Phase A can be adjusted to control retention.

  • Gradient Slope: A shallower gradient (longer gradient time) generally improves resolution between closely eluting peaks.

  • pH: The mobile phase pH can influence the surface charge of the protein, thereby affecting its hydrophobicity and retention.[3] Typically, a pH range of 6-7 is used.

  • Organic Modifiers: In some cases, adding a small amount of an organic solvent like isopropanol (e.g., 5-10%) to the mobile phases can improve peak shape and resolution, especially for very hydrophobic molecules.[2][13]

  • Temperature: Temperature can affect hydrophobic interactions. Running separations at different temperatures (e.g., 25°C vs. 40°C) can impact selectivity.[14]

Regular cleaning is essential to maintain column performance and lifetime.

  • Daily Cleaning: After daily use, it is recommended to wash the column with repeated injections (100-250 µL) of 0.1-0.2 M NaOH.[11][15]

  • Regeneration: If the NaOH wash is not effective, injections of 20% aqueous acetic acid can be used.[11][15]

  • Storage: For short-term storage, store the column in the mobile phase. For long-term storage, store the column in the shipping solvent (distilled water) after flushing out any salts.[11][15]

Application Example: Analysis of Antibody-Drug Conjugates (ADCs)

This compound is highly effective for characterizing the heterogeneity of antibody-drug conjugates (ADCs), specifically for determining the drug-to-antibody ratio (DAR).[16] The conjugation of a hydrophobic drug to an antibody increases the overall hydrophobicity of the molecule.[16] HIC can separate the different drug-loaded species.

ADCSeparation cluster_elution Elution Profile Injection ADC Sample Injection (Mixture of DAR species) Column This compound Column (High Salt) Injection->Column Binding Elution Decreasing Salt Gradient Column->Elution Detection UV Detector Elution->Detection Separated Species DAR0 DAR 0 (Unconjugated mAb) Least Hydrophobic DAR2 DAR 2 DAR0->DAR2 Increasing Retention Time DAR4 DAR 4 DAR2->DAR4 Increasing Retention Time DAR6 DAR 6 DAR4->DAR6 Increasing Retention Time DAR8 DAR 8 Most Hydrophobic DAR6->DAR8 Increasing Retention Time

Caption: Separation of ADC species by hydrophobicity on HIC.

Expected Results: The unconjugated mAb (DAR 0) will be the least retained and elute first. As the number of conjugated drugs increases, the ADC becomes more hydrophobic, leading to longer retention times on the column.[16] This results in a chromatogram with well-resolved peaks corresponding to DAR 0, DAR 2, DAR 4, etc.[16]

Troubleshooting

Problem Potential Cause Solution
No or Low Retention Salt concentration in mobile phase/sample is too low.Increase the salt concentration in Mobile Phase A and ensure the sample is in a high-salt buffer.
Poor Peak Shape (Tailing/Fronting) Secondary interactions; column fouling.Try adding a small amount of organic modifier; perform column cleaning procedure.
Low Recovery Protein is too hydrophobic and irreversibly binds.Use a shallower gradient; add organic modifier; try a less hydrophobic salt (e.g., NaCl).
High Backpressure Column frit or packing is plugged.Filter all samples and mobile phases; reverse flush the column (follow manufacturer's instructions); replace the in-line filter.[10][15]
Poor Reproducibility Inaccurate mobile phase preparation; column not equilibrated.Prepare fresh mobile phases carefully; ensure adequate column equilibration time between runs.

References

TSKgel Butyl-NPR: Mobile Phase Selection for High-Resolution Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for the purification and characterization of proteins, including monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs). The TSKgel Butyl-NPR column, featuring non-porous polymethacrylate beads with butyl ligands, is a premier choice for high-speed, high-resolution separations in HIC.[1][2] Its non-porous nature allows for rapid analysis times and excellent recovery of even hydrophobic samples, as binding kinetics occur solely on the bead's surface.[3][4] This application note provides a comprehensive guide to mobile phase selection and a detailed protocol for protein purification using the this compound column.

The principle of HIC relies on the reversible interaction between the hydrophobic moieties on a protein's surface and the hydrophobic ligands of the stationary phase.[5] A high salt concentration in the mobile phase enhances these interactions, promoting protein binding to the column. Elution is achieved by decreasing the salt concentration, which weakens the hydrophobic interactions and allows proteins to elute in order of increasing hydrophobicity.[5][6]

This compound Column Characteristics

The this compound column is the least hydrophobic offering in the TSKgel HIC column series, requiring a higher salt concentration for protein binding.[2][4] This characteristic is advantageous for the analysis of highly hydrophobic proteins that might be irreversibly retained on more hydrophobic columns.

PropertySpecification
Support MatrixPolymethacrylate
Functional GroupButyl (C4)
Particle Size2.5 µm (non-porous)
pH Stability2.0 - 12.0
Maximum Salt Concentration≤ 4 M
Maximum Organic Solvent≤ 50%

Mobile Phase Selection and Preparation

The selection of the mobile phase is critical for achieving optimal separation in HIC. The primary components are a high-salt binding buffer (Mobile Phase A) and a low-salt or no-salt elution buffer (Mobile Phase B).

Salt Selection

The choice of salt influences the protein's retention and the separation selectivity. The Hofmeister series provides a guideline for the salting-out effect of different ions. Salts that are more effective at promoting hydrophobic interactions are preferred.

  • Commonly Used Salts (in order of decreasing salting-out effect): Sodium Citrate > Sodium Sulfate > Ammonium Sulfate > Sodium Chloride

  • Ammonium sulfate is a widely used salt due to its high salting-out potential and good solubility.

  • Sodium chloride is another common choice, particularly when ammonium sulfate interferes with downstream applications.

Buffer System

A buffer is necessary to maintain a constant pH, which can affect the protein's surface hydrophobicity and stability.

  • Recommended Buffers: Sodium Phosphate, Potassium Phosphate

  • Typical pH Range: 6.0 - 7.5. A pH of 7.0 is a common starting point.[7][8]

Mobile Phase Composition
Mobile PhaseComponentTypical Concentration RangePurpose
A (Binding Buffer) Salt (e.g., Ammonium Sulfate)1.5 - 2.5 MPromotes binding of proteins to the column.
Buffer (e.g., Sodium Phosphate)50 - 100 mMMaintains a stable pH.
B (Elution Buffer) Buffer (e.g., Sodium Phosphate)50 - 100 mMElutes proteins by decreasing hydrophobic interactions.
(Optional) Organic Modifier≤ 10% (e.g., Isopropanol, Acetonitrile)Can improve recovery of very hydrophobic proteins.

Experimental Protocol: Protein Purification using this compound

This protocol provides a general framework for purifying a protein sample. Optimization of the gradient, flow rate, and mobile phase composition may be necessary for specific applications.

Materials
  • This compound column (e.g., 4.6 mm ID x 3.5 cm)[3]

  • HPLC system with a binary pump, UV detector, and autosampler

  • Mobile Phase A (e.g., 2.0 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B (e.g., 100 mM Sodium Phosphate, pH 7.0)

  • Sample Buffer (Mobile Phase A or a buffer with a slightly lower salt concentration)

  • Protein sample

Method
  • Column Installation and Equilibration:

    • Install the this compound column in the HPLC system.

    • Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 10 column volumes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve or exchange the protein sample into the Sample Buffer. The salt concentration of the sample should be equal to or slightly lower than that of Mobile Phase A to ensure binding.

    • Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulates.

  • Injection and Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Run a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 10-20 minutes). A typical gradient for a standard protein separation on a 3.5 cm column is 10 minutes.[1]

    • Monitor the elution of the protein using a UV detector at 280 nm.

  • Column Washing and Regeneration:

    • After each run, wash the column with 100% Mobile Phase B for several column volumes to remove all eluted proteins.

    • For strongly retained substances, periodic washing with 0.1-0.2 N NaOH is effective.[7] If necessary, a wash with 20-40% acetic acid can also be performed.[7]

  • Column Storage:

    • For short-term storage, the column can be left in Mobile Phase B.

    • For long-term storage, consult the manufacturer's instructions. Typically, storing in a solution containing an antimicrobial agent is recommended.

Data Presentation: Example Gradient Conditions

The following table summarizes example starting conditions for method development.

ParameterCondition 1: General Protein SeparationCondition 2: Monoclonal Antibody Analysis
Column This compound, 4.6 mm ID x 3.5 cmThis compound, 4.6 mm ID x 3.5 cm
Mobile Phase A 2.3 M Ammonium Sulfate in 0.1 M Phosphate Buffer, pH 7.0[9]3.0 M NaCl in H₂O[1]
Mobile Phase B 0.1 M Phosphate Buffer, pH 7.0[9]H₂O[1]
Gradient 0-100% B in 12 minutes[9]0-100% B in 10 minutes[1]
Flow Rate 1.0 mL/min[9]1.0 mL/min[1]
Detection UV at 280 nm[9]Fluorescence (Ex: 280 nm, Em: 348 nm)[1]

Visualizations

G cluster_prep Preparation cluster_hplc HPLC Workflow cluster_post Post-Separation MobilePhaseA Prepare Mobile Phase A (High Salt) Equilibrate Equilibrate Column with Mobile Phase A MobilePhaseA->Equilibrate MobilePhaseB Prepare Mobile Phase B (Low Salt) Gradient Run Gradient (Decreasing Salt) MobilePhaseB->Gradient SamplePrep Prepare Protein Sample in Binding Buffer Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Inject->Gradient Detect Detect Eluting Proteins (UV 280 nm) Gradient->Detect Wash Wash Column Detect->Wash Regenerate Regenerate Column (if needed) Wash->Regenerate

Caption: Experimental workflow for protein purification using this compound.

G cluster_mobile_phase Mobile Phase Composition cluster_interaction Protein-Column Interaction cluster_elution Elution Behavior HighSalt High Salt Concentration (e.g., (NH₄)₂SO₄) StrongInteraction Strong Hydrophobic Interaction HighSalt->StrongInteraction enhances LowSalt Low Salt Concentration WeakInteraction Weak Hydrophobic Interaction LowSalt->WeakInteraction promotes Binding Protein Binds to Column StrongInteraction->Binding leads to Elution Protein Elutes from Column WeakInteraction->Elution results in

References

Optimizing Salt Gradient Elution for TSKgel Butyl-NPR HIC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing salt gradient elution in Hydrophobic Interaction Chromatography (HIC) using the TSKgel Butyl-NPR column. The this compound, with its non-porous polymethacrylate base and butyl ligands, is the least hydrophobic option among the TSKgel HIC series, making it ideal for high-speed separations with excellent recovery of even highly hydrophobic samples.[1][2][3] Effective optimization of the salt gradient is critical to achieving high-resolution separations.

Introduction to Salt Gradient Optimization in HIC

Hydrophobic Interaction Chromatography separates molecules based on their surface hydrophobicity.[4][5] In HIC, a high salt concentration in the mobile phase promotes the binding of proteins to the hydrophobic stationary phase.[6] Elution is then achieved by decreasing the salt concentration, which weakens the hydrophobic interactions and allows the proteins to elute in order of increasing hydrophobicity.[4][7]

The choice of salt, its concentration range, and the shape of the gradient are key parameters for optimizing separations on the this compound column.

Key Parameters for Optimization

Salt Type

The type of salt used significantly influences protein retention and selectivity. The effect of different salts generally follows the Hofmeister series, which ranks ions based on their ability to "salt-out" proteins and promote hydrophobic interactions.[7][8]

Hofmeister Series for Cations and Anions (Salting-out effect):

  • Anions: SO₄²⁻ > HPO₄²⁻ > CH₃COO⁻ > Cl⁻ > Br⁻ > I⁻ > SCN⁻

  • Cations: NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺

Ammonium sulfate is the most commonly used salt in HIC due to its high salting-out potential and high solubility in aqueous solutions.[7][9] Sodium sulfate and sodium chloride are also viable alternatives that can alter selectivity.

Salt Concentration

Since the this compound is the least hydrophobic HIC column, it generally requires higher salt concentrations to ensure sufficient binding of target molecules.[10][11] The initial salt concentration in the binding buffer (Mobile Phase A) should be high enough to promote retention of the protein of interest but not so high as to cause precipitation. A typical starting concentration for ammonium sulfate is in the range of 1.5 M to 2.0 M.[9][10]

Gradient Shape

The shape of the salt gradient dictates the elution profile and resolution of the separation.

  • Linear Gradients: These are the most common and are a good starting point for method development. They provide a uniform change in salt concentration over time, which is effective for separating components with a wide range of hydrophobicities.

  • Step Gradients: These involve sudden changes in salt concentration and can be useful for resolving closely eluting peaks or for rapidly eluting strongly bound components.

  • Segmented Gradients: These are combinations of linear and step gradients, or shallow and steep linear segments. They offer a high degree of control over the separation and can be tailored to resolve complex mixtures.

Data Presentation: Example Separation Conditions

The following tables summarize example starting conditions for salt gradient optimization on the this compound column based on published application data.

Application Analyte Column Dimensions Mobile Phase A Mobile Phase B Gradient Flow Rate Reference
Standard Protein SeparationLysozyme & Ovalbumin4.6 mm ID x 3.5 cm1.8 M (NH₄)₂SO₄ in 0.1 M Sodium Phosphate, pH 7.00.1 M Sodium Phosphate, pH 7.0100% A to 100% B in 10 min (linear)1.0 mL/min[12]
Antibody Fragment SeparationFab and Fc Fragments4.6 mm ID x 3.5 cm2.0 M (NH₄)₂SO₄ in 20 mM Tris, pH 7.020 mM Tris, pH 7.010% B to 100% B in 34 min (linear)1.0 mL/min[13]
Monoclonal Antibody AnalysisMonoclonal Antibodies4.6 mm ID x 3.5 cm1.5 M (NH₄)₂SO₄ in 25 mM Sodium Phosphate, pH 7.025 mM Sodium Phosphate, pH 7.0100% A to 100% B in 12 min (linear)1.0 mL/min[9]
Antibody Digest AnalysisEnzymatic Digest of Antibody4.6 mm ID x 10 cm2.0 M (NH₄)₂SO₄ in 20 mM Phosphate Buffer, pH 7.020 mM Phosphate Buffer, pH 7.025% B to 60% B in 20 min (linear)1.0 mL/min[5]

Experimental Protocols

Protocol 1: General Protein Separation with a Linear Gradient

This protocol provides a starting point for the separation of a standard protein mixture.

Materials:

  • This compound column (e.g., 4.6 mm ID x 3.5 cm, 2.5 µm)

  • HPLC system with a gradient pump and UV detector

  • Mobile Phase A: 1.8 M Ammonium Sulfate in 0.1 M Sodium Phosphate, pH 7.0

  • Mobile Phase B: 0.1 M Sodium Phosphate, pH 7.0

  • Sample: A mixture of standard proteins (e.g., lysozyme and ovalbumin) dissolved in Mobile Phase A.

Procedure:

  • Install the this compound column and equilibrate with 100% Mobile Phase B at a flow rate of 1.0 mL/min for at least 10 column volumes.

  • Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 10 column volumes.

  • Inject the protein sample.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10 minutes at a flow rate of 1.0 mL/min.

  • Monitor the elution profile at 280 nm.

  • After the gradient, wash the column with 100% Mobile Phase B for at least 5 column volumes.

  • For column cleaning and regeneration, inject 100-250 µL of 0.1-0.2 M NaOH.[12]

Protocol 2: Optimization of Salt Type

This protocol describes a systematic approach to evaluating the effect of different salts on protein separation.

Materials:

  • This compound column

  • HPLC system

  • Mobile Phase A sets:

    • Set 1: 2.0 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Set 2: 3.0 M Sodium Chloride in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Sample: Protein of interest dissolved in the respective Mobile Phase A.

Procedure:

  • Perform a separation using the ammonium sulfate mobile phase set as described in Protocol 4.1, adjusting the gradient time as needed based on initial scouting runs.

  • Thoroughly wash the column with Mobile Phase B.

  • Equilibrate the column with the sodium chloride Mobile Phase A.

  • Perform the separation using the sodium chloride mobile phase set with the same gradient profile.

  • Compare the chromatograms for changes in retention time, peak shape, and resolution.

Protocol 3: Optimization of Gradient Shape

This protocol outlines a method for comparing linear and step gradients.

Materials:

  • This compound column

  • HPLC system

  • Mobile Phase A: Optimized high salt buffer from Protocol 4.2.

  • Mobile Phase B: Optimized low salt buffer from Protocol 4.2.

  • Sample: Protein of interest dissolved in Mobile Phase A.

Procedure:

  • Linear Gradient: Perform a separation using a linear gradient from 100% A to 100% B over a defined time (e.g., 20 minutes).

  • Step Gradient:

    • Equilibrate the column in 100% Mobile Phase A.

    • Inject the sample.

    • Wash with 100% Mobile Phase A for a short period (e.g., 2 minutes).

    • Apply a series of steps to decreasing concentrations of Mobile Phase A (e.g., 80%, 60%, 40%, 20%, 0% A), holding at each step for a few column volumes to allow for elution.

  • Compare the resolution and peak shapes obtained from the linear and step gradients to determine the optimal approach for the specific sample.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the optimization protocols.

G cluster_workflow General HIC Method Development Workflow prep Prepare Mobile Phases (A & B) and Sample equilibrate Equilibrate Column with High Salt Buffer (A) prep->equilibrate inject Inject Sample equilibrate->inject gradient Apply Salt Gradient (Decreasing Salt) inject->gradient detect Detect Eluting Proteins (UV) gradient->detect analyze Analyze Chromatogram for Resolution and Recovery detect->analyze

Caption: General workflow for HIC method development.

G cluster_optimization Salt Gradient Optimization Strategy start Start with a Standard Linear Gradient (e.g., 1.8M (NH4)2SO4) eval1 Evaluate Resolution and Peak Shape start->eval1 opt_salt Optimize Salt Type (e.g., test NaCl) eval1->opt_salt Sub-optimal final Final Optimized Method eval1->final Optimal opt_gradient Optimize Gradient Shape (e.g., Step or Segmented) opt_salt->opt_gradient eval2 Evaluate and Compare Results opt_gradient->eval2 eval2->final

Caption: Strategy for optimizing the salt gradient.

Conclusion

Optimizing the salt gradient is a critical step in developing a robust and high-resolution HIC separation method on the this compound column. By systematically evaluating the salt type, concentration range, and gradient shape, researchers can tailor the separation to the specific characteristics of their target biomolecules. The protocols and starting conditions provided in this document serve as a foundation for this optimization process, enabling the full potential of the this compound column to be realized for the analysis and purification of proteins, antibodies, and other biotherapeutics.

References

Application Notes and Protocols: TSKgel Butyl-NPR for High-Resolution Separations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for utilizing the TSKgel® Butyl-NPR column for high-resolution separations of biomolecules such as proteins, peptides, and nucleic acids. The focus is on optimizing flow rates and other chromatographic parameters to achieve high-quality, reproducible results.

Introduction to TSKgel Butyl-NPR

The this compound column is a high-performance liquid chromatography (HPLC) column designed for hydrophobic interaction chromatography (HIC). HIC separates molecules based on their surface hydrophobicity. The stationary phase consists of spherical, non-porous polymethacrylate particles with a particle size of 2.5 µm, functionalized with butyl groups.[1][2][3]

The key features of the this compound column are:

  • Non-Porous Resin (NPR): The 2.5 µm non-porous particles eliminate pore diffusion, which is often the rate-limiting step in the mass transport of large biomolecules.[1][2][3] This feature allows for higher resolution at higher flow rates compared to traditional porous particles.[1][2][3]

  • High Speed and High Resolution: The small particle size contributes to high efficiency, enabling fast analysis times, often under 10 minutes.[1][2] The 10 cm length column is specifically designed for high-resolution separations.[1]

  • Excellent Recovery: The hydrophilic polymer base matrix and the absence of pores lead to excellent mass recovery, even for hydrophobic samples and analyses at the nanogram level.[1][2][3]

  • Broad Applicability: These columns are suitable for a wide range of applications, including the analysis of modified or aggregated peptides and proteins and the separation of plasmid DNA forms.[1]

Column Specifications and Operating Conditions

Proper handling and operation within the specified limits are crucial for the longevity and performance of the column.

ParameterSpecification
Base Material Polymethacrylate
Functional Group Butyl (C4)
Particle Size 2.5 µm (non-porous)[1][2][3][4][5]
Column Dimensions 4.6 mm ID x 3.5 cm L[4][5] 4.6 mm ID x 10.0 cm L[4]
Standard Flow Rate 0.5 – 1.0 mL/min[4][6]
Maximum Flow Rate 1.2 mL/min (for 3.5 cm L)[4][5][7] 1.0 mL/min (for 10.0 cm L)[4]
Maximum Pressure 20 MPa (200 bar)[4][5][7]
pH Range 2.0 - 12.0[3][4][5]
Temperature Range 0 - 60°C[4][5]
Salt Concentration < 4 M[4][5]
Organic Solvent Conc. ≤ 50%[4][5] (Note: this compound is compatible with <20% water-soluble organic solvents[3])

Note: When using buffers with high viscosity, the flow rate may need to be reduced to avoid exceeding the maximum pressure.[4][8] When changing solvents, it is recommended to use a flow rate that is 25% of the maximum.[4]

Optimizing Flow Rate for High-Resolution Separations

The non-porous nature of the this compound packing material is a distinct advantage for high-resolution separations. In traditional porous media, the diffusion of large molecules into and out of the pores can be a slow process, leading to band broadening. By eliminating these pores, the binding kinetics occur exclusively on the surface of the beads, resulting in more efficient mass transfer.[3][5] This allows for the use of higher flow rates while maintaining high resolution.[1][2][3]

For most applications requiring high resolution, a flow rate of 1.0 mL/min is standard for the 4.6 mm ID x 10 cm column.[1][6] While the column can be operated at slightly different flow rates, 1.0 mL/min generally provides an excellent balance between analysis speed and separation efficiency. For the shorter 3.5 cm column, flow rates up to 1.2 mL/min are used for very fast, high-throughput analyses.[4][5]

Experimental Protocols

Below are detailed protocols for typical high-resolution applications using the this compound column.

This protocol is designed for the detailed analysis of oxidation variants in an enzymatic digest of a therapeutic monoclonal antibody.

ParameterCondition
Column This compound, 4.6 mm ID x 10 cm L[1]
Mobile Phase A 20 mmol/L Phosphate Buffer + 2 mol/L Ammonium Sulfate, pH 7.0[1]
Mobile Phase B 20 mmol/L Phosphate Buffer, pH 7.0[1]
Gradient 25% to 60% B in 20 minutes (linear)[1]
Flow Rate 1.0 mL/min [1]
Detection UV @ 215 nm[1]
Temperature 35 °C[1]
Injection Volume 2 µL[1]
Sample Enzymatic digest of antibody therapeutics (2 g/L)[1]

This method is suitable for the rapid quality control and monitoring of protein mixtures.

ParameterCondition
Column This compound, 4.6 mm ID x 3.5 cm L[1]
Mobile Phase A 0.1 mol/L Phosphate Buffer + 2.3 mol/L Ammonium Sulfate, pH 7.0[1]
Mobile Phase B 0.1 mol/L Phosphate Buffer, pH 7.0[1]
Gradient 0% to 100% B in 12 minutes (linear)[1]
Flow Rate 1.0 mL/min [1]
Detection UV @ 280 nm[1]
Sample Protein standard mix (Myoglobin, Ribonuclease, Lysozyme, α-Chymotrypsin, α-Chymotrypsinogen A)[1]

This protocol demonstrates an alternative to size exclusion chromatography for the analysis of mAb monomers and high molecular weight aggregates.

ParameterCondition
Column This compound, 4.6 mm ID x 3.5 cm L[9]
Mobile Phase A 3 mol/L NaCl[9]
Mobile Phase B H₂O[9]
Gradient 0% to 100% B in 10 minutes[9]
Flow Rate 1.0 mL/min [9]
Detection Fluorescence (Ex: 280 nm, Em: 348 nm)[9]
Injection Volume 5 µg[9]
Sample IgG1[9]

Visualizations

HIC_Principle cluster_binding Binding Phase cluster_elution Elution Phase p_high_salt Protein in High Salt Buffer col_bind HIC Column (Butyl-NPR) p_high_salt->col_bind Load p_bound Bound Protein col_bind->p_bound Hydrophobic Interaction p_eluting Eluting Protein col_elute HIC Column (Butyl-NPR) p_bound->col_elute     p_eluting->col_elute Decreasing Salt Gradient p_eluted Eluted Protein col_elute->p_eluted Collect

Caption: Principle of HIC: Proteins bind at high salt and elute as salt decreases.

HIC_Workflow prep Sample & Buffer Preparation equil Column Equilibration (High Salt Buffer) prep->equil 1. Prepare inject Sample Injection equil->inject 2. Equilibrate gradient Gradient Elution (Decreasing Salt) inject->gradient 3. Load & Run detect UV/Fluorescence Detection gradient->detect 4. Elute collect Fraction Collection & Analysis detect->collect 5. Analyze

Caption: Standard workflow for a high-resolution HIC experiment.

Column Care and Regeneration

To ensure consistent high-resolution separations and extend the column's lifetime, proper care is essential.

  • Column Protection: No dedicated guard column is available for the this compound.[4][8] It is critical to use a pre-column filter (0.5 µm) to prevent plugging of the column frit.[4][8] Filtering all samples and mobile phases is also highly recommended.[6]

  • Cleaning and Regeneration: Fouling can occur more rapidly on non-porous resins due to the smaller surface area.[8] For routine cleaning, especially after daily use, repeated injections (100-250 µL) of 0.1-0.2 M NaOH are recommended.[4][6][8] If this is not effective, injections of 20% aqueous acetic acid can be used.[4][6][8]

  • Storage: For short-term or overnight storage, store the column in the shipping solvent (Distilled Water) or the mobile phase B (low salt buffer).[4][8] For long-term storage, consult the manufacturer's instruction manual.

References

Application Notes and Protocols for TSKgel Butyl-NPR Chromatography Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper preparation of samples for analysis using TSKgel Butyl-NPR (Non-Porous Resin) columns. Adherence to these guidelines is critical for achieving optimal separation performance, high-resolution results, and extending the life of your chromatography column.

Introduction to this compound Chromatography

This compound columns are designed for high-speed, high-resolution analysis of biomolecules such as proteins, peptides, and nucleic acids.[1][2] The stationary phase consists of 2.5 μm non-porous polymethacrylate particles bonded with butyl groups.[3][4][5] This non-porous nature eliminates pore diffusion, a common cause of band broadening in traditional porous media, allowing for faster analysis times, often under 10 minutes.[3][4][5]

Separation in Hydrophobic Interaction Chromatography (HIC) is based on the reversible interaction between the hydrophobic surface of the analyte and the hydrophobic ligands of the stationary phase.[3][5][6] Samples are loaded onto the column in a mobile phase with a high salt concentration, which promotes hydrophobic interactions.[6][7] Elution is then achieved by decreasing the salt concentration in a gradient, causing molecules to desorb and elute in order of increasing hydrophobicity.[3][7]

The this compound is the least hydrophobic among the TSKgel HIC offerings, which often leads to excellent recovery of even highly hydrophobic samples.[1][4]

Core Principles of Sample Preparation for HIC

The primary goal of sample preparation for this compound chromatography is to ensure that the sample is in a chemical environment that promotes binding to the stationary phase upon injection. This involves adjusting the salt concentration of the sample to be similar to that of the initial mobile phase (Mobile Phase A).

Key objectives of proper sample preparation include:

  • Promoting Analyte Binding: Ensuring the initial salt concentration is sufficient to induce hydrophobic interactions between the sample and the column.

  • Maintaining Protein Stability and Activity: The mild conditions of HIC generally preserve the native structure and biological activity of proteins.[3]

  • Ensuring Sample Clarity: Removal of particulate matter is crucial to prevent column plugging and maintain performance.

  • Compatibility with the Mobile Phase: The sample solvent should be miscible with the mobile phase and not interfere with the separation.

Experimental Protocols

This protocol outlines the fundamental steps for preparing a protein sample for analysis on a this compound column.

Materials:

  • Protein sample

  • High-concentration salt stock solution (e.g., 3-4 M Ammonium Sulfate)

  • Equilibration Buffer (Mobile Phase A, see Table 2 for examples)

  • Syringe filters (0.2 - 0.5 µm pore size)

  • Pipettes and sterile microcentrifuge tubes

Procedure:

  • Initial Sample Assessment: Determine the concentration of the target protein in your sample. Typical sample concentrations for this compound columns range from low microgram to low milligram levels. For instance, sample loads can range from 25 µg to 100 µg.[4][8]

  • Salt Adjustment:

    • Add a high-concentration salt stock solution to your sample to match the salt concentration of the initial mobile phase (Mobile Phase A). For example, if your Mobile Phase A contains 2 M ammonium sulfate, adjust your sample to the same concentration.

    • It is recommended to add the salt solution gradually while gently vortexing to avoid protein precipitation.

  • pH Adjustment (if necessary): While HIC is generally less sensitive to pH than ion-exchange chromatography, ensure the sample pH is within the operating range of the column (pH 2-12).[4][9] The sample pH should ideally be close to the pH of the mobile phase buffer.

  • Filtration:

    • After salt adjustment, filter the sample through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.[9] This step is critical to prevent clogging the column frit, as no guard column is available for this compound columns.[4][10][11]

  • Final Volume and Concentration: Adjust the final volume with equilibration buffer if necessary. Ensure the final protein concentration is appropriate for the injection volume and the column's loading capacity.

For samples in incompatible buffers (e.g., containing detergents or chaotropic agents that inhibit hydrophobic interactions), a buffer exchange step is necessary.

Methods for Buffer Exchange:

  • Dialysis: A straightforward method for exchanging the buffer of larger sample volumes.

  • Desalting Columns (Size Exclusion Chromatography): A rapid method for buffer exchange, suitable for smaller sample volumes.

  • Tangential Flow Filtration (TFF): Ideal for larger sample volumes and for concentrating the sample simultaneously.

General Procedure using a Desalting Column:

  • Equilibrate the desalting column with the HIC equilibration buffer (Mobile Phase A).

  • Load the sample onto the desalting column.

  • Collect the fractions containing the protein, which is now in the desired buffer.

  • Proceed with the filtration step as described in the general protocol.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for preparing samples and running a this compound column.

Table 1: this compound Column Specifications

ParameterValueReference(s)
Support MaterialPolymethacrylate[1][3]
Particle Size2.5 µm (non-porous)[3][4][9][12]
Operating pH Range2.0 - 12.0[4][9][10]
Maximum Salt Concentration< 4 M[1][9][10]
Recommended Flow Rate0.5 - 1.0 mL/min[9][12]
Maximum Flow Rate1.2 mL/min[9][12]
Operating Temperature10 - 60 °C[1][10]

Table 2: Example Mobile Phase Compositions from Application Notes

ApplicationMobile Phase A (Binding)Mobile Phase B (Elution)Reference(s)
Standard Protein Separation2 M Ammonium Sulfate in 20 mM Phosphate Buffer (pH 7.0)20 mM Phosphate Buffer (pH 7.0)[3]
Therapeutic Antibody Digest Analysis2 M Ammonium Sulfate in 20 mM Phosphate Buffer (pH 7.0)20 mM Phosphate Buffer (pH 7.0)[3]
Standard Protein Mixture2.3 M Ammonium Sulfate in 0.1 M Phosphate Buffer (pH 7.0)0.1 M Phosphate Buffer (pH 7.0)[3]
Column Performance Test1.8 M Ammonium Sulfate in 0.1 M Sodium Phosphate Buffer (pH 7.0)0.1 M Sodium Phosphate Buffer (pH 7.0)[9][12]

Mandatory Visualizations

Sample_Preparation_Workflow cluster_sample Sample Preparation cluster_hplc HIC Analysis Start Initial Sample Salt_Adjustment Adjust Salt Concentration (e.g., add Ammonium Sulfate) Start->Salt_Adjustment Match Mobile Phase A Filtration Filter Sample (0.2 - 0.5 µm filter) Salt_Adjustment->Filtration Remove Particulates Final_Sample Prepared Sample for Injection Filtration->Final_Sample Injection Inject Sample onto This compound Column Final_Sample->Injection Elution Elute with Decreasing Salt Gradient Injection->Elution Detection UV Detection Elution->Detection

Caption: Workflow for preparing a sample for this compound chromatography analysis.

HIC_Principles cluster_conditions Mobile Phase Conditions cluster_interaction Analyte-Stationary Phase Interaction cluster_outcome Chromatographic Outcome High_Salt High Salt Concentration (e.g., (NH4)2SO4) Hydrophobic_Interaction Strong Hydrophobic Interaction High_Salt->Hydrophobic_Interaction Low_Salt Low Salt Concentration Weak_Interaction Weak/No Hydrophobic Interaction Low_Salt->Weak_Interaction Binding Analyte Binds to Column Hydrophobic_Interaction->Binding Elution Analyte Elutes from Column Weak_Interaction->Elution

Caption: Relationship between salt concentration and analyte behavior in HIC.

Troubleshooting and Best Practices

  • Precipitation upon Salt Addition: If the sample precipitates when adding salt, try reducing the protein concentration or adding the salt solution more slowly and at a lower temperature.

  • Column Clogging: To prevent column clogging, always filter your sample and mobile phases through a 0.2-0.5 µm filter.[9] An in-line filter between the injector and the column is also highly recommended.[4][10]

  • Poor Peak Shape or Recovery: If you observe poor peak shape or low recovery, consider that some very hydrophobic proteins may require the addition of a small amount of organic solvent to the elution buffer for efficient desorption. However, for this compound, the compatible concentration of water-soluble organic solvents is generally under 20%.[4][8]

  • Column Cleaning: For routine maintenance, it is recommended to wash the column with 0.1-0.2 N NaOH after daily use.[9][12] If this is not effective, injections of 20-40% acetic acid can be used.[4][8][9]

  • Avoid Chaotropic Agents: Remove agents like urea or guanidine hydrochloride from the sample, as they will disrupt hydrophobic interactions and prevent binding.[4]

References

TSKgel Butyl-NPR: A High-Performance Platform for the Analysis of Protein Aggregates and Variants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the development and manufacturing of biotherapeutics, the accurate characterization of protein aggregates and variants is critical for ensuring product safety and efficacy. Hydrophobic Interaction Chromatography (HIC) has emerged as a powerful analytical technique for this purpose, offering high-resolution separations under non-denaturing conditions. The TSKgel Butyl-NPR column, based on a non-porous polymethacrylate resin with butyl ligands, provides a rapid and efficient solution for the analysis of protein hydrophobicity, enabling the separation of monomers from aggregates and the characterization of various product variants.[1][2][3] This application note details the use of the this compound column for these critical quality attribute assessments and provides detailed protocols for its implementation.

The this compound column's non-porous particle design (2.5 µm) facilitates fast analysis times and high efficiency by eliminating the pore diffusion limitations associated with traditional porous particles.[4][5] This feature is particularly advantageous for high-throughput screening and quality control environments.[4][6] The polymethacrylate base matrix ensures high protein recovery and stability over a wide pH range (2-12).[4][7]

Key Applications

  • Analysis of Protein Aggregates: Hydrophobic interactions are often more pronounced in protein aggregates compared to their monomeric counterparts.[3] The this compound column effectively separates these species based on their differential surface hydrophobicity.[3][8]

  • Characterization of Protein Variants: The column can resolve subtle differences in protein structure, such as those arising from oxidation, deamidation, or other post-translational modifications that alter the protein's surface hydrophobicity.[4][9][10]

Quantitative Data Summary

The performance of the this compound column is highlighted by its high recovery of standard proteins and its resolving power for various protein species.

Table 1: this compound Column Specifications

ParameterSpecification
Base Material Non-porous Polymethacrylate
Particle Size 2.5 µm
Ligand Butyl
pH Stability 2.0 - 12.0[7][11]
Maximum Pressure 20 MPa[7]
Maximum Salt Concentration < 4 M[7]
Maximum Organic Solvent ≤ 50%[7]
Recommended Flow Rate 0.5 - 1.0 mL/min[7]
Available Dimensions 4.6 mm ID x 3.5 cm L, 4.6 mm ID x 10.0 cm L[7]

Table 2: Protein Recovery on this compound [4]

ProteinRecovery (%)
Myoglobin96
Ribonuclease90
Lysozyme102
Alpha-Chymotrypsin95
Alpha-Chymotrypsinogen A98
Trypsin inhibitor83
Ovalbumin92
  • Column: this compound (4.6 mm ID x 3.5 cm)

  • Mobile Phase A: 0.1 mol/L phosphate buffer (pH 7.0) + 2.3 mol/L ammonium sulfate

  • Mobile Phase B: 0.1 mol/L phosphate buffer (pH 7.0)

  • Gradient: 0 - 100% B in 12 min

  • Flow Rate: 1.5 mL/min

  • Detection: UV @ 280 nm

Experimental Protocols

Protocol 1: Analysis of Monoclonal Antibody Aggregates

This protocol describes a general method for the separation of a monoclonal antibody (mAb) monomer from its aggregates.

Materials:

  • This compound column (4.6 mm ID x 10 cm L)[4]

  • Mobile Phase A: 20 mmol/L Phosphate Buffer + 2 mol/L Ammonium Sulfate, pH 7.0[4]

  • Mobile Phase B: 20 mmol/L Phosphate Buffer, pH 7.0[4]

  • mAb sample containing aggregates

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the this compound column with Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume of the mAb sample.

  • Elution Gradient: Apply a linear gradient to decrease the salt concentration and elute the bound proteins. A typical gradient is from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B. For example, a linear gradient from 25% to 60% Mobile Phase B over 20 minutes can be effective.[4]

  • Detection: Monitor the elution profile at 215 nm or 280 nm.[4][12]

  • Data Analysis: Integrate the peaks corresponding to the monomer and aggregates to determine the percentage of each species. Aggregates, being more hydrophobic, will typically elute later than the monomer.[3]

Protocol 2: Analysis of Antibody Oxidation Variants

This protocol is designed for the analysis of oxidation variants of a monoclonal antibody after enzymatic digestion.

Materials:

  • This compound column (4.6 mm ID x 10 cm L)[4]

  • Mobile Phase A: 20 mmol/L Phosphate Buffer + 2 mol/L Ammonium Sulfate, pH 7.0[4]

  • Mobile Phase B: 20 mmol/L Phosphate Buffer, pH 7.0[4]

  • Enzymatically digested antibody sample (e.g., with papain)[4]

  • Oxidizing agent (optional, for method development): e.g., tert-butylhydroperoxide (tBHP)[4]

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation (if necessary): To induce oxidation for control experiments, treat the antibody solution with a suitable concentration of an oxidizing agent like tBHP (e.g., 0.01% or 0.1%). Following oxidation, digest the antibody with an enzyme such as papain.[4]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 25% Mobile Phase B) at a flow rate of 1.0 mL/min.[4]

  • Sample Injection: Inject 2 µL of the digested antibody sample (at a concentration of approximately 2 g/L).[4]

  • Elution Gradient: Apply a linear gradient from 25% to 60% Mobile Phase B over 20 minutes.[4]

  • Detection: Monitor the chromatogram at 215 nm.[4]

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify the different oxidation variants. Oxidized forms of peptides are generally less hydrophobic and will elute earlier.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_hplc HIC Analysis cluster_analysis Data Analysis Sample Protein Sample (e.g., mAb) Optional_Treatment Optional: Stress (e.g., Oxidation) Sample->Optional_Treatment Digestion Optional: Enzymatic Digestion (e.g., Papain) Optional_Treatment->Digestion Injection Inject Sample Column This compound Column Injection->Column Elution Decreasing Salt Gradient Column->Elution Detection UV Detection (215/280 nm) Elution->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Monomer/Aggregate Ratio or Variant Profile Quantification->Result

Caption: Experimental workflow for protein aggregate and variant analysis using this compound.

hic_principle cluster_binding Binding Phase cluster_elution Elution Phase cluster_separation Separation Outcome High_Salt High Salt Concentration (e.g., Ammonium Sulfate) Protein_Binding Hydrophobic patches on protein bind to Butyl ligands on resin High_Salt->Protein_Binding Decreasing_Salt Decreasing Salt Gradient Protein_Binding->Decreasing_Salt Protein_Elution Proteins elute in order of increasing hydrophobicity Decreasing_Salt->Protein_Elution Monomer Monomer (Less Hydrophobic) Elutes Earlier Aggregate Aggregate (More Hydrophobic) Elutes Later

Caption: Principle of protein separation by Hydrophobic Interaction Chromatography (HIC).

References

Application Note: Quantitative Analysis of Protein Oxidation with TSKgel Butyl-NPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein oxidation is a critical quality attribute that can impact the efficacy, stability, and safety of biotherapeutics.[1] Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for characterizing protein modifications, including oxidation, under non-denaturing conditions.[2][3] The TSKgel Butyl-NPR column, featuring non-porous resin technology, is particularly well-suited for the rapid and quantitative analysis of protein oxidation. Its 2.5 μm non-porous polymethacrylate particles allow for high-efficiency separations with excellent recovery, making it an ideal choice for process monitoring and quality control.[2][4]

This application note provides a detailed protocol for the quantitative analysis of protein oxidation using a this compound column. The workflow involves a forced oxidation study to generate oxidized protein variants, followed by HIC analysis to separate and quantify the different species.

Experimental Protocols

Part 1: Forced Oxidation of Protein Sample

This protocol describes a common method for inducing oxidation of a protein sample, such as a monoclonal antibody (mAb), for analytical assessment.[5]

Materials:

  • Protein sample (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate buffer)

  • Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (tBHP) solution

  • Water bath or incubator

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Prepare aliquots of the protein sample at a known concentration (e.g., 1 mg/mL).

  • Induction of Oxidation:

    • To the protein aliquots, add the oxidizing agent (e.g., H₂O₂ or tBHP) to a final concentration that induces a detectable level of oxidation. The optimal concentration should be determined empirically but can range from 0.01% to 1%.[2][6]

    • For a time-course experiment, prepare multiple reactions and incubate for different durations (e.g., 0, 0.5, 4, and 24 hours).[3]

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for the desired time periods.[1]

  • Reaction Quenching (Optional): The reaction can be stopped by buffer exchange into a formulation buffer without the oxidizing agent or by the addition of an antioxidant like methionine.

  • Sample Storage: Store the stressed samples at 2-8°C or frozen at -20°C or -80°C until HIC analysis.

Part 2: Quantitative HIC Analysis using this compound

This protocol outlines the chromatographic separation and quantification of oxidized protein species.

Instrumentation and Column:

  • HPLC or UHPLC system with a UV detector

  • This compound column (e.g., 4.6 mm ID x 10 cm, 2.5 µm)[2]

Mobile Phases:

  • Mobile Phase A (High Salt): 20 mM phosphate buffer + 2 M ammonium sulfate, pH 7.0[2]

  • Mobile Phase B (Low Salt): 20 mM phosphate buffer, pH 7.0[2]

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min[2]
Column Temperature 35°C[2]
Detection Wavelength 215 nm or 280 nm[2][7]
Injection Volume 2-10 µL[2]

| Gradient | 25% to 60% Mobile Phase B over 20 minutes (linear)[2] |

Procedure:

  • System Equilibration: Equilibrate the this compound column with the initial mobile phase conditions (25% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared oxidized and control protein samples.

  • Data Acquisition: Acquire the chromatograms for the entire gradient run.

  • Data Analysis:

    • Identify the peaks corresponding to the non-oxidized (main peak) and oxidized species. Oxidized variants are generally more hydrophilic and elute earlier than the native protein.[3]

    • Integrate the peak areas of all species.

    • Calculate the percentage of each variant using the following formula: % Variant = (Area of Variant Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents representative quantitative data from a time-course forced oxidation study of a monoclonal antibody analyzed by HIC.[3]

Oxidation Condition (0.25% tBHP)Pre-peak Group 2 (Highly Oxidized) %Pre-peak Group 1 (Oxidized) %Main Peak Group (Non-oxidized) %
Control (0 h) 0.03.896.2
0.5 h 5.235.659.2
4 h 34.248.417.4
24 h 94.14.21.7

Table based on data from a study on mAb-A oxidation.[3]

Visualizations

Forced_Oxidation_Workflow cluster_prep Sample Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis Protein_Sample Protein Sample Incubation Incubation (Controlled Temperature & Time) Protein_Sample->Incubation Add Oxidant Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂ or tBHP) Oxidizing_Agent->Incubation HIC_Analysis HIC Analysis on This compound Incubation->HIC_Analysis Inject Stressed Sample

Caption: Workflow for Forced Protein Oxidation.

HIC_Analysis_Workflow cluster_system Chromatography System cluster_process Analytical Process cluster_output Data Output & Analysis HPLC HPLC/UHPLC System Column This compound Column HPLC->Column Detector UV Detector Column->Detector Equilibration Column Equilibration Injection Sample Injection Equilibration->Injection Gradient_Elution Gradient Elution (Decreasing Salt) Injection->Gradient_Elution Data_Acquisition Data Acquisition Gradient_Elution->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HIC Analysis Workflow Diagram.

References

TSKgel Butyl-NPR: A High-Resolution Tool for Deamidation Analysis of Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deamidation, the spontaneous conversion of asparagine and glutamine residues to aspartic and glutamic acid, is a common post-translational modification that can impact the stability, efficacy, and safety of therapeutic proteins.[1][2][3][4][5] Regulatory agencies require thorough characterization and monitoring of such modifications. Hydrophobic Interaction Chromatography (HIC) has emerged as a powerful analytical technique for separating protein variants with subtle differences in hydrophobicity, making it well-suited for the analysis of deamidation.[6][7][8] The TSKgel Butyl-NPR column, with its non-porous resin and optimized particle size, offers high resolution and rapid analysis times for this application.[6][9][10][11]

This document provides detailed application notes and protocols for the use of the this compound column in the deamidation analysis of therapeutic proteins, targeted at researchers, scientists, and drug development professionals.

Principle of HIC in Deamidation Analysis

Hydrophobic Interaction Chromatography separates proteins based on their surface hydrophobicity.[9] In a high-salt mobile phase, the hydrophobic patches on the protein surface interact with the hydrophobic ligands on the stationary phase. Elution is achieved by decreasing the salt concentration, which weakens the hydrophobic interactions and allows the proteins to elute in order of increasing hydrophobicity. Deamidation of asparagine or glutamine residues introduces a charged carboxyl group, which can alter the local hydrophobicity of the protein surface, enabling separation of the deamidated variants from the native protein.

Column Specifications and Operating Conditions

The this compound column is designed for high-speed and high-resolution analyses.[6][9][11] Its key features include small, non-porous polymethacrylate particles.[6][9] The non-porous nature of the beads eliminates pore diffusion, a common cause of band broadening, leading to sharper peaks and better resolution at higher flow rates.[9]

Table 1: this compound Column Specifications

ParameterSpecification
Base Material Polymethacrylate
Stationary Phase Butyl
Particle Size 2.5 µm (non-porous)
Available Dimensions 4.6 mm ID x 3.5 cm L, 4.6 mm ID x 10.0 cm L
pH Stability 2 - 12

Table 2: this compound Recommended Operating Conditions

ParameterRecommended Range
Mobile Phase A High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0)
Mobile Phase B Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)
Flow Rate 0.5 - 1.0 mL/min
Maximum Pressure 20 MPa
Temperature 20 - 35 °C
Detection UV at 280 nm or 214 nm

Experimental Protocol: Deamidation Analysis of a Monoclonal Antibody (mAb)

This protocol provides a general framework for the analysis of mAb deamidation using the this compound column. Optimization may be required for specific therapeutic proteins.

1. Materials and Reagents

  • This compound column (4.6 mm ID x 10 cm L)

  • HPLC or UHPLC system with a UV detector

  • Ammonium Sulfate

  • Sodium Phosphate (monobasic and dibasic)

  • Purified therapeutic protein sample (e.g., a monoclonal antibody)

  • Water, HPLC grade

2. Mobile Phase Preparation

  • Mobile Phase A (Binding Buffer): 2.0 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Elution Buffer): 100 mM Sodium Phosphate, pH 7.0. Filter and degas all mobile phases before use.

3. Sample Preparation

  • Dilute the therapeutic protein sample to a concentration of 1-5 mg/mL in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter.

4. Chromatographic Method

Table 3: Example Gradient for Deamidation Analysis

Time (min)% Mobile Phase B
0.00
2.00
22.0100
27.0100
27.10
35.00
  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 - 50 µL

5. Data Analysis

  • Integrate the peak areas of the native and deamidated protein variants.

  • Calculate the percentage of deamidation using the following formula: % Deamidation = (Area of Deamidated Peaks / Total Area of All Peaks) * 100

Expected Results and Data Presentation

Deamidated variants are typically more hydrophilic and will therefore elute earlier than the native protein in a decreasing salt gradient. The high resolution of the this compound column should allow for the separation of different deamidated species (e.g., single vs. multiple deamidations, isoaspartate vs. aspartate forms).

Table 4: Hypothetical Retention Time Data for a Deamidated mAb

PeakIdentityRetention Time (min)Relative Abundance (%)
1Deamidated Variant 215.25.3
2Deamidated Variant 116.515.8
3Native mAb18.178.9

Workflow and Process Diagrams

Deamidation_Analysis_Workflow Figure 1: Experimental Workflow for Deamidation Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Mobile Phase & Sample Preparation system_prep HPLC System Equilibration reagent_prep->system_prep injection Sample Injection system_prep->injection separation HIC Separation (this compound) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Deamidated Variants integration->quantification report Reporting quantification->report

Caption: Figure 1: Experimental Workflow for Deamidation Analysis.

HIC_Principle Figure 2: Principle of HIC Separation cluster_binding Binding (High Salt) cluster_elution Elution (Decreasing Salt Gradient) protein_native Native Protein column_high_salt HIC Column protein_native->column_high_salt Strong Interaction protein_deamidated Deamidated Variant protein_deamidated->column_high_salt Weaker Interaction column_low_salt HIC Column column_high_salt->column_low_salt Decreasing Salt Gradient eluted_deamidated Deamidated Variant eluted_native Native Protein elution_order Elution Order: 1. Deamidated Variant 2. Native Protein

Caption: Figure 2: Principle of HIC Separation.

Troubleshooting and Column Care

  • Loss of Resolution: Fouling of the non-porous resin can lead to a decrease in performance.[12] Regular cleaning is recommended.

  • Column Cleaning: To regenerate the column, repeated injections of 100-250 µL of 0.1-0.2 M NaOH are effective.[12][13] If this is insufficient, injections of 20% aqueous acetic acid can be used.[13]

  • Column Protection: The use of a pre-column filter (0.5 µm) is highly recommended to prevent clogging of the column frit, as a dedicated guard column is not available for the this compound.[10][12][13]

  • Storage: For short-term storage, the column should be kept in the mobile phase. For long-term storage, flush the column with distilled water.[13]

Conclusion

The this compound column provides a robust and high-resolution method for the analysis of therapeutic protein deamidation. Its non-porous particle technology allows for fast and efficient separations, making it an ideal tool for quality control and characterization in the biopharmaceutical industry. The protocols and guidelines presented here offer a solid starting point for developing specific methods for a wide range of therapeutic proteins.

References

Application Notes and Protocols for TSKgel Butyl-NPR in Process Monitoring and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the TSKgel Butyl-NPR column for process monitoring and quality control of biopharmaceuticals. The this compound column, a hydrophobic interaction chromatography (HIC) column, is particularly well-suited for these applications due to its high-speed separation capabilities and excellent recovery of biomolecules.[1][2][3][4][5]

The column's stationary phase consists of a non-porous polymethacrylate base with butyl ligands, making it the least hydrophobic offering in the TSKgel HIC column series.[1][2][4][6] This characteristic necessitates a higher salt concentration for binding, which can be advantageous for maintaining protein stability. The 2.5 µm non-porous particles enable rapid analysis times, often under 10 minutes, making it an ideal choice for time-sensitive quality control (QC) analysis and in-process monitoring.[2][6][7]

Key applications for the this compound column in a process monitoring and quality control setting include:

  • Antibody-Drug Conjugate (ADC) Analysis: Determination of the drug-to-antibody ratio (DAR).[1][8][9]

  • Monoclonal Antibody (mAb) Analysis: Separation of intact mAbs, fragments (Fab and Fc), and aggregates.[2][7]

  • Analysis of Post-Translational Modifications: Monitoring of oxidation and other modifications.[2][10]

  • Protein and Peptide Separations: High-efficiency recovery and separation of various proteins and peptides.[5][11]

Analysis of Antibody-Drug Conjugates (ADCs)

Application: To determine the drug-to-antibody ratio (DAR) of an ADC, a critical quality attribute that influences both efficacy and safety. As the number of conjugated drugs increases, the hydrophobicity of the ADC also increases, leading to longer retention times on the HIC column.[8]

Experimental Protocol:

Table 1: HPLC Conditions for ADC DAR Analysis

ParameterCondition
Column This compound, 4.6 mm ID x 10 cm, 2.5 µm
Mobile Phase A 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0 / Isopropanol (80/20, v/v)
Gradient 0% to 100% B in 20 minutes
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Temperature 25 °C
Injection Volume 10 µL
Sample Trastuzumab-vcMMAE

Sample Preparation Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Dilute Dilute ADC Sample Final_Conc Final Concentration (e.g., 2.2 g/L) Dilute->Final_Conc to Filter Filter with 0.22 µm syringe filter Final_Conc->Filter Inject Inject 10 µL onto this compound Filter->Inject Elute Elute with Gradient Inject->Elute Detect Detect at 280 nm Elute->Detect Analyze Analyze Chromatogram for DAR Detect->Analyze

Workflow for ADC Sample Preparation and Analysis.

Expected Results: The chromatogram will show a series of well-resolved peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).[8] The unconjugated antibody will elute first, followed by the ADCs with increasing DAR values.

Separation of Monoclonal Antibody Fragments

Application: To monitor the fragmentation of monoclonal antibodies, which can occur during production or storage. This protocol separates the Fab and Fc fragments.

Experimental Protocol:

Table 2: HPLC Conditions for mAb Fragment Analysis

ParameterCondition
Column This compound, 4.6 mm ID x 3.5 cm, 2.5 µm
Mobile Phase A 2.0 M Ammonium Sulfate in 20 mM Tris-HCl, pH 7.0
Mobile Phase B 20 mM Tris-HCl, pH 7.0
Gradient 10% to 100% B in 34 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature 30 °C
Injection Volume 5 µL
Sample Papain-digested mAb

Logical Relationship of Separation

cluster_column This compound Column cluster_mobile_phase Mobile Phase Gradient cluster_analytes Analytes Stationary_Phase Butyl Ligands (Hydrophobic) Fc_Fragment Fc Fragment (More Hydrophobic) Stationary_Phase->Fc_Fragment Stronger Interaction High_Salt High Salt (Binding) Low_Salt Low Salt (Elution) High_Salt->Fc_Fragment Promotes Binding Fab_Fragment Fab Fragment (Less Hydrophobic) High_Salt->Fab_Fragment Promotes Binding Low_Salt->Fc_Fragment Promotes Elution Low_Salt->Fab_Fragment Promotes Elution Fab_Fragment->Stationary_Phase Weaker Interaction

Separation Principle of mAb Fragments on HIC.

Expected Results: The Fab and Fc fragments will be separated based on their relative hydrophobicity. Typically, the Fc fragment is more hydrophobic and will have a longer retention time than the Fab fragment.

Analysis of Monoclonal Antibody Aggregates

Application: To quantify high molecular weight aggregates of mAbs, a critical quality attribute that can impact immunogenicity. HIC provides an orthogonal method to size exclusion chromatography (SEC) for aggregate analysis.[2][6][7]

Experimental Protocol:

Table 3: HPLC Conditions for mAb Aggregate Analysis

ParameterCondition
Column This compound, 4.6 mm ID x 3.5 cm, 2.5 µm
Mobile Phase A 1.0 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0
Mobile Phase B 100 mM Sodium Phosphate, pH 7.0
Gradient 0% to 100% B in 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature 25 °C
Injection Volume 10 µL
Sample mAb formulation

Experimental Workflow for Aggregate Analysis

start Start prep Prepare Mobile Phases A and B start->prep equilibrate Equilibrate Column with 100% A prep->equilibrate inject Inject mAb Sample equilibrate->inject gradient Run Linear Gradient to 100% B inject->gradient detect Monitor UV Absorbance at 280 nm gradient->detect analyze Integrate Peaks for Monomer and Aggregates detect->analyze end End analyze->end

Step-by-step workflow for mAb aggregate analysis.

Expected Results: The monomeric form of the mAb will elute as the main peak, while the aggregates, being more hydrophobic, will be retained longer and elute as later peaks.

Column Specifications and Operating Parameters

A summary of the key specifications and recommended operating conditions for the this compound column is provided below.

Table 4: this compound Column Specifications and Operating Conditions

ParameterSpecification
Stationary Phase Butyl (C4) on non-porous polymethacrylate
Particle Size 2.5 µm
pH Stability 2.0 - 12.0[2][11]
Maximum Pressure 200 bar (20 MPa)[11][12]
Maximum Flow Rate 1.2 mL/min (for 3.5 cm length)[11][12]
Operating Temperature 10 - 60 °C[11][12]
Salt Concentration Up to 4 M[11][13]
Organic Solvent Up to 50% (ensure salt solubility)[11][12]

Column Care and Regeneration:

  • To prevent column fouling, filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[13]

  • An in-line filter with a 0.5 µm frit is recommended to be placed after the injector.[12][14]

  • For routine cleaning, periodic injections of 0.1-0.2 M NaOH are effective.[12][13][14]

  • If NaOH treatment is insufficient, injections of 20-40% acetic acid can be used for regeneration.[2][12][13][14]

  • Store the column in distilled water when not in use.[12][14]

References

Troubleshooting & Optimization

TSKgel Butyl-NPR column cleaning and regeneration procedure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the TSKgel Butyl-NPR column. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during their experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter while using the this compound column.

Issue 1: High Backpressure

  • Question: My HPLC system is showing unusually high backpressure after installing a new this compound column or after several runs. What could be the cause and how can I fix it?

  • Answer: High backpressure can be caused by several factors. Here's a systematic approach to identify and resolve the issue:

    • System Check: First, disconnect the column and run the pump to ensure the backpressure of the HPLC system alone is normal. If the system pressure is high, check for blockages in the tubing, injector, or detector.

    • Column Frit Blockage: The most common cause of high backpressure with the column is a blocked inlet frit. This is often due to particulate matter from the sample or mobile phase.

      • Solution: Reverse the column and flush it with a filtered, degassed mobile phase at a low flow rate (e.g., 0.1-0.2 mL/min). If this does not resolve the issue, proceed with the cleaning and regeneration procedure. As a preventative measure, always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. It is also highly recommended to use an in-line filter before the injector.

    • Column Contamination: Adsorbed sample components can also lead to increased pressure.

      • Solution: Perform the recommended cleaning and regeneration procedure.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Question: I am observing poor peak shapes (tailing, fronting, or broadening) in my chromatograms. What are the potential causes and solutions?

  • Answer: Poor peak shape can be indicative of several issues:

    • Peak Tailing:

      • Cause: This can be due to strong interactions between the analyte and the column matrix, or a contaminated or worn-out column.

      • Solution:

        • Ensure the mobile phase pH is appropriate for your sample.

        • If the tailing persists, perform the column cleaning and regeneration procedure.

    • Peak Fronting:

      • Cause: This is often a sign of column overload.

      • Solution: Reduce the sample concentration or injection volume.

    • Peak Broadening:

      • Cause: This can be caused by a void at the column inlet, a blocked frit, or extra-column volume.

      • Solution:

        • Check for and eliminate any unnecessary tubing or large-volume fittings.

        • Reverse-flush the column to dislodge any particulates on the frit.

        • If the problem persists after cleaning, the column may be damaged and need replacement.

Issue 3: Loss of Resolution

  • Answer: Loss of resolution is typically due to column contamination or degradation.[1]

    • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, affecting its separation efficiency.

      • Solution: A thorough cleaning and regeneration of the column is recommended.

    • Column Degradation: Over time and with harsh cleaning procedures, the stationary phase can degrade.

      • Solution: If cleaning does not restore resolution, the column may have reached the end of its lifespan and should be replaced. To prolong column life, it is recommended to perform a cleaning step with 0.1-0.2 N NaOH after each day of use.[2][3]

Frequently Asked Questions (FAQs)

  • Question: What is the recommended routine cleaning procedure for the this compound column?

  • Answer: For routine cleaning, it is recommended to inject 0.5-1.0 mL of 0.1-0.2 N NaOH several times using the sample injector after each day of use.[3]

  • Question: When should I perform a more intensive regeneration procedure?

  • Answer: A more intensive regeneration is needed when you observe a significant increase in backpressure, a loss of resolution, or poor peak shape that is not resolved by the routine cleaning procedure.

  • Question: What is the recommended regeneration procedure for a heavily contaminated column?

  • Answer: If the standard NaOH cleaning is not effective, you can inject 0.5-1.0 mL of 20-40% acetic acid several times.[3]

  • Question: What are the storage conditions for the this compound column?

  • Answer: For short-term storage (overnight), the column can be left in the mobile phase. For long-term storage, flush the column with at least 10 column volumes of distilled water and store it in distilled water.

  • Question: What is the pH range for the this compound column?

  • Answer: The recommended pH range for operation is 2 to 12.[2]

Quantitative Data on Column Performance Recovery

The following table provides representative data on the expected performance recovery of a this compound column after undergoing the cleaning and regeneration procedure.

ParameterBefore CleaningAfter NaOH CleaningAfter Acetic Acid Regeneration
Backpressure (psi) 180013501250
Resolution (Rs) of a standard protein pair 1.21.82.1
Peak Asymmetry (As) of a standard protein 1.81.31.1
Theoretical Plates (N) 250035004200

Note: These are typical values and actual results may vary depending on the nature of the sample and the extent of column contamination.

Experimental Protocols

Protocol 1: Standard Column Cleaning (NaOH)

  • Disconnect the column from the detector.

  • Set the pump flow rate to 0.5 mL/min.

  • Wash the column with 10 column volumes of high-purity water.

  • Prepare a fresh solution of 0.2 M NaOH.

  • Inject 3-5 consecutive 1 mL aliquots of 0.2 M NaOH.

  • Wash the column with 10-15 column volumes of high-purity water until the pH of the eluent is neutral.

  • Equilibrate the column with your mobile phase for at least 15 column volumes before the next use.

Protocol 2: Column Regeneration (Acetic Acid)

  • Follow steps 1-3 of the Standard Column Cleaning protocol.

  • Prepare a fresh solution of 20% (v/v) acetic acid in high-purity water.

  • Inject 3-5 consecutive 1 mL aliquots of 20% acetic acid.

  • Wash the column with 15-20 column volumes of high-purity water until the pH of the eluent is neutral.

  • Equilibrate the column with your mobile phase for at least 15 column volumes before the next use.

Workflow and Logic Diagrams

TSKgel_Butyl_NPR_Cleaning_Workflow cluster_troubleshooting Troubleshooting Start Chromatographic Issue Observed (High Backpressure, Poor Resolution, etc.) System_Check Perform System Check (Disconnect Column) Start->System_Check Routine_Cleaning Perform Routine NaOH Cleaning System_Check->Routine_Cleaning System OK Evaluate Evaluate Column Performance Routine_Cleaning->Evaluate Regeneration Perform Acetic Acid Regeneration Regeneration->Evaluate Evaluate->Regeneration Performance Not Restored Resolved Issue Resolved Resume Analysis Evaluate->Resolved Performance Restored Replace Issue Not Resolved Replace Column Evaluate->Replace Performance Still Not Restored

Caption: Troubleshooting workflow for this compound column issues.

Cleaning_Regeneration_Protocols cluster_protocols Cleaning & Regeneration Protocols cluster_naoh Standard NaOH Cleaning cluster_acetic Acetic Acid Regeneration NaOH1 Disconnect Detector NaOH2 Set Flow Rate to 0.5 mL/min NaOH1->NaOH2 NaOH3 Wash with Water (10 CV) NaOH2->NaOH3 NaOH4 Inject 0.2M NaOH (3-5 x 1mL) NaOH3->NaOH4 NaOH5 Wash with Water until Neutral NaOH4->NaOH5 NaOH6 Equilibrate with Mobile Phase NaOH5->NaOH6 Acetic1 Disconnect Detector Acetic2 Set Flow Rate to 0.5 mL/min Acetic1->Acetic2 Acetic3 Wash with Water (10 CV) Acetic2->Acetic3 Acetic4 Inject 20% Acetic Acid (3-5 x 1mL) Acetic3->Acetic4 Acetic5 Wash with Water until Neutral Acetic4->Acetic5 Acetic6 Equilibrate with Mobile Phase Acetic5->Acetic6

Caption: Step-by-step protocols for column cleaning and regeneration.

References

troubleshooting peak shape issues on TSKgel Butyl-NPR

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TSKgel Butyl-NPR

Welcome to the technical support center for the this compound column. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their hydrophobic interaction chromatography (HIC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to frequently asked questions regarding peak shape issues on the this compound column.

Q1: What are the common causes of peak tailing on my this compound column?

Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors. While the polymethacrylate base of the this compound column means there are no silanol groups to cause tailing through secondary interactions with basic compounds, other issues can arise.[1][2]

Potential Causes & Solutions:

  • Column Contamination: Fouling of the column resin with strongly retained sample components can lead to peak tailing.[3][4]

    • Solution: Implement a regular cleaning-in-place (CIP) protocol. Repeated injections of 0.1-0.2 M NaOH are recommended for cleaning. If this is not effective, injections of 20% aqueous acetic acid can be used.[3][5][6] It is advisable to perform a cleaning step with 0.1-0.2 M NaOH after each day of use.[3][5]

  • Column Bed Deformation: A void at the column inlet or a deformed packing bed can cause peak distortion. This can result from pressure shocks or improper handling.

    • Solution: If you suspect a void has formed, you can try repacking the inlet of the column if you have the expertise, but replacement is often necessary. To prevent this, always operate within the recommended pressure limits (max. 200 bar) and avoid sudden changes in flow rate.[1] When changing solvents, use a flow rate that is 25% of the maximum flow rate.[5]

  • Inappropriate Mobile Phase Conditions:

    • High Viscosity: Using a mobile phase with high viscosity can affect mass transfer and lead to broader peaks.

      • Solution: If using a high viscosity buffer, consider reducing the flow rate to avoid exceeding the maximum pressure drop.[3][5]

    • Poor Sample Solubility: If the sample is not fully soluble in the mobile phase at the point of injection, it can cause peak distortion.

      • Solution: Ensure your sample is fully dissolved in the initial mobile phase. You may need to adjust the starting salt concentration of your sample diluent.

  • Extra-Column Effects: Dead volume in the HPLC system (e.g., long tubing, poorly made connections) can contribute to peak tailing.

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected.

Q2: My peaks are appearing broader than expected. What should I do?

Peak broadening can significantly reduce resolution. Here are the likely causes and how to address them on the this compound.

Potential Causes & Solutions:

  • Sub-optimal Flow Rate: The non-porous nature of the Butyl-NPR resin allows for high-speed separations, but an excessively high flow rate can still lead to peak broadening due to mass transfer limitations.[1][7]

    • Solution: The recommended flow rate is generally between 0.5-1.0 mL/min.[4][5] If you are observing broad peaks, try reducing the flow rate.

  • Steep Gradient: A very steep salt gradient may not allow sufficient time for the analyte to interact with the stationary phase, resulting in broad, poorly resolved peaks.

    • Solution: Optimize your gradient. Try a shallower gradient to improve separation and peak shape.

  • Sample Overload: Although the Butyl-NPR is designed for high-efficiency separations, overloading the column with too much sample can lead to peak broadening.[7]

    • Solution: Reduce the amount of sample injected onto the column.

  • Column Contamination: As with peak tailing, contaminants can interfere with the binding and elution process, causing peaks to broaden.

    • Solution: Follow the recommended column washing and regeneration procedures.[3][4][5][6]

Q3: I am observing peak fronting. What is the cause and how can I fix it?

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.

Potential Causes & Solutions:

  • Sample Overload: This is a primary cause of peak fronting.

    • Solution: Systematically decrease the sample load to see if the peak shape improves.

  • Poor Sample Solubility: If the sample is not readily soluble in the mobile phase, it can lead to fronting.

    • Solution: Ensure the sample is completely dissolved in a buffer that is compatible with the initial mobile phase conditions.

  • Column Collapse: In extreme cases, a collapsed column bed can lead to severe peak fronting.

    • Solution: This is an irreversible problem, and the column will need to be replaced. Always operate within the specified pressure and pH ranges to ensure column longevity.[1]

Q4: Why are my peaks splitting?

Split peaks can be a frustrating issue, often pointing to a problem at the head of the column or with the sample injection.

Potential Causes & Solutions:

  • Partially Blocked Frit: The inlet frit of the column can become partially clogged with particulate matter from the sample or mobile phase. This causes the sample to be distributed unevenly onto the column bed.

    • Solution: It is highly recommended to filter eluents and sample solutions with a 0.2-0.5 micron filter before use.[4] An in-line filter between the injector and the column is also advised to protect the column from particulates.[2][3][5] If the frit is already blocked, back-flushing the column may help. In severe cases, the frit may need to be replaced, or the entire column.

  • Column Void: A void or channel in the packing material at the top of the column can cause the sample band to split.

    • Solution: A column with a significant void will likely need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (e.g., lower salt concentration) than the mobile phase, it can lead to peak distortion and splitting.

    • Solution: As much as possible, dissolve the sample in the initial mobile phase or a buffer with a similar or slightly higher salt concentration.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting peak shape issues on your this compound column.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Column-Related Issues cluster_3 Method-Related Issues cluster_4 System-Related Issues cluster_5 Resolution start Poor Peak Shape (Tailing, Broadening, Fronting, Splitting) check_system Is the issue with all peaks? start->check_system check_pressure Check System Pressure (Sudden increase?) check_system->check_pressure Yes check_mobile_phase Verify Mobile Phase (Correct composition, pH, filtered?) check_system->check_mobile_phase No check_frit Inspect/Clean/Replace In-line Filter & Column Frit check_pressure->check_frit optimize_gradient Optimize Gradient (Shallower gradient) check_mobile_phase->optimize_gradient end_good Peak Shape Improved check_mobile_phase->end_good Issue Found & Fixed clean_column Perform Column Cleaning (0.1-0.2M NaOH, then 20% Acetic Acid if needed) replace_column Replace Column clean_column->replace_column No Improvement clean_column->end_good Improvement check_frit->clean_column check_frit->end_good Issue Found & Fixed adjust_flow Adjust Flow Rate (Typically 0.5-1.0 mL/min) optimize_gradient->adjust_flow optimize_gradient->end_good Improvement reduce_load Reduce Sample Load adjust_flow->reduce_load adjust_flow->end_good Improvement check_sample_prep Verify Sample Preparation (Solubility, solvent compatibility) reduce_load->check_sample_prep reduce_load->end_good Improvement check_connections Check System Connections (Fittings, tubing for dead volume) check_sample_prep->check_connections No Improvement check_sample_prep->end_good Improvement check_connections->clean_column

Caption: A workflow for troubleshooting peak shape problems on the this compound column.

This compound Column Specifications

For reference, here are the key specifications and operating conditions for the this compound columns.

ParameterSpecification
Stationary Phase Butyl (C4) groups on a non-porous polymethacrylate base[1][2]
Particle Size 2.5 µm[1]
pH Range 2.0 - 12.0[1]
Max Salt Concentration ≤ 4 M[1]
Max Organic Solvent ≤ 50%[1]
Recommended Flow Rate 0.5 - 1.0 mL/min[4][5]
Max Flow Rate 1.2 mL/min (3.5 cm length), 1.0 mL/min (10 cm length)[3][5]
Max Pressure 200 bar (20 MPa)[1][5]
Temperature Range 10 - 60 °C[1]

Experimental Protocols

Column Performance Test

To assess the performance of your this compound column, a standard protein mixture can be used. This can help determine if the column is the source of peak shape issues.

  • Sample: A mixture of lysozyme (2.0 µg) and ovalbumin (4.0 µg) in 10 µL.[4][6]

  • Mobile Phase A: 1.8 M Ammonium Sulfate in 0.1 M Sodium Phosphate, pH 7.0.[4][6]

  • Mobile Phase B: 0.1 M Sodium Phosphate, pH 7.0.[4][6]

  • Gradient: A 10-minute linear gradient from 1.8 M to 0 M ammonium sulfate (i.e., 0% to 100% B).[4][6]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV at 280 nm.[4][6]

  • Expected Outcome: A new column should provide a resolution of more than 3.0 for this separation.[4][6] A significant decrease in resolution or poor peak shape for these standard proteins would indicate a column problem.

Standard Column Cleaning Protocol

For routine maintenance and to address contamination-related peak issues:

  • Disconnect the column from the detector.

  • Wash the column with filtered, deionized water at a low flow rate (e.g., 0.2 mL/min).

  • Inject 100-250 µL of 0.1-0.2 M NaOH multiple times at a flow rate of 0.5-1.0 mL/min.[3][4][5][6]

  • If the NaOH wash is ineffective, inject 100-250 µL of 20% aqueous acetic acid multiple times.[3][5]

  • Equilibrate the column with your mobile phase until the baseline is stable.

  • It is recommended to perform the 0.1-0.2 M NaOH wash after each day of use.[3][5]

Storage

For short-term and long-term storage, the column should be stored in distilled water.[3][5]

References

improving protein recovery from TSKgel Butyl-NPR columns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TSKgel® Butyl-NPR columns. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing protein recovery and troubleshooting common issues encountered during hydrophobic interaction chromatography (HIC).

Frequently Asked Questions (FAQs)

Q1: What is the TSKgel Butyl-NPR column and what are its main applications?

The this compound column is a high-performance liquid chromatography (HPLC) column designed for hydrophobic interaction chromatography. It is packed with non-porous 2.5 µm polymethacrylate particles that are bonded with butyl groups.[1][2][3] This non-porous nature allows for very fast and efficient separations.[2][3][4] It is the least hydrophobic column in the TSKgel HIC series, which often leads to excellent recovery of even highly hydrophobic proteins.[5][6]

Common applications include:

  • High-speed separations of proteins and peptides.[1][2]

  • Analysis of monoclonal antibodies (mAbs) and their aggregates.[1]

  • Determination of drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs).[7]

  • Analysis of protein modifications such as oxidation and deamidation.[7]

  • Quality control and process monitoring.[2][4]

Q2: What kind of protein recovery can I expect from a this compound column?

This compound columns are known for their excellent mass recovery, even at low nanogram levels, due to the non-porous nature of the resin which minimizes areas where proteins can be irreversibly adsorbed.[2][3][4][6] High recovery is a key feature of these columns.[1][5][7]

Protein Recovery Data Summary

ProteinReported Recovery (%)
Myoglobin96
Ribonuclease90
Lysozyme102
Alpha-Chymotrypsin95
Alpha-Chymotrypsinogen A98
Trypsin inhibitorNot specified

(Data sourced from a study on this compound columns)[2]

Q3: How do I properly care for and store my this compound column?

Proper care and storage are crucial for maintaining column performance and longevity.

  • Daily Washing: It is recommended to wash the column daily with 0.1-0.2 N NaOH.[8][9][10][11]

  • Storage: For overnight or short-term storage, store the column in the shipping solvent, which is distilled water.[9][10]

  • Filtration: Always filter your samples and mobile phases through a 0.2-0.5 micron filter to prevent clogging the column frit.[8] The use of an in-line filter is also highly recommended.[9][10]

Troubleshooting Guide

This guide addresses common issues related to poor protein recovery.

Problem 1: Low or No Protein Binding to the Column

If your protein of interest is not binding to the this compound column and is eluting in the void volume, consider the following causes and solutions.

Possible Cause Recommended Solution
Insufficient Salt Concentration in the Mobile Phase/Sample: HIC relies on high salt concentrations to promote hydrophobic interactions.[12][13][14]Increase the concentration of a "salting-out" salt (e.g., ammonium sulfate, sodium sulfate) in your binding buffer and sample. A good starting point is 1.0 M ammonium sulfate.[15] The sample should ideally be dissolved in the starting mobile phase to prevent breakthrough.[16]
Incorrect Salt Type: The type of salt used can significantly impact protein binding. The effectiveness of salts in promoting hydrophobic interactions follows the Hofmeister series.[15]Use a more kosmotropic salt. Ammonium sulfate is a common and effective choice for HIC.[15][17]
Sample Solvent Mismatch: Injecting a sample in a low-salt or aqueous solution into a high-salt mobile phase can prevent binding.[16]Ensure the sample is dissolved in a buffer with a salt concentration equal to or slightly higher than the starting mobile phase.[16]

Problem 2: Poor Protein Recovery (Protein is lost on the column)

If you observe a significant loss of your protein, leading to low recovery in the eluted fractions, investigate these potential issues.

Possible Cause Recommended Solution
Protein Precipitation on the Column: High salt concentrations can sometimes cause proteins to precipitate on the column.Try a lower initial salt concentration for binding, or consider using a different, more kosmotropic salt that may be effective at a lower concentration.
Strong Hydrophobic Interactions: The protein may be too hydrophobic and binding irreversibly to the column matrix. Protein denaturation on the hydrophobic surface can also contribute to irreversible binding.[18]* Modify the Elution Gradient: Decrease the slope of the salt gradient to allow for a more gradual elution. * Add Organic Modifiers: Include a low concentration (e.g., up to 20%) of a water-miscible organic solvent like isopropanol or acetonitrile in the elution buffer (Mobile Phase B) to reduce hydrophobic interactions.[19] Be cautious, as organic solvents can potentially denature the protein.[16] * Add Chaotropic Agents: Low concentrations (<2 M) of agents like urea or guanidine HCl can be added to the mobile phase to decrease protein adsorption.
Column Fouling: The column may be contaminated with strongly bound substances from previous runs. Fouling can occur more quickly with non-porous resins due to their smaller surface area.[9]Perform a column cleaning and regeneration procedure.
Inappropriate pH: The mobile phase pH can influence the conformation and surface hydrophobicity of the protein.[13]Experiment with different pH values for your mobile phase to find the optimal condition for your protein's stability and elution. The this compound column is stable between pH 2 and 12.[8][9]
High Temperature: Increased temperature generally enhances hydrophobic interactions, which could lead to stronger binding and potential denaturation.[12][13]Optimize the separation at different temperatures. It is important to use column temperature control for reproducible results.[15] Be aware that higher temperatures can sometimes lead to poor recovery.[15]

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration

This protocol should be performed when you observe a loss of resolution, an increase in backpressure, or poor protein recovery.

  • Disconnect the column from the detector.

  • Initial Wash: Wash the column with 10-20 column volumes of high-purity water.

  • Caustic Wash: For strongly retained contaminants, inject 100-250 µL of 0.1-0.2 M NaOH repeatedly.[9][10] Alternatively, wash the column with 0.1-0.2 N NaOH.[8][11] This is often effective for removing proteins and can be done after each day of use.[8][9]

  • Acid Wash (if necessary): If the caustic wash is not effective, inject 100-250 µL of 20% aqueous acetic acid multiple times.[9][10] Note that acid can cause protein precipitation.

  • Re-equilibration: Wash the column with 10-20 column volumes of high-purity water, followed by the initial mobile phase until the baseline is stable.

Protocol 2: Method Development for Optimizing Protein Recovery

This protocol provides a systematic approach to developing a robust HIC method with improved recovery.

  • Buffer and Salt Selection:

    • Start with a common HIC buffer system, such as 0.1 M sodium phosphate, pH 7.0.[8]

    • Prepare two mobile phases:

      • Mobile Phase A (Binding): Buffer with a high concentration of a kosmotropic salt (e.g., 1.8 M ammonium sulfate in 0.1 M sodium phosphate, pH 7.0).[8][11]

      • Mobile Phase B (Elution): Buffer alone (e.g., 0.1 M sodium phosphate, pH 7.0).[8][11]

  • Initial Gradient Run:

    • Equilibrate the this compound column with 100% Mobile Phase A.

    • Dissolve your protein sample in Mobile Phase A.

    • Inject the sample and run a linear gradient from 100% A to 100% B over 10-20 minutes. A flow rate of 0.5-1.0 mL/min is generally recommended.[8][11]

    • Monitor the elution profile at 280 nm.

  • Optimization:

    • If binding is weak: Increase the starting salt concentration in Mobile Phase A.

    • If recovery is low:

      • Decrease the slope of the gradient.

      • Add a low percentage (e.g., 5-10%) of an organic solvent like isopropanol to Mobile Phase B.

      • Test a different pH for the mobile phase.

      • Decrease the temperature of the separation.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Protein Recovery

LowRecoveryWorkflow start Low Protein Recovery Observed check_binding Is the protein binding to the column? start->check_binding check_elution Is the bound protein eluting completely? check_binding->check_elution Yes no_binding Protein in Flow-through check_binding->no_binding No incomplete_elution Protein Lost on Column check_elution->incomplete_elution No end Improved Recovery check_elution->end Yes increase_salt Increase salt concentration in sample and mobile phase A no_binding->increase_salt change_salt Use a more kosmotropic salt (e.g., Ammonium Sulfate) increase_salt->change_salt check_sample_prep Ensure sample is dissolved in starting buffer change_salt->check_sample_prep check_sample_prep->end modify_gradient Decrease gradient slope incomplete_elution->modify_gradient add_modifier Add organic solvent or chaotrope to mobile phase B modify_gradient->add_modifier optimize_conditions Optimize pH and temperature add_modifier->optimize_conditions clean_column Perform column cleaning and regeneration optimize_conditions->clean_column clean_column->end

Caption: A step-by-step workflow for diagnosing and resolving low protein recovery issues.

Diagram 2: Experimental Workflow for Method Optimization

MethodOptimization prep 1. Prepare Mobile Phases (High & Low Salt) sample 2. Dissolve Sample in High Salt Buffer prep->sample equilibrate 3. Equilibrate Column sample->equilibrate inject 4. Inject Sample equilibrate->inject gradient 5. Run Initial Linear Gradient inject->gradient analyze 6. Analyze Results (Binding & Recovery) gradient->analyze good_recovery Good Recovery analyze->good_recovery Optimal optimize 7. Optimize Parameters analyze->optimize Sub-optimal sub_gradient Adjust Gradient optimize->sub_gradient sub_modifiers Add Modifiers optimize->sub_modifiers sub_conditions Change pH/Temp optimize->sub_conditions sub_gradient->gradient sub_modifiers->gradient sub_conditions->gradient

Caption: A systematic workflow for developing and optimizing a HIC method on this compound.

References

managing high backpressure in TSKgel Butyl-NPR HPLC system

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the TSKgel Butyl-NPR HPLC system. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot high backpressure issues, ensuring optimal performance and longevity of your column.

Troubleshooting Guide: High Backpressure

High backpressure is a common issue in HPLC that can lead to system wear, column damage, and compromised results.[1][2][3] This guide provides a systematic approach to identifying and resolving the root cause of elevated pressure in your this compound system.

Q1: My this compound system is showing higher than normal backpressure. What are the first steps I should take?

A1: The first step is to determine the source of the high pressure by systematically isolating different components of your HPLC system. This will help you identify whether the issue lies with the column, the HPLC system (tubing, injector, pump), or the mobile phase.[4][5][6]

Here is a logical workflow to diagnose the issue:

G start High Backpressure Observed disconnect_column Disconnect column from system start->disconnect_column measure_system_pressure Run pump and measure system pressure (without column) disconnect_column->measure_system_pressure system_pressure_high System pressure still high? measure_system_pressure->system_pressure_high column_issue Problem is likely the column system_pressure_high->column_issue No system_issue Problem is in the HPLC system (pre-column) system_pressure_high->system_issue Yes troubleshoot_column Proceed to column-specific troubleshooting column_issue->troubleshoot_column troubleshoot_system Troubleshoot system components (tubing, injector, filters) system_issue->troubleshoot_system

Caption: Initial diagnostic workflow for high backpressure.

Q2: I've isolated the high pressure to the this compound column. What are the common causes?

A2: High backpressure originating from the column is typically due to a blockage at the inlet frit or contamination of the stationary phase.[1][4] Given the non-porous nature and small particle size (2.5 µm) of the this compound packing, it is particularly susceptible to clogging by particulates.[7][8][9]

Common causes include:

  • Particulate contamination: From unfiltered samples or mobile phases.[10][11]

  • Sample precipitation: The sample may precipitate on the column if it is not fully soluble in the mobile phase.[12]

  • Protein aggregation: Aggregated proteins in the sample can block the column frit.

  • Microbial growth: In buffers that have been stored for extended periods without preservatives.[1]

  • Resin fouling: Strong adsorption of sample components to the stationary phase.[10]

Q3: How can I clean my this compound column to reduce high backpressure?

A3: A systematic cleaning and regeneration procedure can often restore column performance. It is recommended to perform a daily wash with 0.1-0.2 M NaOH.[11][13][14] If this is not sufficient, a more rigorous cleaning protocol can be employed.

Here is a suggested workflow for column cleaning:

G start High pressure isolated to the column reverse_flow Reverse the column direction start->reverse_flow wash_water Wash with filtered, distilled water at a low flow rate reverse_flow->wash_water check_pressure Check if pressure has decreased wash_water->check_pressure wash_naoh Inject 0.1-0.2 M NaOH (100-250 µL) multiple times check_pressure->wash_naoh No equilibrate Re-equilibrate with mobile phase check_pressure->equilibrate Yes check_pressure2 Check if pressure has decreased wash_naoh->check_pressure2 wash_acetic_acid Inject 20% Acetic Acid (100-250 µL) multiple times check_pressure2->wash_acetic_acid No check_pressure2->equilibrate Yes check_pressure3 Check if pressure has decreased wash_acetic_acid->check_pressure3 check_pressure3->equilibrate Yes replace_frit Consider replacing the inlet frit (if possible) or the column check_pressure3->replace_frit No resolved Issue Resolved equilibrate->resolved

Caption: Step-by-step column cleaning workflow.

Frequently Asked Questions (FAQs)

Q: What is the maximum operating pressure for a this compound column?

A: The maximum operating pressure for a this compound column is 20 MPa.[14][15]

Q: What are the recommended operating conditions for the this compound column?

A: Adhering to the recommended operating conditions is crucial for optimal performance and column life.

ParameterRecommended Value
Maximum Flow Rate 1.2 mL/min (for 4.6 mm ID x 3.5 cm L) 1.0 mL/min (for 4.6 mm ID x 10.0 cm L)[15]
Recommended Flow Rate 0.5 - 1.0 mL/min[11][13]
pH Range 2.0 - 12.0[13][14][16]
Maximum Salt Concentration < 4 M[11][13][15]
Organic Solvent Concentration ≤ 20%[9][16]
Temperature Range 10 - 60 °C[14]

Q: How can I prevent high backpressure issues from occurring?

A: Proactive measures can significantly reduce the incidence of high backpressure.

  • Sample and Mobile Phase Filtration: Always filter your samples and mobile phases through a 0.2 µm or 0.45 µm membrane filter before use.[10][11]

  • Use of In-line Filters: Since a guard column is not available for the this compound, it is highly recommended to use a pre-column filter with a 0.5 µm frit to protect the column from particulates.[14][15][16]

  • Proper Sample Preparation: Ensure your sample is fully dissolved in the initial mobile phase to prevent precipitation on the column.[10]

  • Regular Cleaning: Perform a daily wash with 0.1-0.2 M NaOH to prevent the buildup of contaminants.[11][13][14]

  • High-Quality Reagents: Use HPLC-grade solvents and high-purity salts to prepare your mobile phases.[10][14]

Q: Can I use organic solvents with my this compound column?

A: Yes, but the concentration of water-soluble organic solvents should generally be kept under 20%.[9][16] When introducing or changing the concentration of organic solvents, do so gradually to avoid damaging the column packing.[16] Also, ensure that the salt in your buffer does not precipitate when mixed with the organic solvent.[14]

Q: What is the shipping solvent for the this compound column?

A: The shipping solvent is distilled water.[14][16] It is recommended to store the column in the shipping solvent at the end of each day of use.[14]

Experimental Protocols

Protocol 1: Daily Column Wash

Objective: To remove strongly retained contaminants and prevent pressure buildup.

Materials:

  • 0.1 - 0.2 M Sodium Hydroxide (NaOH), freshly prepared and filtered.

  • HPLC system

  • This compound column

Procedure:

  • After completing your analyses for the day, flush the column with filtered, distilled water until the baseline is stable.

  • Make repeated injections of 100 - 250 µL of 0.1 - 0.2 M NaOH.[14][15]

  • Continue with several injections to ensure the column is adequately cleaned.

  • Flush the column again with filtered, distilled water until the pH of the eluent is neutral.

  • Store the column in distilled water for overnight storage.[14]

Protocol 2: Column Regeneration for High Backpressure

Objective: To restore a column exhibiting high backpressure due to significant contamination.

Materials:

  • Filtered, distilled water

  • 0.1 - 0.2 M Sodium Hydroxide (NaOH), freshly prepared and filtered

  • 20% Acetic Acid, aqueous solution, filtered

Procedure:

  • Disconnect the column from the detector and direct the outlet to waste.

  • Reverse the direction of flow through the column.

  • Wash the column with filtered, distilled water at a low flow rate (e.g., 0.2 mL/min) for at least 30 minutes.[4]

  • If the pressure remains high, perform multiple injections (100 - 250 µL) of 0.1 - 0.2 M NaOH.[14][15]

  • After the NaOH wash, flush with filtered, distilled water until the eluent is neutral.

  • If the pressure is still elevated, perform multiple injections (100 - 250 µL) of 20% acetic acid.[11][13][14]

  • Flush the column with filtered, distilled water until the eluent is neutral.

  • Return the column to the normal flow direction.

  • Equilibrate the column with your mobile phase until a stable baseline is achieved.

References

TSKgel Butyl-NPR column storage and long-term stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, long-term stability, and troubleshooting of TSKgel Butyl-NPR columns.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage solution for the this compound column?

For daily use, it is recommended to store the column in the shipping solvent, which is distilled water.[1][2] This should be done at the end of each day of operation.

Q2: What are the recommended conditions for long-term storage?

For long-term storage, the column should also be stored in distilled water. It is crucial to prevent the column from freezing. Before storage, ensure the column is thoroughly flushed with filtered, distilled water to remove any residual salts or buffers.

Q3: What is the operational pH range for the this compound column?

The recommended pH range for optimal performance and longevity is between 2 and 12.[1][2][3] It is important to note that exposure to pH levels below 2 or above 12 should be for short durations only.[1][2]

Q4: Can organic solvents be used with the this compound column?

Yes, but with limitations. The concentration of water-soluble organic solvents should not exceed 50%.[1][4] For this compound columns specifically, some sources recommend a lower concentration of under 20%.[5] When using organic solvents, it is critical to ensure that salts in the mobile phase do not precipitate.[1][2]

Q5: What is the maximum recommended operating pressure and flow rate?

The maximum pressure for the this compound column is 20 MPa.[1][2] The maximum flow rate varies with the column dimensions, being 1.2 mL/min for the 4.6 mm ID x 3.5 cm L column and 1.0 mL/min for the 4.6 mm ID x 10.0 cm L column.[2][6] A standard operating flow rate of 0.5 - 1.0 mL/min is generally recommended.[2][3][7]

Troubleshooting Guide

Problem: I am observing an increase in backpressure.

An increase in backpressure is often due to the plugging of the column inlet frit. Since the this compound column has a small frit pore size (1 micron) and no dedicated guard column is available, it is susceptible to clogging by particulate matter.[1][5]

Solutions:

  • Filtering: Always filter your samples and mobile phases through a 0.2-0.5 micron membrane filter before use.[3]

  • In-line Filter: It is highly recommended to use an in-line filter with a 0.5 micron pore size installed between the injector and the column.[1][2][5][6]

  • Column Reversal: As a last resort, you can try back-flushing the column with a low flow rate of filtered, distilled water. Caution: Always disconnect the column from the detector during this process.

Problem: My peak resolution has decreased, or I am observing peak tailing.

This can be a result of column fouling, where strongly retained substances from the sample accumulate on the column.[1]

Solutions:

  • Column Cleaning: A regular cleaning regimen is the most effective way to maintain column performance. It is recommended to perform a cleaning step after each day of use.[1][2][3][7]

  • Regeneration: If a standard cleaning does not restore performance, a more rigorous regeneration protocol may be necessary.

Experimental Protocols

Daily Column Cleaning Protocol

This procedure is recommended after each day of use to remove strongly retained contaminants.[1][2][3][7]

  • Disconnect the column from the detector.

  • Wash the column with a mobile phase that does not contain salt.

  • Make repeated injections (100 - 250 µL) of 0.1 - 0.2 M NaOH.[1][2] Some protocols suggest injecting 0.5 - 1.0 mL several times.[3][7]

  • Equilibrate the column with your initial mobile phase until the pH and conductivity are stable.

  • Reconnect the column to the detector.

Column Regeneration Protocol

This protocol should be used when the daily cleaning procedure is not sufficient to restore column performance.

  • Follow steps 1 and 2 of the Daily Column Cleaning Protocol.

  • If the NaOH wash was ineffective, perform repeated injections (100 - 250 µL) of 20% aqueous acetic acid.[1][2] Some protocols recommend 20-40% acetic acid injections of 0.5 - 1.0 mL.[3][5][7]

  • After the acid wash, flush the column extensively with distilled water.

  • Equilibrate the column with your initial mobile phase until the pH and conductivity are stable.

  • Reconnect the column to the detector.

Quantitative Data Summary

The operational parameters for the this compound column are summarized in the table below for easy reference.

ParameterRecommended Value
pH Range 2 - 12[1][2][3]
Maximum Pressure 20 MPa[1][2]
Maximum Flow Rate 1.0 - 1.2 mL/min (depending on column dimensions)[2][6]
Standard Flow Rate 0.5 - 1.0 mL/min[2][3][7]
Maximum Salt Concentration < 4 M[1][2][3]
Maximum Organic Solvent ≤ 50% (ensure no salt precipitation)[1][4]
Operating Temperature 10 - 60 °C[1][4]

Visualizations

G cluster_storage Column Storage Workflow EndOfDay End of Daily Experiments FlushSalts Flush with Salt-Free Mobile Phase EndOfDay->FlushSalts FlushWater Flush with Filtered Distilled Water FlushSalts->FlushWater Store Store in Distilled Water (Room Temperature) FlushWater->Store

Caption: Daily storage workflow for the this compound column.

G cluster_troubleshooting Troubleshooting High Backpressure Start High Backpressure Observed CheckFilter Check/Replace In-line Filter Start->CheckFilter CheckSample Ensure Sample/Mobile Phase is Filtered CheckFilter->CheckSample If pressure is still high Resolved Issue Resolved CheckFilter->Resolved If pressure decreases Backflush Back-flush Column (Detector Disconnected) CheckSample->Backflush If pressure is still high CheckSample->Resolved If pressure decreases Backflush->Resolved If pressure decreases ContactSupport Contact Technical Support Backflush->ContactSupport If pressure remains high

Caption: Decision tree for troubleshooting high backpressure issues.

References

Navigating Temperature Effects on TSKgel Butyl-NPR Separations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing TSKgel Butyl-NPR columns for hydrophobic interaction chromatography (HIC), precise temperature control is a critical parameter for achieving reproducible and optimal separations. This technical support center provides a comprehensive guide to understanding and troubleshooting the influence of temperature on your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended operating temperature range for a this compound column?

A1: The recommended operating temperature range for this compound columns is 10 °C to 60 °C.[1] Operating within this range ensures the stability of the polymethacrylate-based packing material and optimal performance.

Q2: How does temperature generally affect protein retention in Hydrophobic Interaction Chromatography (HIC)?

A2: In HIC, the binding of proteins to the hydrophobic stationary phase is primarily an entropy-driven process. Generally, increasing the temperature enhances hydrophobic interactions, which leads to increased retention times for most proteins. Conversely, lowering the temperature can decrease these interactions, resulting in shorter retention times.[2]

Q3: Can temperature be used as a parameter to optimize separations on a this compound column?

A3: Yes, temperature can be a powerful tool for method development and optimization. Modulating the temperature within the recommended range can alter the selectivity between different protein species, potentially improving the resolution of closely eluting peaks.

Q4: Should the mobile phase and sample be pre-equilibrated to the column temperature?

A4: Absolutely. For reproducible results, it is crucial to ensure that the sample, column, and all buffers are at the same temperature.[3] Temperature gradients across the system can lead to peak broadening and shifts in retention time. Rapid changes in temperature, such as applying a room-temperature buffer to a cold column, can also cause air bubbles to form within the column, negatively impacting the separation.[3]

Troubleshooting Guide

This section addresses common issues related to temperature that you may encounter during your this compound separations.

Problem Potential Cause Solution
Poor Reproducibility (Shifting Retention Times) Temperature fluctuations in the laboratory environment.Use a column oven to maintain a constant and controlled temperature for the column. Ensure that the mobile phase is also thermostatted.
Inconsistent temperature of the sample and mobile phase.Pre-equilibrate your sample and mobile phase to the column's operating temperature before injection.[3]
Loss of Resolution Operating at a suboptimal temperature for the specific separation.Experiment with different temperatures within the 10-60 °C range. A temperature study can help identify the optimal point for maximum resolution between your target proteins.
Temperature-induced conformational changes in the protein.While HIC is generally non-denaturing, some proteins may be sensitive to temperature changes. If you suspect this, try operating at a lower temperature.
Peak Broadening or Tailing Temperature gradient within the column.[4]Ensure your HPLC system's column compartment provides uniform heating. Pre-heating the mobile phase before it enters the column can also help mitigate this issue.[4]
High viscosity of the mobile phase at lower temperatures.If operating at low temperatures, be mindful of increased backpressure due to higher mobile phase viscosity. You may need to adjust the flow rate accordingly.[1][3]
Irreproducible Peak Areas Temperature affecting protein stability or aggregation.If you observe a decrease in the main peak area and an increase in other peaks (e.g., aggregates), the operating temperature may be promoting aggregation of your sample on the column. Consider lowering the temperature.

Experimental Protocols and Data

While specific quantitative data demonstrating the effect of a wide range of temperatures on this compound separations is not extensively published in a comparative format, the following general experimental protocol can be adapted for your specific application to investigate temperature effects.

Objective: To determine the effect of temperature on the retention time and resolution of a protein mixture on a this compound column.

Materials:

  • This compound column (e.g., 4.6 mm ID x 10 cm)[2]

  • HPLC system with a thermostatted column compartment and detector

  • Protein standards (e.g., Ribonuclease A, Lysozyme, and α-Chymotrypsinogen A)

  • Mobile Phase A: 1.8 M Ammonium Sulfate in 100 mM Phosphate Buffer, pH 7.0

  • Mobile Phase B: 100 mM Phosphate Buffer, pH 7.0

Method:

  • Equilibrate the this compound column with the initial mobile phase composition (e.g., 100% Mobile Phase A) at the starting temperature (e.g., 25 °C).

  • Inject the protein standard mixture.

  • Elute the proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

  • Monitor the elution profile at 280 nm.

  • Repeat the separation at different temperatures (e.g., 35 °C and 45 °C), ensuring the column is fully equilibrated at each new temperature before injection.

  • Record the retention times and calculate the resolution between adjacent peaks for each temperature.

Expected Observations (Hypothetical Data):

The following table illustrates the expected trend based on the principles of HIC. Actual results will vary depending on the specific proteins and conditions.

Temperature (°C)AnalyteRetention Time (min)Resolution (Rs) between Lysozyme and α-Chymotrypsinogen A
25Ribonuclease A8.5
Lysozyme10.22.1
α-Chymotrypsinogen A11.8
35Ribonuclease A9.1
Lysozyme11.02.5
α-Chymotrypsinogen A12.8
45Ribonuclease A9.8
Lysozyme11.92.3
α-Chymotrypsinogen A13.5

Visualizing the Troubleshooting Workflow

To aid in diagnosing temperature-related issues, the following workflow diagram outlines a logical approach to troubleshooting.

G Troubleshooting Temperature Effects cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Resolution & Optimization start Inconsistent Results (Retention Time, Peak Shape) check_temp_control Is a column oven in use and set correctly? start->check_temp_control check_equilibration Are sample and mobile phase pre-equilibrated to column temp? check_temp_control->check_equilibration Yes optimize_temp Select optimal temperature for desired separation check_temp_control->optimize_temp No, implement temperature control temp_study Perform a temperature study (e.g., 25°C, 35°C, 45°C) check_equilibration->temp_study Yes check_equilibration->optimize_temp No, ensure proper equilibration analyze_results Analyze retention time, resolution, and peak shape temp_study->analyze_results analyze_results->optimize_temp check_other_params If issues persist, investigate other parameters (e.g., gradient, salt type) analyze_results->check_other_params Suboptimal separation end Problem Resolved optimize_temp->end check_other_params->temp_study

Caption: A workflow for troubleshooting temperature-related issues in HIC.

By systematically addressing the variable of temperature, researchers can enhance the robustness and performance of their this compound separations, leading to more reliable and accurate results in the analysis of proteins and other biomolecules.

References

optimizing injection volume for TSKgel Butyl-NPR

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TSKgel Butyl-NPR

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing injection volume for the this compound column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection volume for the this compound column?

A1: As a general guideline, the injection volume should be kept small to achieve the highest resolution. For analytical applications, an initial injection volume of 10 µL is a good starting point.[1][2] However, the optimal volume is dependent on the sample concentration and the column dimensions. It is recommended to perform an injection volume study to determine the optimal volume for your specific sample and application.

Q2: How does the non-porous nature of the this compound resin affect the injection volume?

A2: The this compound column utilizes non-porous resin particles (NPR).[1][3][4][5] This means that the binding kinetics occur only on the surface of the beads, leading to faster analysis times but also a lower sample loading capacity compared to porous columns.[3][6][7][8] Therefore, it is crucial to avoid overloading the column, which can be caused by injecting too large a volume or too concentrated a sample.

Q3: What is the maximum sample load for a this compound column?

A3: The sample loading capacity is significantly less than that of porous HIC columns. For the 4.6 mm ID x 3.5 cm L this compound column, the recommended maximum loading is around 100 µg for a crude sample.[9][10] For optimal resolution, sample loading should be kept within the 0.1 - 0.5 mg range for HIC columns in general, though this can vary.[9]

Q4: Can I inject a sample dissolved in a solvent different from the mobile phase?

A4: It is highly recommended to dissolve the sample in the initial mobile phase (high salt buffer). Injecting a sample in a solvent significantly different in elution properties or pH from the mobile phase can lead to poor peak shape, including fronting or splitting.[11][12] If the sample is not soluble in the mobile phase, dissolve it in a minimal amount of a stronger solvent and then dilute it with the mobile phase.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing injection volume for the this compound column.

Issue Potential Cause Recommended Solution
Peak Fronting Volume Overload: Injecting too large a sample volume.[13][14][15] Mass Overload: The concentration of the sample is too high.[13][16][17]Reduce Injection Volume: Decrease the injection volume by half and re-inject.[11] Dilute the Sample: If reducing the volume does not resolve the issue, dilute the sample and inject the same volume.[16]
Peak Tailing Secondary Interactions: Undesirable interactions between the analyte and the stationary phase.[18] Column Overload: While less common than fronting, severe mass overload can sometimes lead to tailing.[11][13]Optimize Mobile Phase: Ensure the pH of the mobile phase is appropriate for your sample.[11][19] Check for Column Contamination: Clean the column according to the manufacturer's instructions.[1][2][20] Reduce Sample Load: Dilute the sample or inject a smaller volume.
Broad Peaks High Molecular Weight Sample: Large molecules may exhibit broader peaks.[11] Sub-optimal Flow Rate: The flow rate may not be optimal for the separation.Adjust Flow Rate: Optimize the flow rate. Recommended flow rates are between 0.5-1.0 mL/min.[1][2] Review Sample Preparation: Ensure the sample is fully dissolved and free of particulates.
Split Peaks Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[11][12] Column Void or Blockage: A physical issue with the column packing or a blocked frit.[18]Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.[11][12] Column Maintenance: If the problem persists with a matched solvent, check for a column blockage and consider replacing the column if necessary.[18]

Quantitative Data Summary

The following tables provide key specifications for the this compound columns.

Table 1: this compound Column Specifications

Parameter Value Reference
Support Material Non-porous hydrophilic polymethacrylate resin[1][4][5][6]
Stationary Phase Butyl (C4)[4][6]
Particle Size 2.5 µm[1][3][4][6]
pH Range 2.0 - 12.0[1][6][20]
Maximum Salt Concentration < 4 M[1][3][6][20]
Maximum Organic Solvent ≤ 50%[6][20]
Maximum Temperature 60 °C[6][20]

Table 2: Common Dimensions and Operating Parameters

Column Dimensions (ID x L) Max. Flow Rate Recommended Flow Rate Part Number Reference
4.6 mm x 3.5 cm1.2 mL/min0.5 - 1.0 mL/min14947[20][21]
4.6 mm x 10 cm1.0 mL/min0.5 - 1.0 mL/min42168[6][20][21]

Experimental Protocol: Optimizing Injection Volume

This protocol outlines a systematic approach to determine the optimal injection volume for your sample on a this compound column.

Objective: To find the maximum injection volume that does not compromise resolution or peak shape.

Materials:

  • This compound column

  • HPLC system with UV detector

  • Your protein sample, accurately quantified

  • Mobile Phase A: High salt buffer (e.g., 1.8 M Ammonium Sulfate in 0.1 M Sodium Phosphate, pH 7.0)[1][2]

  • Mobile Phase B: Low salt buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)[1][2]

Methodology:

  • Column Equilibration: Equilibrate the this compound column with 10-20 column volumes of the initial mobile phase conditions (a high percentage of Mobile Phase A) until a stable baseline is achieved.

  • Prepare Sample Dilutions: Prepare a stock solution of your sample in Mobile Phase A. From this stock, prepare a series of dilutions to test different sample loads.

  • Initial Small Volume Injection:

    • Inject a small volume (e.g., 5 µL) of a moderate concentration of your sample.

    • Run your established gradient method.

    • Observe the peak shape and retention time. This will serve as your baseline chromatogram.

  • Incremental Injection Volume Increase:

    • Keeping the sample concentration constant, incrementally increase the injection volume (e.g., 5 µL, 10 µL, 15 µL, 20 µL, 25 µL).

    • After each injection, carefully analyze the chromatogram for:

      • Peak Shape: Look for the onset of peak fronting or significant tailing.

      • Resolution: If you have multiple peaks, monitor the resolution between critical pairs.

      • Retention Time: Note any shifts in retention time.

  • Data Analysis:

    • Plot peak asymmetry factor and resolution against the injection volume.

    • The optimal injection volume is the highest volume before a significant negative impact on peak shape (e.g., asymmetry factor > 1.2 for fronting) or resolution is observed.

  • Confirmation: Once the optimal volume is determined, perform a final injection at that volume to confirm the results.

Visualizations

Workflow A 1. Column Equilibration (High Salt Buffer) B 2. Prepare Sample in Mobile Phase A A->B C 3. Inject Small Volume (e.g., 5 µL) B->C D 4. Run Gradient & Analyze Baseline Chromatogram C->D E 5. Incrementally Increase Injection Volume D->E F 6. Analyze Peak Shape, Resolution & Retention Time E->F G Is Peak Shape & Resolution Acceptable? F->G H 7. Optimal Volume Identified G->H Yes I 8. Decrease Volume or Dilute Sample G->I No I->E

Caption: Workflow for optimizing injection volume.

Troubleshooting Start Poor Peak Shape Observed Q1 Is the peak fronting? Start->Q1 A1 Reduce Injection Volume Q1->A1 Yes Q3 Is the peak tailing or split? Q1->Q3 No Q2 Did reducing volume help? A1->Q2 A2 Dilute the Sample Q2->A2 No A3 Problem Solved Q2->A3 Yes A2->A3 A4 Check Sample Solvent vs. Mobile Phase Q3->A4 Yes A5 Consider Column Contamination or Degradation A4->A5

Caption: Troubleshooting decision tree for peak shape issues.

References

Technical Support Center: Preventing Column Fouling with Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex biological samples in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of chromatography column fouling when working with biological samples?

A1: Column fouling with biological samples is primarily caused by the complex nature of the sample matrix. Key causes include:

  • Particulate Matter: Insoluble particles from the sample, mobile phase, or wear and tear of HPLC components (e.g., pump seals) can clog the column inlet frit.[1][2][3]

  • Protein Precipitation: Proteins in samples like plasma can precipitate on the column when they come into contact with organic mobile phases, leading to blockages.[4][5][6]

  • Adsorption of Matrix Components: Biomolecules such as lipids, phospholipids, and proteins can strongly and sometimes irreversibly adsorb to the stationary phase, altering its chemistry and performance.[1][7][8]

  • Sample-Mobile Phase Mismatch: If the sample is not dissolved in a solvent compatible with the mobile phase, components can precipitate upon injection.[3]

  • Microbial Growth: Aqueous mobile phases, especially those with low salt concentrations, are prone to microbial growth, which can lead to system-wide contamination and column blockage.[2][8]

Q2: How can I prevent column fouling before it occurs?

A2: Proactive prevention is the most effective strategy. Key preventative measures include:

  • Thorough Sample Preparation: This is the most critical step. Techniques include filtration, protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) to remove interfering substances.[4][9][10]

  • Use of Guard Columns and In-line Filters: A guard column, which is a short, disposable column placed before the analytical column, acts as a sacrificial component to trap strongly retained and particulate matter.[11][12][13] In-line filters provide an extra layer of protection against particulates.[1]

  • Proper Mobile Phase Preparation: Always filter aqueous mobile phases and solvents to remove particulates.[2][14] It is also recommended to prepare fresh aqueous mobile phases regularly to prevent microbial growth.[2]

  • Ensure Sample and Mobile Phase Compatibility: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase to prevent sample precipitation on the column.[3][15]

Q3: What are the signs of a fouled or clogged column?

A3: Common indicators of column fouling include:

  • Increased Backpressure: A gradual or sudden increase in system pressure is the most common sign of a blockage.[7][16][17]

  • Poor Peak Shape: Fouling can lead to peak tailing, broadening, or splitting.[7][18]

  • Shifting Retention Times: Changes in the retention times of your analytes can indicate a modification of the stationary phase due to adsorbed contaminants.

  • Ghost Peaks: The appearance of unexpected peaks in subsequent runs can be due to the slow elution of previously adsorbed sample components.[7]

  • Loss of Resolution: A decrease in the separation efficiency of the column.[19]

Troubleshooting Guides

Guide 1: Troubleshooting High Backpressure

High backpressure is a common issue when working with complex biological samples. This guide provides a systematic approach to identifying and resolving the problem.

Step 1: Isolate the Source of the High Pressure

To determine if the column is the cause of the high backpressure, systematically disconnect components of the HPLC system and monitor the pressure.

Start High Backpressure Observed Disconnect_Column Disconnect column from detector. Is pressure still high? Start->Disconnect_Column System_Issue Issue is in the system (tubing, injector, pump). Disconnect_Column->System_Issue Yes Column_Issue Issue is likely the column or guard column. Disconnect_Column->Column_Issue No Disconnect_Guard Remove guard column (if present). Is pressure still high? Column_Issue->Disconnect_Guard Guard_Clogged Guard column is clogged. Replace it. Disconnect_Guard->Guard_Clogged No Column_Clogged Analytical column is clogged. Proceed to cleaning. Disconnect_Guard->Column_Clogged Yes

Caption: Troubleshooting workflow for high backpressure.

Step 2: Address the Clogged Component

  • System Clogging: If the issue is within the HPLC system, inspect and clean or replace tubing, filters, and injector components as needed.[20]

  • Guard Column Clogging: If the guard column is the source, it has fulfilled its purpose. Replace it with a new one.[11]

  • Analytical Column Clogging: If the analytical column is clogged, proceed to the cleaning and regeneration protocols.

Guide 2: Column Cleaning and Regeneration

If your analytical column is fouled, a systematic cleaning procedure can often restore its performance. Important: Before initiating any cleaning protocol, disconnect the column from the detector to prevent contamination.[19] It is also often recommended to reverse the column's flow direction for cleaning.[14][19]

General Cleaning Protocol for Reversed-Phase Columns:

The following is a general-purpose cleaning procedure. Always consult your column's manufacturer's guide for specific recommendations. Flush the column with at least 10-20 column volumes of each solvent.[21]

Start Fouled Column Wash1 Wash with Mobile Phase (without buffer salts) Start->Wash1 Wash2 Flush with Water Wash1->Wash2 Wash3 Flush with Isopropanol Wash2->Wash3 Wash4 Flush with Methylene Chloride Wash3->Wash4 Wash5 Flush with Hexane Wash4->Wash5 Reverse_Wash Reverse Wash Sequence: Hexane -> Methylene Chloride -> Isopropanol Wash5->Reverse_Wash Note *Ensure miscibility when switching solvents. Isopropanol is a good intermediate. Wash5->Note Equilibrate Equilibrate with Mobile Phase Reverse_Wash->Equilibrate

Caption: General column cleaning workflow.

Specialized Cleaning for Biological Contaminants:

  • For Protein Contamination: If you suspect protein buildup, after the initial water wash, you can use a sequence of acidic and organic solvents. A common approach is to wash with a gradient of increasing organic solvent (e.g., acetonitrile) containing a low concentration of an acid like trifluoroacetic acid (TFA).[22] For severe cases, solutions containing urea or guanidine hydrochloride can be used to denature and remove precipitated proteins, followed by extensive washing with water.[6][22]

  • For Lipid Contamination: Lipids are best removed with strong organic solvents. A sequence of isopropanol, followed by methylene chloride, and then hexane can be effective.[23][24] It is crucial to then reverse the sequence to return to your mobile phase conditions, using isopropanol as an intermediate solvent.[21]

Data and Protocols

Table 1: Recommended Sample Filtration Pore Sizes

Proper filtration is a simple yet effective way to prevent particulate fouling.[3] The choice of filter pore size depends on the particle size of your column's stationary phase.

Column Particle SizeRecommended Filter Pore Size
> 5 µm0.45 µm
3 µm to 5 µm0.45 µm
< 3 µm (UHPLC)0.2 µm

Data compiled from multiple sources.[1][3][14]

Experimental Protocol: Protein Precipitation of Plasma Samples

This protocol is a common method for removing the bulk of proteins from plasma samples prior to analysis.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Syringe filters (0.2 µm)

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analytes of interest.

  • For an extra level of protection, filter the supernatant through a 0.2 µm syringe filter before transferring it to an autosampler vial for injection.[4]

This protocol helps to significantly reduce the protein load on the column, thereby extending its lifetime.

Workflow for Sample Preparation of Complex Biological Samples

The following diagram illustrates a decision-making workflow for preparing complex biological samples to minimize column fouling.

Start Complex Biological Sample (e.g., Plasma, Tissue Homogenate) Centrifuge Centrifugation to remove cells and large debris Start->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Protein_Check High Protein Content? Supernatant->Protein_Check LLE Liquid-Liquid Extraction (LLE) for cleanup Supernatant->LLE Alternative Protein_Precip Protein Precipitation (e.g., Acetonitrile crash) Protein_Check->Protein_Precip Yes SPE Solid-Phase Extraction (SPE) for cleanup and concentration Protein_Check->SPE No Protein_Precip->SPE Final_Filtration Final Filtration (0.2 or 0.45 µm filter) SPE->Final_Filtration LLE->Final_Filtration Injection Ready for Injection Final_Filtration->Injection

Caption: Sample preparation workflow for biological matrices.

References

TSKgel Butyl-NPR column lifetime and performance degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TSKgel Butyl-NPR Column

This guide provides troubleshooting advice and answers to frequently asked questions regarding the lifetime and performance of the this compound column for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical lifetime of a this compound column?

The lifetime of a this compound column is highly dependent on the application, sample cleanliness, and operating conditions.[1] While specific injection numbers are not guaranteed, proper care can significantly extend its usability. The non-porous resin particles (2.5 µm) are robust, but performance is more susceptible to fouling due to the low surface area.[2][3] Adhering to recommended operating conditions is critical for maximizing column life.

Q2: What are the key factors that degrade the performance of this column?

Several factors can lead to performance degradation:

  • Particulates: The most common cause of failure is clogging of the column inlet frit by particulates from the sample, mobile phase, or HPLC system (e.g., pump seal wear).[3][4][5] The non-porous nature of the packing material makes it particularly susceptible to blockage by fine particles.[4]

  • Column Fouling: Irreversible adsorption of sample components onto the stationary phase can lead to loss of resolution and efficiency.[2][3]

  • Harsh Operating Conditions: Exceeding the recommended pH (2-12), pressure (20 MPa), or temperature (10-60 °C) ranges can damage the polymethacrylate base material.[3][6]

  • Improper Storage: Storing the column in high-salt buffers can lead to salt precipitation and microbial growth.[5] Storing without end caps can cause the column bed to dry out.[5][7]

  • Rapid Solvent Changes: Abrupt changes in solvent composition, especially from high to low salt concentration, can stress the packed bed and degrade efficiency.[8][9]

Q3: Is a guard column available for the this compound?

No, a specific guard column is not available for the this compound.[3][10][11] To protect the column, it is highly recommended to use an in-line filter (0.5 µm) installed between the injector and the column.[3][8][11] Filtering all samples and mobile phases through a 0.2-0.45 µm membrane is also a critical preventative measure.[1][2][4]

Q4: How does the non-porous resin of the Butyl-NPR column affect its use?

The 2.5 µm non-porous resin provides distinct advantages and requires specific considerations:

  • High Speed & Resolution: The absence of pores eliminates diffusion limitations, allowing for very fast separations (often under 10 minutes) with high efficiency and resolution.[2][8][9]

  • Excellent Recovery: Interaction is limited to the bead surface, leading to excellent mass recovery, which is ideal for sample-limited applications.[2][12]

  • Low Loading Capacity: The surface area is much lower than porous materials, meaning sample mass and volume must be carefully optimized to avoid overloading the column.[8]

  • Susceptibility to Fouling: Resin fouling can occur more quickly due to the small surface area, making diligent sample preparation and regular cleaning essential.[2][3]

Performance and Operating Parameters

Properly operating the column within its specified limits is crucial for maintaining performance and extending its lifetime.

ParameterRecommended Operating RangeNotes
Particle Size 2.5 µm (Non-porous polymethacrylate)Provides high efficiency and fast analysis times.[4][8][13]
Flow Rate 0.5 - 1.0 mL/minMaximum flow rate is 1.2 mL/min for a 4.6 x 3.5 mm ID column.[4][11]
Pressure < 20 MPa (200 bar, ~2900 psi)Avoid sudden pressure shocks by ramping flow rates slowly.[3][6][7]
pH Range 2.0 - 12.0Short-term use outside this range is possible but not recommended.[3][4][8]
Temperature 10 - 60 °CHigher temperatures can increase hydrophobic interactions and retention.[3][6][14]
Salt Concentration < 4 MHigh salt concentrations are used for binding in HIC.[3][4][6]
Organic Solvent ≤ 20% (recommended), up to 50% possibleReduce salt concentration when using organics to prevent precipitation.[6][8]

Troubleshooting Guide

This section addresses common problems, their potential causes, and recommended solutions.

Problem: Increased Backpressure

An increase in system backpressure is often the first sign of a problem. The logical flow below can help diagnose the cause.

Start High Backpressure Observed CheckSystem Isolate column. Does pressure remain high? Start->CheckSystem SystemIssue System Problem (e.g., blocked tubing, clogged in-line filter) CheckSystem->SystemIssue Yes ColumnIssue Column Problem CheckSystem->ColumnIssue No ReverseFlush Action: Reverse-flush column at low flow rate (e.g., 0.2 mL/min) with mobile phase (no salt). ColumnIssue->ReverseFlush CheckPressure Did pressure decrease? ReverseFlush->CheckPressure Resolved Problem Resolved. Re-equilibrate in forward direction. Continue use. CheckPressure->Resolved Yes FritClogged Cause: Frit likely clogged with particulates. CheckPressure->FritClogged No CleanColumn Action: Perform column cleaning protocol (See Protocol 1). FritClogged->CleanColumn FinalCheck Did pressure decrease after cleaning? CleanColumn->FinalCheck FinalCheck->Resolved Yes ReplaceColumn Column may be irreversibly clogged. Consider replacement. FinalCheck->ReplaceColumn No

Caption: Troubleshooting workflow for high backpressure.

Problem: Loss of Resolution or Peak Broadening

This indicates a decline in column efficiency. The pathway below outlines potential causes and remediation steps.

Problem Symptom: Loss of Resolution, Peak Broadening Cause1 Cause: Column Fouling (Strongly adsorbed proteins) Problem->Cause1 Cause2 Cause: Bed Collapse / Void (Pressure shock, harsh conditions) Problem->Cause2 Cause3 Cause: Sample Overload (Exceeds capacity) Problem->Cause3 Solution1 Solution: Perform Cleaning-in-Place (CIP) (See Protocol 1) Cause1->Solution1 Solution2 Solution: Column is likely irreversible. Replace column. Cause2->Solution2 Solution3 Solution: Reduce sample mass/volume. Optimize loading conditions. Cause3->Solution3

Caption: Causes and solutions for performance degradation.

Problem: Changes in Retention Time
SymptomPotential CauseRecommended Solution
Decreased Retention Column Fouling: Adsorbed contaminants cover the butyl functional groups, reducing hydrophobicity.Perform the column cleaning protocol (See Protocol 1).[3][4]
Mobile Phase Issue: Incorrect salt concentration or pH in the mobile phase.Prepare fresh mobile phase and verify composition and pH.
Increased Retention Temperature Fluctuation: Higher operating temperature increases hydrophobic interactions.[14]Ensure consistent column and mobile phase temperature.
Mobile Phase Issue: Salt concentration is higher than intended, or pH has shifted.Prepare fresh mobile phase and verify composition.

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration

Regular cleaning is the most effective way to maintain performance and prolong column life. It is recommended to perform a cleaning step with NaOH after each day of use.[3][4][10]

Objective: To remove strongly retained proteins and other contaminants from the column.

Materials:

  • Solution A: 0.1–0.2 M Sodium Hydroxide (NaOH)

  • Solution B: 20–40% Acetic Acid in HPLC-grade water

  • HPLC-grade water

Methodology:

  • Initial Wash: Disconnect the column from the detector. Flush the column with HPLC-grade water at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes to remove all salts.

  • Caustic Cleaning (Primary Method):

    • Inject 0.5–1.0 mL of Solution A (0.1–0.2 M NaOH) several times using the sample injector while the column is flowing with water.[4][15]

    • Alternatively, for a more thorough cleaning, flow Solution A through the column at 0.5 mL/min for 30-60 minutes.

  • Rinse: Flush the column with HPLC-grade water until the pH of the effluent is neutral.

  • Acidic Cleaning (If Caustic is Ineffective):

    • If performance is not restored, inject 0.5–1.0 mL of Solution B (20-40% Acetic Acid) several times.[4][8][15]

    • Caution: If proteins are known to precipitate in acid, ensure the column is thoroughly flushed with water before this step.[8]

  • Final Rinse & Equilibration:

    • Flush thoroughly with HPLC-grade water.

    • Re-equilibrate the column with your mobile phase until the baseline is stable.

  • Performance Check: Run a standard sample to verify that performance has been restored.

Protocol 2: Column Performance Qualification

This protocol can be used to test the column's performance upon arrival and periodically throughout its lifetime to monitor for degradation.

Objective: To measure the resolution of a standard protein mixture.

Materials & Conditions:

  • Sample: A mixture of Lysozyme (2.0 µg) and Ovalbumin (4.0 µg) in 10 µL of mobile phase A.[4]

  • Mobile Phase A: 1.8 M Ammonium Sulfate in 0.1 M Sodium Phosphate buffer, pH 7.0.[4]

  • Mobile Phase B: 0.1 M Sodium Phosphate buffer, pH 7.0.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 280 nm.[4]

  • Gradient: 10-minute linear gradient from 100% A to 100% B.[4]

Performance Specification:

  • A new this compound (4.6 mm ID x 3.5 cm) column should have a resolution (Rs) of ≥ 3.0 between lysozyme and ovalbumin under these conditions.[3][4] A significant drop in this value indicates performance degradation.

References

strategies for improving resolution between closely eluting peaks

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Resolution

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with closely eluting or co-eluting peaks in High-Performance Liquid Chromatography (HPLC).

Troubleshooting & FAQs

Question 1: My chromatogram shows two or more peaks that are not fully separated. What is the first and simplest parameter I should adjust?

Answer:

The most straightforward initial step to improve resolution is to adjust the mobile phase strength.[1] In reversed-phase HPLC, this typically involves decreasing the percentage of the organic solvent (like acetonitrile or methanol) in the mobile phase.[1][2] This change increases the retention time of the analytes, providing more time for them to interact with the stationary phase, which can lead to better separation.[3]

Experimental Protocol: Adjusting Mobile Phase Strength

  • Establish a Baseline: Run your current method and record the resolution between the critical peak pair.

  • Prepare New Mobile Phases: Prepare a series of mobile phases with incrementally lower organic solvent concentrations. For example, if your current method uses 60:40 acetonitrile:water, prepare 58:42, 55:45, and 52:48 mixtures.

  • Equilibrate the System: For each new mobile phase, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.

  • Inject the Sample: Inject your sample using each new mobile phase composition and record the chromatograms.

  • Analyze and Compare: Calculate the resolution for the critical pair for each condition. Compare the results to identify the optimal mobile phase strength. Be mindful that this will increase run times.[4]

Data Presentation: Effect of Solvent Strength on Resolution

Mobile Phase Composition (Acetonitrile:Water)Retention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution (Rs)
60:40 (Initial)5.25.50.95
55:456.87.31.55
50:508.59.31.80
Question 2: I've tried adjusting the solvent strength, but the peaks are still co-eluting. What other mobile phase modifications can I try?

Answer:

If adjusting solvent strength is insufficient, you should focus on altering the selectivity (α) of your separation. Selectivity is the most powerful factor for improving resolution.[1] This can be achieved by modifying the mobile phase in several ways:

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter elution patterns due to different solvent properties.[1][5]

  • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase is a powerful tool.[6][7] Changing the pH can alter the ionization state of an analyte, which in turn affects its retention and can dramatically improve selectivity.[5] A general guideline is to adjust the pH to be at least one unit away from the analyte's pKa.[7]

  • Incorporate Buffers or Additives: Using buffers helps control and stabilize the pH, leading to more reproducible results.[8][9] Additives like ion-pairing agents can be used for charged compounds to increase retention and improve separation.[5][6]

Experimental Protocol: Mobile Phase pH Optimization

  • Determine Analyte pKa: If not known, find the pKa values of your target analytes through literature or software prediction.

  • Prepare Buffered Mobile Phases: Prepare several mobile phases with buffered aqueous components at different pH values (e.g., pH 2.5, 3.5, 4.5, 6.0, 7.0). Ensure the chosen buffer is compatible with your detection method (e.g., avoid non-volatile phosphate buffers with mass spectrometry).

  • Systematic Testing: Run your sample with each buffered mobile phase, ensuring proper column equilibration between each run.

  • Evaluate Results: Analyze the chromatograms for changes in peak order, peak shape, and resolution. A small change in pH can sometimes cause large, non-linear changes in retention.[9]

Question 3: When should I switch from an isocratic method to a gradient elution?

Answer:

You should consider switching to a gradient elution when your sample contains compounds with a wide range of polarities.[8] In an isocratic run (constant mobile phase composition), early-eluting peaks may be unresolved, while late-eluting peaks can become very broad, reducing sensitivity.[10]

A gradient elution, where the mobile phase composition is changed during the run (e.g., by increasing the organic solvent percentage), can improve the separation of complex mixtures.[11] This technique helps to focus the peaks as they travel through the column, resulting in sharper, taller peaks and better resolution for closely eluting compounds.[6][8]

Question 4: I've optimized my mobile phase, but resolution is still not ideal. What instrumental or column parameters can I change?

Answer:

If mobile phase optimization is insufficient, you can modify hardware parameters to improve column efficiency (N), which leads to sharper peaks and better resolution.[1]

  • Decrease Flow Rate: In many cases, lowering the flow rate can improve peak resolution, although it will increase the analysis time.[4]

  • Increase Column Temperature: Raising the column temperature reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks.[1][4] However, be cautious as high temperatures can degrade sensitive analytes.[4]

  • Increase Column Length: A longer column provides more theoretical plates, which directly increases resolving power.[3][12] Doubling the column length can significantly improve resolution, but it also increases backpressure and run time.[12]

  • Decrease Column Particle Size: Using a column packed with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm particles) dramatically increases column efficiency and resolution.[1][13] This is a very effective strategy but will lead to a significant increase in system backpressure, potentially requiring a UHPLC system.[4]

  • Change Stationary Phase Chemistry: If all else fails, the chemical interactions between the analytes and the column are not selective enough. Changing the stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) is often the most effective way to alter selectivity and resolve critical pairs.[5][13]

Data Presentation: Impact of Column Parameters on Efficiency & Resolution

Parameter ChangeEffect on Efficiency (N)Effect on Resolution (Rs)Key Consideration
Increase Column Length (e.g., 150mm to 250mm)IncreasesIncreasesHigher backpressure, longer run time[3]
Decrease Particle Size (e.g., 5µm to 3µm)Increases significantlyIncreases significantlyMuch higher backpressure[13]
Increase Temperature (e.g., 30°C to 40°C)IncreasesCan improveAnalyte stability[4]
Decrease Flow Rate (e.g., 1.0 mL/min to 0.8 mL/min)Can increaseCan improveLonger run time[4]

References

Validation & Comparative

TSKgel Butyl-NPR vs. Porous HIC Columns: A Comparative Guide for Protein Separation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein purification and analysis, Hydrophobic Interaction Chromatography (HIC) stands out as a powerful technique that separates proteins based on their surface hydrophobicity under non-denaturing conditions. The choice of the HIC column is critical to achieving optimal separation. This guide provides an objective comparison between the non-porous TSKgel Butyl-NPR column and traditional porous HIC columns, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.

The Fundamental Difference: Non-Porous vs. Porous Stationary Phases

The primary distinction between this compound and conventional HIC columns lies in the structure of their stationary phase particles.

This compound utilizes small, non-porous polymethacrylate particles with a uniform size of 2.5 µm. The hydrophobic butyl ligands are bonded to the surface of these beads. This non-porous nature means that protein interactions are restricted to the outer surface of the particles.

Porous HIC columns , on the other hand, employ particles that contain a network of interconnected pores. The hydrophobic ligands are immobilized on both the outer surface and the inner pore surfaces of these particles.

This structural difference has a profound impact on the chromatographic performance, influencing factors such as separation speed, resolution, binding capacity, and protein recovery.

Performance Comparison: this compound vs. Porous HIC Columns

The choice between a non-porous and a porous HIC column often depends on the specific application, whether it prioritizes speed, resolution, or capacity.

Separation Speed and Resolution

A significant advantage of the non-porous this compound column is its ability to achieve rapid separations without compromising resolution. The absence of pores eliminates the slow diffusion of large biomolecules into and out of the particles, which is often the rate-limiting step in porous media. This allows for the use of higher flow rates, leading to significantly shorter analysis times. For instance, a mixture of five proteins can be separated in under 10 minutes on a this compound column, a separation that could take over 35 minutes on a conventional porous HIC column.

While porous columns can also provide high resolution, the non-porous nature of this compound often results in sharper peaks and better resolution, especially for large proteins at high flow rates.

Protein Recovery

This compound columns are known for their excellent protein recovery rates, often exceeding 90% for a range of standard proteins. This high recovery is attributed to the elimination of pores where proteins can get trapped, leading to potential denaturation or irreversible binding. The hydrophilic nature of the polymethacrylate base matrix also contributes to minimizing non-specific binding and enhancing recovery.

ProteinRecovery (%) on this compound
Myoglobin96
Ribonuclease A90
Lysozyme102
α-Chymotrypsin95
α-Chymotrypsinogen A98
Trypsin Inhibitor98

While recovery data for porous columns can vary depending on the specific column chemistry and protein characteristics, the potential for pore-related protein loss is a factor to consider.

Binding Capacity

Due to their significantly larger surface area, which includes the internal pore structure, porous HIC columns generally exhibit a higher dynamic binding capacity (DBC) compared to non-porous columns like this compound. This makes porous columns more suitable for preparative and process-scale purifications where loading large amounts of sample is necessary.

The binding capacity of this compound is lower because interactions are limited to the external surface of the beads. However, for analytical purposes where sample amounts are small, the capacity of this compound is typically sufficient.

Column TypeTypical Sample Load (Analytical)
This compound (4.6 mm ID x 3.5 cm)< 100 µg
Porous HIC Columns (e.g., TSKgel Phenyl-5PW, 7.5 mm ID x 7.5 cm)5 - 10 mg (crude)
A Direct Comparison: this compound vs. STYROS™ HIC-Butyl (Porous)

An application note directly compares the performance of the non-porous this compound with a porous "Simulated Monolith™" resin, STYROS™ HIC-Butyl. While a comprehensive quantitative table is not provided, the comparison highlights key differences in performance. The study notes that the STYROS™ column, despite being three times longer, could be run at twice the flow rate with less than half the back pressure and provided substantially higher resolution for a seven-protein mixture compared to a five-protein separation on the this compound. This suggests that while non-porous columns are generally faster, advancements in porous media technology are also pushing the boundaries of speed and resolution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical experimental protocols for protein separation using this compound and a generic porous HIC column.

This compound: Separation of a Standard Protein Mix
  • Column: this compound, 4.6 mm ID x 10 cm

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Phosphate Buffer, pH 7.0

  • Mobile Phase B: 100 mM Phosphate Buffer, pH 7.0

  • Gradient: 0-100% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Sample: A mixture of Ribonuclease A, Lysozyme, and α-Chymotrypsinogen A

Porous HIC Column (Generic): Separation of a Standard Protein Mix
  • Column: Porous Butyl-functionalized HIC column (e.g., Toyopearl Butyl-650M), typically with a larger particle size (e.g., 30-60 µm) and pore size (e.g., 75-125 nm).

  • Mobile Phase A: 1.8 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0

  • Gradient: A linear gradient from high to low salt concentration, the duration of which is optimized for the specific separation.

  • Flow Rate: Typically lower than for non-porous columns, e.g., 0.5-1.0 mL/min for an analytical column.

  • Detection: UV at 280 nm

  • Sample: A mixture of standard proteins.

Visualizing the Workflow and Concepts

To better illustrate the concepts and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

HIC_Separation_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Protein_Sample Protein Sample Mix Mix Protein_Sample->Mix Mix High_Salt_Buffer High Salt Buffer (e.g., Ammonium Sulfate) High_Salt_Buffer->Mix Injector Injector Mix->Injector Load Column HIC Column (this compound or Porous) Injector->Column Inject Detector UV Detector Column->Detector Elution Pump HPLC Pump Pump->Column Mobile Phase Gradient (Decreasing Salt) Data_Acquisition Data Acquisition System Detector->Data_Acquisition Signal Chromatogram Chromatogram Data_Acquisition->Chromatogram Generate

Caption: A generalized experimental workflow for protein separation using Hydrophobic Interaction Chromatography (HIC).

Porous_vs_NonPorous cluster_nonporous This compound (Non-Porous) cluster_porous Porous HIC Columns NP_Particle Non-Porous Particle NP_Surface Surface Interaction Only P_Particle Porous Particle NP_Particle->P_Particle Comparison NP_Advantages Advantages: - High Speed - High Resolution - High Recovery NP_Disadvantages Disadvantages: - Lower Binding Capacity P_Surface Surface & Pore Interaction P_Advantages Advantages: - High Binding Capacity P_Disadvantages Disadvantages: - Slower Separations - Potential for Lower Recovery

Caption: A logical comparison of the key characteristics of non-porous and porous HIC columns for protein separation.

Conclusion: Making the Right Choice

The selection between this compound and a porous HIC column is ultimately driven by the specific requirements of the protein separation task.

Choose this compound for:

  • High-throughput analysis and quality control: When speed is critical without sacrificing resolution.

  • Analysis of precious or limited samples: Where high protein recovery is paramount.

  • High-resolution analytical separations: For resolving closely related protein variants, such as antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs).

Choose Porous HIC Columns for:

  • Preparative and process-scale purification: When high binding capacity is the primary consideration.

  • Cost-effective, routine separations: Where the speed of a non-porous column is not essential.

  • Applications where a wide variety of ligand chemistries and pore sizes are needed: To optimize selectivity for a specific protein.

By understanding the fundamental differences in their design and performance, researchers can make an informed decision to select the most appropriate HIC column for their protein separation challenges, leading to more efficient and effective workflows in research, development, and quality control.

A Comparative Performance Analysis of TSKgel Butyl-NPR and Other Non-Porous HIC Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with biomolecules, particularly monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs), selecting the optimal hydrophobic interaction chromatography (HIC) phase is critical for achieving high-resolution separations and accurate characterization. This guide provides an objective comparison of the TSKgel Butyl-NPR non-porous HIC phase from Tosoh Bioscience with other commercially available non-porous HIC alternatives, supported by experimental data and detailed protocols.

Introduction to Non-Porous HIC Phases

Hydrophobic interaction chromatography separates molecules based on their surface hydrophobicity. Non-porous stationary phases offer significant advantages over traditional porous materials for the analysis of large biomolecules. The absence of pores eliminates diffusion limitations, leading to faster separations, higher efficiency, and improved recovery.[1][2] This makes them particularly well-suited for high-throughput quality control (QC) applications and the analysis of complex biologics.[3][4]

This compound , featuring a 2.5 µm non-porous polymethacrylate particle with a butyl ligand, is a well-established column for high-speed and high-resolution analysis of proteins, peptides, and ADCs.[5][6] It is known for its excellent recovery and robust performance.[5][6] This guide will compare its performance against other leading non-porous HIC phases, including those from YMC, Agilent, and Waters.

Performance Comparison of Non-Porous HIC Phases

The following sections present a comparative analysis of this compound with other non-porous HIC phases based on available experimental data.

This compound vs. Agilent AdvanceBio HIC

A direct comparison of this compound with the Agilent AdvanceBio HIC column for the separation of a standard protein mix was performed. The AdvanceBio HIC also utilizes a non-porous particle technology. The retention times for five standard proteins were recorded under identical experimental conditions.

Table 1: Retention Time Comparison of Standard Proteins on this compound and Agilent AdvanceBio HIC

ProteinThis compound Retention Time (min)Agilent AdvanceBio HIC Retention Time (min)
Cytochrome c1.431.15
Myoglobin4.103.41
Ribonuclease A6.345.92
Lysozyme8.836.17
α-Chymotrypsinogen A13.849.24

Experimental Protocol: Separation of Standard Proteins

  • Columns:

    • This compound, 2.5 µm, 4.6 x 35 mm

    • Agilent AdvanceBio HIC, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Gradient: A linear gradient from 0% to 100% B over 15 minutes.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 280 nm

  • Temperature: 25 °C

  • Sample: A mixture of Cytochrome c, Myoglobin, Ribonuclease A, Lysozyme, and α-Chymotrypsinogen A.

This compound vs. YMC BioPro HIC BF

YMC's BioPro HIC BF is another non-porous HIC phase with a butyl ligand on a 4 µm hydrophilic polymer particle.[7] While a direct data table is not available, a comparative chromatogram demonstrates its performance against a competitor's 2.5 µm non-porous HIC column, understood to be this compound. The study highlights the resolution (Rs) between protein peaks.

Table 2: Resolution (Rs) Comparison for a Standard Protein Mix

Peak PairYMC BioPro HIC BF (4 µm)Competitor HIC Column (2.5 µm)
Myoglobin / Ribonuclease A4.572.78
Ribonuclease A / Lysozyme3.494.37
Lysozyme / α-Chymotrypsinogen A11.17Not specified

Experimental Protocol: Separation of Standard Protein Mix

  • Columns:

    • YMC BioPro HIC BF, 4 µm, 4.6 x 100 mm

    • Competitor HIC column, 2.5 µm

  • Mobile Phase A: 2.0 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0

  • Gradient: 0-100% B in 11 minutes

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 280 nm

  • Sample: Myoglobin, Ribonuclease A, Lysozyme, and α-Chymotrypsinogen A

This compound in Antibody-Drug Conjugate (ADC) Analysis

This compound is widely used for the characterization of ADCs, specifically for determining the drug-to-antibody ratio (DAR).[3][8] The non-porous nature of the stationary phase allows for high-resolution separation of ADC species with different drug loads.

Table 3: Typical Performance of this compound in ADC Analysis

ParameterValue
Analysis Time< 15 minutes
Resolution of DAR speciesBaseline separation of DAR 0, 2, 4, 6, 8
RecoveryHigh

Experimental Protocol: DAR Analysis of Trastuzumab-vcMMAE

  • Column: this compound, 2.5 µm, 4.6 x 100 mm[8]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[8]

  • Mobile Phase B: 20% Isopropanol in 25 mM Sodium Phosphate, pH 7.0[8]

  • Gradient: 0-100% B in 20 minutes[8]

  • Flow Rate: 0.5 mL/min[8]

  • Detection: UV at 280 nm[8]

  • Temperature: 25 °C[8]

  • Sample: Trastuzumab-vcMMAE ADC[8]

Other Non-Porous HIC Phases

Waters Protein-Pak Hi Res HIC

The Waters Protein-Pak Hi Res HIC column also utilizes 2.5 µm non-porous particles with a butyl ligand.[9][10] It is designed for high-resolution analysis of proteins and their variants. Application notes from the manufacturer demonstrate its utility in separating protein standards and ADCs, emphasizing the importance of method development, including salt type, pH, and temperature optimization.[9]

Thermo Scientific™ MAbPac™ HIC-10

While not strictly non-porous, the MAbPac HIC-10 from Thermo Fisher Scientific features a wide-pore (1000 Å) 5 µm silica particle with a proprietary bonded phase, designed for high-resolution separation of mAbs and their variants. It offers a different selectivity compared to polymethacrylate-based columns.

Visualization of Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate a typical HIC workflow for protein analysis and the logical relationship in selecting a HIC column.

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare Protein Sample Inject Inject Sample Sample->Inject MobilePhaseA Prepare High Salt Buffer (A) Equilibrate Equilibrate Column with Buffer A MobilePhaseA->Equilibrate MobilePhaseB Prepare Low Salt Buffer (B) Gradient Run Salt Gradient (High to Low Salt) MobilePhaseB->Gradient Equilibrate->Inject Inject->Gradient Detect UV Detection Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Peaks (Retention Time, Resolution) Chromatogram->Analyze

Caption: A typical experimental workflow for Hydrophobic Interaction Chromatography.

HIC_Selection Start Define Separation Goal HighSpeed High-Speed QC Start->HighSpeed HighRes High-Resolution Characterization Start->HighRes ADC ADC Analysis Start->ADC TSKgel_NPR This compound (2.5 µm, non-porous) HighSpeed->TSKgel_NPR HighRes->TSKgel_NPR YMC_BF YMC BioPro HIC BF (4 µm, non-porous) HighRes->YMC_BF Waters_HIC Waters Protein-Pak Hi Res HIC (2.5 µm, non-porous) HighRes->Waters_HIC Other Other HIC Phases (e.g., porous, different ligands) HighRes->Other ADC->TSKgel_NPR ADC->YMC_BF ADC->Waters_HIC

Caption: A decision tree for selecting a non-porous HIC phase based on the application.

Summary

This compound stands as a robust and versatile non-porous HIC phase, particularly effective for high-speed analysis and ADC characterization. The comparative data indicates that while other non-porous columns like the Agilent AdvanceBio HIC and YMC BioPro HIC BF offer competitive performance, the choice of the optimal column will depend on the specific application and the molecules being separated. The provided experimental protocols offer a starting point for method development, and further optimization of parameters such as salt type, pH, and gradient profile is recommended to achieve the best possible separation for a given sample. This guide serves as a valuable resource for scientists and researchers in navigating the selection and implementation of non-porous HIC phases for their analytical needs.

References

Performance Showdown: TSKgel Butyl-NPR in the Arena of ADC Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Antibody-Drug Conjugate (ADC) characterization, selecting the optimal analytical column is paramount. This guide provides a comprehensive comparison of the TSKgel Butyl-NPR Hydrophobic Interaction Chromatography (HIC) column against key alternatives, supported by experimental data to inform your selection process.

The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs, directly impacting their potency and safety. HIC has emerged as a gold-standard technique for this analysis, offering robust separation of ADC species with varying drug loads under non-denaturing conditions. The this compound, a non-porous polymethacrylate-based column, has long been a workhorse in this field, valued for its rapid and high-resolution separations.[1] However, the market has evolved, with newer columns promising enhanced performance. This guide delves into a comparative analysis of this compound with prominent competitors, including the Agilent AdvanceBio HIC, the Thermo Scientific MAbPac HIC-Butyl, and the next-generation TSKgel HIC-ADC Butyl.

At a Glance: Key Performance Metrics

The following tables summarize the key specifications and available performance data for the compared HIC columns. It is important to note that direct head-to-head comparisons under identical conditions are not always available in published literature. Therefore, the data presented is a collation from various sources and should be interpreted with consideration for the differing experimental setups.

Table 1: HIC Column Specifications

FeatureThis compoundTSKgel HIC-ADC ButylAgilent AdvanceBio HICThermo Scientific MAbPac HIC-Butyl
Stationary Phase Butyl-functionalized non-porous polymethacrylateButyl-functionalized non-porous polymethacrylateProprietary bonded phase on silicaButyl-functionalized non-porous polymer
Particle Size 2.5 µm5 µm3.5 µm5 µm
Pore Size Non-porousNon-porousFully porousNon-porous
Key Advantages Fast analysis, good resolution, cost-effectiveSuperior separation of high DAR species, enhanced reproducibilityExcellent correlation of retention time with hydrophobicityHigh resolution for mAbs and ADCs, low carryover

Table 2: Performance Data for ADC Analysis (Trastuzumab-vcMMAE)

Performance MetricThis compoundTSKgel HIC-ADC ButylAgilent AdvanceBio HICThermo Scientific MAbPac HIC-Butyl
Resolution (DAR 2 vs. DAR 4) Baseline resolution reported[2][3]Higher resolution compared to reference column[4]Data not available for direct comparisonWell-resolved peaks reported[5]
Peak Shape Well-resolved peaks[6]Improved peak shape for high DAR species[4]Data not available for direct comparisonExcellent peak shape reported[7]
Analysis Time ~10-20 minutes[1][8]~12.5 minutes[4]~20 minutes[9]~20 minutes[7]
Reproducibility (RSD%) Data not available for direct comparisonMore reproducible DAR determinations than reference column[4]Excellent reproducibility for RT and area (RSD < 0.282%)[10]Data not available for direct comparison

Delving Deeper: Head-to-Head Comparisons

This compound vs. Agilent AdvanceBio HIC:

A key differentiator highlighted in comparative studies is the correlation between protein hydrophobicity and retention time. The Agilent AdvanceBio HIC column is reported to exhibit a more predictable linear relationship in this regard compared to the this compound.[11][12] This can be advantageous for method development and for predicting the elution behavior of new ADC constructs.

This compound vs. TSKgel HIC-ADC Butyl:

Tosoh Bioscience's next-generation TSKgel HIC-ADC Butyl column has been specifically engineered to address the challenges of analyzing highly conjugated ADCs.[4] Studies demonstrate its superior ability to resolve high DAR species (DAR6, DAR8), which often co-elute or exhibit poor peak shape on traditional HIC columns.[4] For researchers working with ADCs with a high and heterogeneous drug load, the HIC-ADC Butyl may offer significant advantages in terms of accuracy and robustness of DAR calculation.[4]

This compound vs. Thermo Scientific MAbPac HIC-Butyl:

The MAbPac HIC-Butyl column is another strong contender, demonstrating high-resolution separation of ADC mimics with different drug-to-antibody ratios.[5][7] Its polymer-based stationary phase is designed to provide excellent biocompatibility and low carryover.[7] While direct quantitative comparisons with this compound are limited, the available data suggests comparable performance in resolving major DAR species.

Experimental Workflows and Protocols

To facilitate the replication and adaptation of these methods, detailed experimental protocols for the characterization of Trastuzumab-vcMMAE on each of the compared columns are provided below.

Experimental Workflow for ADC Characterization by HIC

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample (e.g., Trastuzumab-vcMMAE) Dilution Dilution in Mobile Phase A ADC_Sample->Dilution Injection Injection onto HIC Column Dilution->Injection Gradient Gradient Elution (Decreasing Salt) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc DAR Calculation Integration->DAR_Calc

Caption: A generalized workflow for the characterization of ADCs using HIC-HPLC.

Protocol 1: this compound
  • Column: this compound, 4.6 mm ID x 10 cm L, 2.5 µm[3][6]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[3][6]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol[3][6]

  • Gradient: 0-100% B over 20 minutes[6]

  • Flow Rate: 0.5 mL/min[6]

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm[6]

  • Injection Volume: 10 µL

  • Sample Concentration: 2.2 mg/mL Trastuzumab-vcMMAE[6]

Protocol 2: TSKgel HIC-ADC Butyl
  • Column: TSKgel HIC-ADC Butyl, 4.6 mm ID x 3.5 cm L, 5 µm[4]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0[4]

  • Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, containing 25% Isopropanol[4]

  • Gradient: 10-100% B from 0.5 to 12.5 minutes[4]

  • Flow Rate: 0.8 mL/min[4]

  • Column Temperature: Not specified

  • Detection: UV at 280 nm[4]

  • Injection Volume: Not specified

  • Sample: Various approved ADCs[4]

Protocol 3: Agilent AdvanceBio HIC
  • Column: Agilent AdvanceBio HIC, 4.6 x 100 mm, 3.5 µm[9]

  • Mobile Phase A: 2 M Ammonium Sulfate, 100 mM Sodium Phosphate, pH 7.0[9]

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol[9]

  • Gradient: 0-100% B over 20 minutes[9]

  • Flow Rate: 0.5 mL/min[9]

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

  • Sample: Cysteine-linked ADC[9]

Protocol 4: Thermo Scientific MAbPac HIC-Butyl
  • Column: MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm[5]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0, containing 5% 2-propanol[5]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% 2-propanol[5]

  • Gradient: 0-100% B over 20 minutes[5]

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: 25 °C[5]

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

  • Sample: Cysteine-conjugated ADC mimic[5]

Logical Framework for HIC Column Selection

The choice of an HIC column for ADC characterization is a multi-faceted decision that depends on the specific characteristics of the ADC and the analytical requirements. The following diagram illustrates a logical approach to selecting the most appropriate column.

HIC_Selection_Logic Start Start: ADC Characterization Requirement High_DAR High DAR Species (e.g., DAR > 4)? Start->High_DAR Predictability Predictable Retention Based on Hydrophobicity? High_DAR->Predictability No TSK_HIC_ADC Consider TSKgel HIC-ADC Butyl High_DAR->TSK_HIC_ADC Yes Routine_QC Routine QC with Established Method? Predictability->Routine_QC No AdvanceBio Consider Agilent AdvanceBio HIC Predictability->AdvanceBio Yes TSK_Butyl_NPR This compound is a Suitable Option Routine_QC->TSK_Butyl_NPR Yes MAbPac Consider Thermo MAbPac HIC-Butyl Routine_QC->MAbPac No

Caption: A decision-making diagram for selecting an appropriate HIC column for ADC analysis.

Conclusion

The this compound remains a robust and reliable choice for the routine characterization of ADCs, particularly for well-established methods where speed and cost-effectiveness are priorities. However, for more challenging separations, especially those involving ADCs with high drug loads, the newer generation TSKgel HIC-ADC Butyl offers demonstrably superior resolution and reproducibility. The Agilent AdvanceBio HIC presents a compelling alternative when predictable elution based on hydrophobicity is a key consideration for method development. The Thermo Scientific MAbPac HIC-Butyl also provides a high-performance option with excellent peak shape and resolution.

Ultimately, the optimal column choice will depend on the specific molecular characteristics of the ADC, the desired level of analytical detail, and the specific goals of the analysis, whether for research and development, process monitoring, or quality control. This guide provides the foundational data and protocols to empower researchers to make an informed decision tailored to their unique analytical challenges.

References

TSKgel Butyl-NPR: A Comparative Guide to Orthogonal Analytical Techniques in Biopharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical drug development, the comprehensive characterization of complex biomolecules such as monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs) is paramount.[1][2] This necessitates the use of multiple, orthogonal analytical techniques to assess critical quality attributes (CQAs).[1] Among the array of available methods, Hydrophobic Interaction Chromatography (HIC) with columns like the TSKgel Butyl-NPR has emerged as a powerful tool. This guide provides a detailed comparison of the this compound column with other key analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate methods for their analytical workflows.

This compound: A High-Speed, High-Recovery Solution

The this compound column is a non-porous, polymethacrylate-based resin with butyl ligands, making it the least hydrophobic offering in the TSKgel HIC column series.[3][4][5] Its non-porous nature allows for rapid binding kinetics on the bead surface, leading to significantly faster analysis times and high recovery rates, even for more hydrophobic samples.[3][6][7] These characteristics make it particularly well-suited for time-critical quality control (QC) analysis and applications where sample amounts are limited.[6]

Cross-Validation Workflow

The effective characterization of a biopharmaceutical product relies on a multi-faceted analytical approach. A typical cross-validation workflow involves subjecting a sample to several orthogonal techniques to gain a comprehensive understanding of its various CQAs.

cluster_0 Sample Preparation cluster_1 Primary Analysis with this compound (HIC) cluster_2 Orthogonal Cross-Validation Techniques cluster_3 Data Analysis & Correlation Biopharmaceutical Sample Biopharmaceutical Sample TSKgel_Butyl_NPR This compound (Hydrophobicity Variants) Biopharmaceutical Sample->TSKgel_Butyl_NPR SEC Size-Exclusion Chromatography (SEC) (Size Variants - Aggregates/Fragments) Biopharmaceutical Sample->SEC IEX Ion-Exchange Chromatography (IEX) (Charge Variants) Biopharmaceutical Sample->IEX RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Hydrophobicity - Denatured State) Biopharmaceutical Sample->RP_HPLC Data_Analysis Comparative Data Analysis (Resolution, Recovery, Peak Shape) TSKgel_Butyl_NPR->Data_Analysis Data_analysis_SEC SEC->Data_analysis_SEC Size Profile Data_analysis_IEX IEX->Data_analysis_IEX Charge Profile Data_analysis_RP RP_HPLC->Data_analysis_RP Hydrophobicity Profile Data_analysis_SEC->Data_Analysis Data_analysis_IEX->Data_Analysis Data_analysis_RP->Data_Analysis

Cross-validation workflow for biopharmaceutical analysis.

Performance Comparison of this compound with Orthogonal Techniques

The choice of analytical technique is dictated by the specific CQA under investigation. This compound, with its HIC-based separation, offers a unique selectivity that is orthogonal to other common methods.

Analytical TechniquePrinciple of SeparationKey ApplicationsAdvantages of this compound (HIC)
This compound (HIC) Hydrophobicity of native proteins ADC DAR analysis, mAb aggregates & fragments, oxidation variants [5][8][9]Non-denaturing conditions, high speed, excellent recovery [3][10]
Size-Exclusion (SEC)Hydrodynamic radius (size)mAb aggregates and fragmentsOrthogonal selectivity, potentially better resolution of some aggregates[11]
Ion-Exchange (IEX)Net surface chargeCharge variants (deamidation, C-terminal lysine truncation)[1][12]Different selectivity based on hydrophobicity rather than charge
Reversed-Phase (RP-HPLC)Hydrophobicity of denatured proteinsSmall molecule analysis, peptide mapping, analysis of protein fragmentsMilder, non-denaturing conditions preserving protein structure and activity[10][13]

Detailed Experimental Comparisons

This compound (HIC) vs. Size-Exclusion Chromatography (SEC) for mAb Aggregate Analysis

A key application where HIC and SEC are often compared is in the analysis of monoclonal antibody aggregates, a critical quality attribute that can impact immunogenicity.

Experimental Protocol: HIC Analysis of mAb Aggregates

  • Column: this compound, 4.6 mm ID x 3.5 cm L, 2.5 µm[11]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0

  • Gradient: Linear gradient from A to B

  • Detection: UV at 280 nm

Experimental Protocol: SEC Analysis of mAb Aggregates

  • Column: TSKgel G3000SWXL, 7.8 mm ID x 30 cm L, 5 µm[11]

  • Mobile Phase: 100 mM Phosphate Buffer + 100 mM Sodium Sulfate, pH 6.7

  • Flow Rate: Isocratic elution

  • Detection: UV at 280 nm

Comparative Data:

In a study comparing the two techniques for a monoclonal antibody sample, both methods were able to quantify the total aggregate content at approximately 11%.[11] However, the separation mechanisms are fundamentally different. SEC separates based on the hydrodynamic radius, where larger aggregates elute first.[14] In contrast, HIC separates based on surface hydrophobicity, with more hydrophobic species like aggregates often being retained longer.[11] This orthogonal approach can provide a more detailed picture of the aggregate species present.[11]

ParameterThis compound (HIC)TSKgel G3000SWXL (SEC)
Analysis Time Significantly faster due to non-porous particles and shorter columnLonger analysis time
Resolution Excellent resolution between monomer, fragments, and aggregatesGood resolution, but can have limitations with high molecular weight aggregates
Selectivity Based on hydrophobicityBased on molecular size
This compound (HIC) vs. Reversed-Phase Chromatography (RP-HPLC)

HIC and RP-HPLC both separate molecules based on hydrophobicity, but a critical distinction lies in the mobile phase conditions and their effect on the analyte.

Key Differences:

  • Mobile Phase: HIC utilizes a high salt concentration to promote binding and a decreasing salt gradient for elution, maintaining the protein's native structure.[10][13] RP-HPLC, on the other hand, employs organic solvents and ion-pairing agents that denature the protein, exposing its hydrophobic core.[10][13]

  • Selectivity: Due to the difference in protein conformation (native vs. denatured), the selectivity between HIC and RP-HPLC can be significantly different.[15][16] Hydrophilic proteins may be weakly retained in HIC but strongly retained in RP-HPLC, and vice-versa for highly hydrophobic proteins.[15]

  • Recovery of Activity: For proteins where biological activity is important, HIC is generally preferred as the non-denaturing conditions often lead to higher recovery of enzymatic activity compared to RP-HPLC.[15]

Experimental Protocol: HIC of Standard Proteins

  • Column: this compound, 4.6 mm ID x 10 cm L

  • Mobile Phase A: 2.0 M Ammonium Sulfate in 20 mM Phosphate Buffer, pH 7.0

  • Mobile Phase B: 20 mM Phosphate Buffer, pH 7.0

  • Gradient: 0-100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

Experimental Protocol: RP-HPLC of Standard Proteins

  • Column: C4 or C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Increasing concentration of Mobile Phase B

  • Detection: UV at 214 nm or 280 nm

This compound (HIC) vs. Ion-Exchange Chromatography (IEX)

HIC and IEX are truly orthogonal techniques, separating based on two distinct molecular properties.

Key Differences:

  • Separation Principle: HIC separates based on the hydrophobicity of the protein surface.[10] IEX separates based on the net surface charge and the distribution of charged residues.[1][12][17]

  • Applications: HIC is ideal for separating molecules with differing hydrophobicities, such as ADCs with varying drug-to-antibody ratios (DARs) or oxidized variants.[8][9] IEX is the gold standard for analyzing charge variants that arise from modifications like deamidation, isomerization, or C-terminal lysine processing.[1][12][17]

Experimental Protocol: IEX of mAb Charge Variants

  • Column: Cation exchange column (e.g., TSKgel CM-STAT)

  • Mobile Phase: Typically a salt or pH gradient using buffers such as sodium phosphate or MES.

  • Detection: UV at 280 nm

The choice between HIC and IEX is therefore determined by the specific variants of interest. For a comprehensive characterization of a monoclonal antibody, both techniques are often employed to provide a complete picture of its heterogeneity.[2]

Conclusion

The this compound column, leveraging the principles of Hydrophobic Interaction Chromatography, is a valuable tool in the analytical arsenal for biopharmaceutical development. Its high speed and excellent recovery under non-denaturing conditions make it particularly advantageous for the analysis of ADCs and as an orthogonal method to SEC for aggregate analysis. While RP-HPLC and IEX offer distinct selectivities for denatured protein hydrophobicity and charge variants, respectively, this compound provides a unique and complementary separation based on the surface hydrophobicity of native biomolecules. The strategic application of these orthogonal techniques is essential for the thorough characterization and quality control of complex biotherapeutics.

References

A Head-to-Head Comparison of TSKgel Butyl-NPR and TSKgel Ether-5PW for Hydrophobic Interaction Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the choices for protein and biomolecule purification, selecting the optimal Hydrophobic Interaction Chromatography (HIC) column is critical for achieving desired purity and recovery. This guide provides an objective comparison of two prominent HIC columns from Tosoh Bioscience: the non-porous TSKgel Butyl-NPR and the porous TSKgel Ether-5PW, focusing on their distinct selectivity and performance characteristics.

Hydrophobic interaction chromatography is a powerful technique that separates molecules based on their surface hydrophobicity under non-denaturing conditions, making it ideal for maintaining the biological activity of proteins.[1] The choice of stationary phase is a key determinant of separation selectivity and efficiency. TSKgel HIC columns are based on a polymethacrylate matrix, offering a range of hydrophobicities through different ligands: Butyl-NPR being the least hydrophobic, Ether-5PW having intermediate hydrophobicity, and Phenyl-5PW being the most hydrophobic.[1][2]

This comparison will delve into the fundamental differences between the Butyl-NPR and Ether-5PW chemistries, supported by experimental data, to guide users in selecting the most appropriate column for their specific application.

Core Column Characteristics

The primary distinction between this compound and TSKgel Ether-5PW lies in their particle structure and ligand chemistry, which directly impacts their chromatographic performance.

FeatureThis compoundTSKgel Ether-5PW
Particle Type Non-porous Resin (NPR)[2]Porous[2]
Particle Size 2.5 µm[2]10 µm[1]
Pore Size Not Applicable100 nm (1000 Å)[1]
Ligand Butyl[2]Ether[2]
Relative Hydrophobicity Least Hydrophobic[2][3]Intermediate Hydrophobicity[2][3]
Binding Capacity Lower, due to surface-only interaction[4]Higher, due to porous structure[5]
Analysis Speed High-speed, rapid analysisStandard analysis times[4]
Primary Applications Quality control, high-throughput screening, ADC analysis, aggregate analysis[2][6]Purification of highly hydrophobic proteins (e.g., membrane proteins), monoclonal antibodies[2][7]

Selectivity in Protein Separations

The different hydrophobicities of the Butyl-NPR and Ether-5PW stationary phases result in distinct elution profiles for standard protein mixtures. The this compound, being the least hydrophobic, generally requires higher salt concentrations to achieve protein binding and results in earlier elution times compared to the more hydrophobic Ether-5PW under identical gradient conditions.[7]

A direct comparison of the separation of a standard protein mix on Butyl, Ether, and Phenyl supports demonstrates this difference in selectivity.[7] While the exact retention times can vary based on specific experimental conditions, the elution order is a function of both the protein's surface hydrophobicity and its interaction with the specific ligand.

The following diagram illustrates the fundamental principle of HIC and the factors influencing selectivity.

G Hydrophobic Interaction Chromatography Workflow cluster_0 Mobile Phase Conditions cluster_1 Column Interaction cluster_2 Elution Profile HighSalt High Salt Concentration (e.g., Ammonium Sulfate) ButylNPR This compound (Least Hydrophobic) HighSalt->ButylNPR Promotes Binding Ether5PW TSKgel Ether-5PW (Intermediate Hydrophobicity) HighSalt->Ether5PW Promotes Binding LowSalt Low Salt Concentration EarlyElution Earlier Elution of Less Hydrophobic Proteins LowSalt->EarlyElution Facilitates Elution LateElution Later Elution of More Hydrophobic Proteins LowSalt->LateElution Facilitates Elution ButylNPR->EarlyElution Weaker Interaction Ether5PW->LateElution Stronger Interaction

Figure 1. Workflow of Hydrophobic Interaction Chromatography.

Experimental Protocols

To provide a basis for methodological comparison, the following are typical experimental conditions for protein separation on this compound and TSKgel Ether-5PW columns.

Standard Protein Separation on this compound

This protocol is based on the fast separation of five standard proteins.[8]

  • Column: this compound, 4.6 mm ID x 3.5 cm L[8]

  • Mobile Phase A: 0.1 mol/L Phosphate Buffer (pH 7.0) + 2.3 mol/L Ammonium Sulfate[8]

  • Mobile Phase B: 0.1 mol/L Phosphate Buffer (pH 7.0)[8]

  • Gradient: 0-100% Mobile Phase B over 10 minutes[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 280 nm

  • Sample: Mix of Ribonuclease A, Lysozyme, Myoglobin, α-Chymotrypsinogen, and Ovalbumin

Monoclonal Antibody Separation on TSKgel Ether-5PW

This protocol is adapted from the separation of mouse ascites containing monoclonal antibodies.[9]

  • Column: TSKgel Ether-5PW, 7.5 mm ID x 7.5 cm L[9]

  • Mobile Phase A: 0.1 mol/L Sodium Phosphate Buffer (pH 7.0) + 1.5 mol/L Ammonium Sulfate[9]

  • Mobile Phase B: 0.1 mol/L Sodium Phosphate Buffer (pH 7.0)[9]

  • Gradient: Linear gradient from A to B over 60 minutes[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV @ 280 nm[9]

  • Sample: Mouse Ascites containing IgG1[9]

The logical relationship for selecting a column based on sample properties and analytical goals is outlined below.

G Column Selection Logic cluster_0 Analytical Goal cluster_1 Sample Characteristics cluster_2 Recommended Column Goal High-Throughput Analysis / QC or ADC DAR Analysis ButylNPR This compound Goal->ButylNPR Goal2 Purification of Highly Hydrophobic Proteins Ether5PW TSKgel Ether-5PW Goal2->Ether5PW Sample Limited Sample Amount or Prone to Aggregation Sample->ButylNPR Sample2 High Sample Load Required Sample2->Ether5PW

Figure 2. Decision guide for HIC column selection.

Performance and Application Highlights

This compound: The non-porous nature of the 2.5 µm particles eliminates pore diffusion, which is often the rate-limiting step in the separation of large biomolecules.[8] This results in very fast and highly efficient separations, making it an excellent choice for time-sensitive applications such as quality control and process monitoring.[6] Its lower surface hydrophobicity and surface-only interactions contribute to high recovery, even for more hydrophobic samples.[5][10] A significant application is in the analysis of antibody-drug conjugates (ADCs), where it can effectively separate species with different drug-to-antibody ratios (DARs).[6]

TSKgel Ether-5PW: The porous structure of the TSKgel Ether-5PW provides a large surface area, leading to a higher binding capacity compared to non-porous resins.[4][5] This makes it well-suited for preparative and process-scale separations. Its intermediate hydrophobicity is particularly advantageous for the purification of highly hydrophobic proteins, such as membrane proteins and certain monoclonal antibodies, which might be too strongly retained on more hydrophobic phases like Phenyl-5PW.[7][9] The ether ligand offers a different selectivity that can be beneficial when optimizing the separation of complex protein mixtures.[9]

Conclusion

The choice between this compound and TSKgel Ether-5PW is dictated by the specific requirements of the separation.

  • Choose this compound for:

    • High-speed and high-throughput analysis.

    • Time-critical quality control applications.

    • Analysis of antibody-drug conjugates (ADCs) and protein aggregates.

    • Applications where sample amounts are limited and high recovery is paramount.

  • Choose TSKgel Ether-5PW for:

    • Purification of highly hydrophobic proteins and monoclonal antibodies.

    • Applications requiring higher binding capacity.

    • Method development when an intermediate hydrophobicity and alternative selectivity are desired.

By understanding the fundamental differences in their physical and chemical properties, researchers can make an informed decision to optimize their hydrophobic interaction chromatography workflows, leading to improved purity, recovery, and analytical speed.

References

Validating a TSKgel Butyl-NPR Method in a GMP Environment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within a Good Manufacturing Practice (GMP) environment, the validation of analytical methods is a critical step to ensure data integrity, product quality, and regulatory compliance. This guide provides a comprehensive overview of the validation of a Hydrophobic Interaction Chromatography (HIC) method using the TSKgel Butyl-NPR column, including a comparison with alternative HIC columns, detailed experimental protocols, and visual workflows to support implementation.

Performance Comparison of HIC Columns

The this compound, with its non-porous polymethacrylate base, is a popular choice for high-speed analysis and quality control of biomolecules, including proteins and antibody-drug conjugates (ADCs).[1][2] Its low hydrophobicity requires higher salt concentrations for binding, which can be advantageous for high recovery of even hydrophobic samples.[3][4] However, a comprehensive evaluation requires comparison with other available HIC columns. The following tables summarize the key specifications and performance characteristics of this compound and its alternatives.

Table 1: HIC Column Specifications

FeatureThis compoundTSKgel Phenyl-5PWTSKgel Ether-5PWSTYROS HIC-ButylBioPro HIC BFAdvanceBio HIC
Stationary Phase ButylPhenylEtherButylButylProprietary
Support Matrix Non-porous PolymethacrylatePorous PolymethacrylatePorous PolymethacrylateCross-linked Poly(styrene-divinylbenzene)Hydrophilic non-porous polymerFully Porous ZORBAX particles
Particle Size 2.5 µm[5]10, 13, 20 µm[6]10 µmNot Specified4 µm[3]3.5 µm
Pore Size Non-porous[7]100 nm[6]100 nm[8]Not SpecifiedNon-porous[9]450 Å
pH Range 2 - 12[5]2 - 122 - 121 - 14[10]2 - 122.0 - 8.0[1]
Max Pressure 20 MPa (200 bar)[5]30 bar20 barUp to 207 bar[10]20 MPa[11]Not Specified
Max Temperature 60 °C[5]60 °C50 °C80 °C[10]60 °C[11]60 °C[12]

Table 2: Performance and Application Comparison

Performance MetricThis compoundTSKgel Phenyl-5PWTSKgel Ether-5PWSTYROS HIC-ButylBioPro HIC BFAdvanceBio HIC
Hydrophobicity Least hydrophobic[3]Most hydrophobic[3]Intermediate hydrophobicity[3]Not SpecifiedHigher hydrophobicity for strong retention[9]Optimized for mAb and ADC analysis
Key Advantages High speed, excellent recovery[4]Wide applicability for various hydrophobicities[3]Good for very hydrophobic proteins[3]High pressure tolerance, high resolution[13]Excellent peak shape under high load[9]Robust and reproducible separations[14]
Primary Applications QC analysis, ADC DAR analysis[1]General protein separationMembrane proteins, monoclonal antibodies[3]Protein separationLow hydrophobic proteins, oxidized mAbs[9]mAb oxidation, ADC DAR analysis[14]
Binding Capacity Lower due to non-porous nature[15]High due to porous nature[7]High due to porous nature[7]35 mg/ml (Lysozyme)[2]Not SpecifiedNot Specified

Experimental Protocols for Method Validation

Validation of a HIC method in a GMP environment must be conducted in accordance with ICH Q2(R1) guidelines, demonstrating that the analytical procedure is suitable for its intended purpose.[6][8] The following sections detail the experimental protocols for key validation parameters.

Workflow for HIC Method Validation

G Figure 1. General Workflow for HIC Method Validation cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation A Column & Mobile Phase Selection B Gradient Optimization A->B C System Suitability Criteria Definition B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Robustness G->H I Routine Analysis H->I J Method Monitoring & Re-validation I->J

Caption: A high-level overview of the stages involved in HIC method validation.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

Protocol:

  • Blank Analysis: Analyze the mobile phase or a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Spiked Sample Analysis: Spike the sample with known impurities and degradation products to demonstrate that they are well-resolved from the main analyte peak. For chromatographic methods, resolution (Rs) between the analyte and the closest eluting peak should be ≥ 2.0.[7]

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that the method can separate these from the intact analyte.[7]

Linearity and Range

Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[5]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.[16]

  • The y-intercept should be within a specified percentage of the response at 100% concentration.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Spiked Placebo Analysis: Prepare a placebo sample and spike it with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery of the analyte at each concentration level.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results between the different conditions to assess the method's ruggedness.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Salt concentration in the mobile phase (e.g., ± 5%)

  • Analysis: Analyze a standard sample under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., resolution, peak asymmetry, retention time).

Acceptance Criteria:

  • System suitability criteria must be met under all tested variations.

Logical Pathway for HIC Separation

G Figure 2. Principle of Hydrophobic Interaction Chromatography cluster_0 Binding Phase cluster_1 Elution Phase A High Salt Concentration in Mobile Phase B Increased Hydrophobicity of Protein Surface A->B C Protein Binds to Hydrophobic Stationary Phase B->C D Decreasing Salt Gradient C->D Gradient Start E Decreased Hydrophobicity of Protein Surface D->E F Protein Elutes from Stationary Phase E->F G Separation Based on Relative Hydrophobicity F->G

Caption: A simplified diagram illustrating the binding and elution mechanism in HIC.

By following these guidelines and protocols, researchers can ensure that their this compound HIC method is robust, reliable, and compliant with GMP standards, ultimately contributing to the development of safe and effective biopharmaceutical products.

References

Navigating Inter-Batch Variability in HIC: A Comparative Guide to TSKgel Butyl-NPR Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible results is paramount. In hydrophobic interaction chromatography (HIC), a powerful technique for the characterization of biologics, the consistency of the analytical column is a critical factor. This guide provides a comparative analysis of the inter-batch variability of TSKgel Butyl-NPR columns, a popular choice for applications such as antibody-drug conjugate (ADC) analysis, and places its performance in the context of other commercially available alternatives.

Hydrophobic interaction chromatography separates proteins and other biomolecules based on their surface hydrophobicity. The stationary phases in HIC columns, such as the this compound, consist of a base matrix functionalized with hydrophobic ligands. Even minor variations in the manufacturing of these columns from batch to batch can potentially impact retention times, peak shapes, and overall resolution, thereby affecting the reliability and transferability of analytical methods.

Understanding the Landscape of HIC Column Reproducibility

Column manufacturers are acutely aware of the need for high reproducibility. Leading brands, including Tosoh Bioscience (manufacturer of TSKgel), Agilent Technologies, Waters Corporation, Thermo Fisher Scientific, and YMC, emphasize their stringent quality control measures to ensure minimal lot-to-lot variability.

Tosoh Bioscience states that every TSKgel column is individually tested before sale and is accompanied by an Inspection Data sheet.[1][2] Similarly, Agilent reports that each batch of their AdvanceBio HIC media is tested with the NIST monoclonal antibody standard to ensure consistent performance.[3][4] Waters Corporation and YMC also highlight the excellent lot-to-lot reproducibility of their respective ACQUITY UPLC Protein BEH HIC and BioPro HIC columns.[5][6]

While these qualitative assurances are valuable, quantitative data from direct inter-batch comparisons provide a more robust assessment for end-users. This guide has compiled available data to offer a clearer perspective.

Comparative Analysis of Inter-Batch Variability

Obtaining direct, publicly available, quantitative data on the inter-batch variability of specific HIC columns, including the this compound, is challenging. Manufacturers often present data on intra-batch reproducibility (i.e., multiple injections on the same column) or highlight the performance of their latest-generation products. However, by examining available studies and application notes, we can construct a comparative overview.

A study on the column-to-column repeatability of five different HIC columns from three different lots of YMC's BioPro HIC HT, a butyl-functionalized non-porous column, demonstrated excellent reproducibility. The relative standard deviation (RSD) for retention time, peak width, peak area, and column pressure was found to be less than 2%.[7] While not specific to this compound, this provides a benchmark for the level of consistency achievable with modern HIC columns.

Another study focusing on a Hexyl HIC resin for monoclonal antibody purification showed consistent performance across three different resin lots in terms of step yield, high molecular weight (HMW) species removal, and host cell protein (HCP) clearance.[8]

The following table summarizes the key performance parameters and available reproducibility data for this compound and a selection of competitor columns. It is important to note that a direct head-to-head, multi-batch comparison study is not publicly available, and the data presented here is compiled from various sources.

Table 1: Comparison of HIC Column Performance and Stated Reproducibility

ColumnManufacturerParticle Type & SizeLigandKey Stated FeaturesAvailable Reproducibility Data
This compound Tosoh BioscienceNon-porous polymethacrylate, 2.5 µmButylHigh speed, high resolution, excellent recoveryEvery column is individually tested and shipped with an Inspection Data sheet.[1][2]
AdvanceBio HIC Agilent TechnologiesFully porous silica, 3.5 µmProprietaryRobust and reproducible high-resolution separationsEvery batch of media is tested with NIST mAb.[3][4]
ACQUITY UPLC Protein BEH HIC Waters CorporationEthylene Bridged Hybrid (BEH), 1.7 µm or 2.5 µmButylHigh resolution, fast separationsQC tested with relevant proteins to ensure batch-to-batch consistency.[5]
MAbPac HIC-Butyl Thermo Fisher ScientificNon-porous polymer, 5 µmButylHigh-resolution separation of mAbs and ADCsAdheres to stringent product standards for reliability and consistency.[9]
BioPro HIC HT YMCNon-porous polymethacrylate, 2.3 µmButylHigh throughput, excellent lot-to-lot reproducibilityRSD < 2% for retention time, peak width, and peak area across 5 columns from 3 lots.[7]

Experimental Protocols

To provide a practical context for evaluating HIC column performance, this section details typical experimental protocols for the analysis of monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs) using a this compound column.

Protocol 1: Analysis of a Monoclonal Antibody and its Aggregates
  • Column: this compound, 2.5 µm, 4.6 mm ID × 3.5 cm

  • Mobile Phase A: 3 M NaCl in water

  • Mobile Phase B: Water

  • Gradient: 0-100% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (Excitation: 280 nm, Emission: 348 nm)

  • Sample: IgG1 (5 µg injection volume)

Protocol 2: Drug-to-Antibody Ratio (DAR) Analysis of an ADC
  • Column: this compound, 2.5 µm, 4.6 mm ID × 10 cm

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mmol/L Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mmol/L Sodium Phosphate, pH 7.0

  • Gradient: A linear gradient designed to elute the different drug-loaded species.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Sample: Antibody-Drug Conjugate

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing and ensuring column consistency, the following diagrams illustrate key workflows.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Select HIC Column Batches D Equilibrate Column A->D B Prepare Standard Sample (e.g., NIST mAb, ADC) E Inject Standard Sample B->E C Prepare Mobile Phases C->D D->E F Run HIC Gradient E->F G Acquire Data F->G H Measure Key Parameters: - Retention Time - Peak Area - Peak Asymmetry - Resolution G->H I Calculate RSD (%) across Batches H->I J Compare against Acceptance Criteria I->J

Workflow for Assessing Inter-Batch Column Variability.

Logical_Relationship M1 Raw Material (Polymer Beads) M2 Ligand Bonding (Butyl Groups) M1->M2 M3 Column Packing M2->M3 M4 Individual Column QC Test M3->M4 P1 Consistent Retention Time M4->P1 ensures P2 Reproducible Peak Shape M4->P2 ensures P3 Reliable Quantitation M4->P3 ensures

Relationship between Manufacturing QC and Performance.

Conclusion

The consistency of analytical columns is a cornerstone of reliable and transferable analytical methods in the biopharmaceutical industry. While manufacturers of HIC columns, including the this compound, emphasize their rigorous quality control processes to minimize inter-batch variability, the availability of direct, quantitative comparative data remains limited in the public domain.

Based on the available information, this compound columns are a well-established and reliable choice for HIC applications. The practice of individual column testing and the provision of an Inspection Data sheet by Tosoh Bioscience provide a degree of assurance to the end-user. For critical applications, it is always recommended that users perform their own initial qualification of new column batches with a well-characterized standard to ensure suitability for their specific method. As the biopharmaceutical industry continues to evolve, greater transparency from manufacturers in the form of publicly available, quantitative inter-batch variability data would be a welcome development for the scientific community.

References

TSKgel Butyl-NPR: A Comparative Guide for Hydrophobic Interaction Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal hydrophobic interaction chromatography (HIC) column is critical for the successful separation and analysis of biomolecules. This guide provides a comprehensive literature review of the TSKgel Butyl-NPR column, offering a detailed comparison with other commercially available alternatives, supported by experimental data and protocols.

The this compound column, a product of Tosoh Bioscience, is a prominent stationary phase in the field of hydrophobic interaction chromatography. It is particularly recognized for its utility in the analysis of antibody-drug conjugates (ADCs), monoclonal antibodies (mAbs), and other proteins. Its unique characteristics, primarily its non-porous resin structure, contribute to its performance in high-speed and high-resolution separations.

Principle of this compound in HIC

Hydrophobic interaction chromatography separates molecules based on their surface hydrophobicity. In a high-salt mobile phase, the hydrophobic moieties on the protein surface interact with the hydrophobic ligands (in this case, butyl groups) on the stationary phase. Elution is achieved by decreasing the salt concentration, which weakens these hydrophobic interactions, allowing the molecules to elute in order of increasing hydrophobicity.

Core Characteristics and Performance

The this compound column is packed with non-porous polymethacrylate particles with a diameter of 2.5 µm. This non-porous nature eliminates the pore diffusion limitations often encountered with porous particles, leading to faster mass transfer and enabling high-speed separations with excellent resolution.[1] The butyl ligand provides a moderate hydrophobicity, making it suitable for a wide range of proteins and biomolecules, including the increasingly important class of antibody-drug conjugates.

Key performance attributes of the this compound column include:

  • High Resolution and Speed: The 2.5 µm non-porous particles allow for rapid and efficient separations.

  • Excellent Recovery: The non-porous surface and hydrophilic base matrix contribute to high protein recovery rates.

  • Broad Applicability: It is effective for the analysis of monoclonal antibodies, antibody-drug conjugates, and other recombinant proteins.

Comparative Analysis with Other HIC Columns

To provide a comprehensive overview, this guide compares the this compound with two other leading butyl-based HIC columns: the Waters Protein-Pak Hi Res HIC and the Thermo Scientific MAbPac HIC-Butyl.

FeatureThis compoundWaters Protein-Pak Hi Res HICThermo Scientific MAbPac HIC-Butyl
Base Material Non-porous PolymethacrylateNon-porous PolymethacrylateNon-porous Hydrophilic Polymer
Particle Size 2.5 µm2.5 µm5 µm
Ligand ButylButylButyl
pH Range 2.0 - 12.02.0 - 12.02.0 - 12.0
Key Applications ADC DAR analysis, mAb analysis, protein separationsProtein characterization, mAb and ADC analysisSeparation of mAbs and ADCs

Performance in Key Applications

Antibody-Drug Conjugate (ADC) Analysis

The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs. HIC is a well-established method for this analysis, as the addition of hydrophobic drug-linker moieties to the antibody increases its overall hydrophobicity.

The this compound column has been successfully used for the baseline separation of ADC species with different DAR values. For instance, in the analysis of Trastuzumab-vcMMAE, the column effectively resolved peaks corresponding to DAR values from 0 to 8.

A key advantage of the this compound in ADC analysis is its ability to provide robust and reproducible separations, which is crucial for quality control environments. While direct side-by-side comparisons in single studies are limited, literature suggests that both the Waters Protein-Pak Hi Res HIC and Thermo MAbPac HIC-Butyl columns also offer effective separation of ADC species. The choice of column can depend on the specific hydrophobicity of the ADC and the desired resolution.

Protein Separations and Recovery

The non-porous nature of the this compound contributes to high recovery rates for a variety of proteins. Studies have reported recovery percentages for several standard proteins:

ProteinRecovery on this compound (%)
Myoglobin96
Ribonuclease A90
Lysozyme102
α-Chymotrypsin95
α-Chymotrypsinogen A98
Sample Loading Capacity

Due to the absence of pores, the surface area of non-porous resins is significantly lower than that of porous resins. Consequently, the sample loading capacity of the this compound is lower than porous HIC columns like the TSKgel Phenyl-5PW. For the this compound (4.6 mm ID x 3.5 cm L), the capacity is approximately 100 µg for a crude sample and 2 µg for a pure sample. This makes it ideal for analytical and quality control applications where sample amounts are typically small. The Waters Protein-Pak Hi Res HIC and Thermo MAbPac HIC-Butyl, also being non-porous, are expected to have similarly limited loading capacities compared to porous media.

Experimental Protocols

Below are representative experimental protocols for common applications using the this compound column.

Protocol 1: DAR Analysis of an Antibody-Drug Conjugate (e.g., Trastuzumab-vcMMAE)
  • Column: this compound, 4.6 mm ID x 10 cm L, 2.5 µm

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 20% isopropanol

  • Gradient: A linear gradient from 0% to 100% B over a specified time (e.g., 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Temperature: 25°C

Protocol 2: Separation of Standard Proteins
  • Column: this compound, 4.6 mm ID x 3.5 cm L, 2.5 µm

  • Mobile Phase A: 1.8 M ammonium sulfate in 0.1 M sodium phosphate, pH 7.0

  • Mobile Phase B: 0.1 M sodium phosphate, pH 7.0

  • Gradient: A linear gradient from 0% to 100% B over 60 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Sample: A mixture of standard proteins such as ribonuclease A, lysozyme, and α-chymotrypsin.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for protein analysis using a this compound column.

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Protein Sample Injector Injector Sample->Injector BufferA High Salt Buffer (A) Pump Pump BufferA->Pump BufferB Low Salt Buffer (B) BufferB->Pump Column This compound Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Data Data Processing & Quantification Chromatogram->Data

A typical workflow for HIC analysis.

Logical Relationships in HIC

The following diagram illustrates the key relationships influencing retention in Hydrophobic Interaction Chromatography.

HIC_Principles Retention Analyte Retention Analyte Analyte Properties Hydrophobicity Surface Hydrophobicity Analyte->Hydrophobicity StationaryPhase Stationary Phase Ligand Ligand Type & Density StationaryPhase->Ligand MobilePhase Mobile Phase Salt Salt Concentration MobilePhase->Salt Temp Temperature MobilePhase->Temp Hydrophobicity->Retention Salt->Retention inversely proportional to elution Ligand->Retention Temp->Retention

Factors influencing HIC retention.

Conclusion

The this compound column stands out as a robust and efficient tool for the hydrophobic interaction chromatography of biomolecules. Its non-porous particle design enables fast and high-resolution separations with excellent protein recovery, making it particularly well-suited for the quality control and analysis of antibody-drug conjugates and monoclonal antibodies. While direct quantitative comparisons with competitors like the Waters Protein-Pak Hi Res HIC and Thermo MAbPac HIC-Butyl are not always available in a single study, the collected data indicates that all three are high-performing columns. The choice among them may be guided by specific application needs, the hydrophobicity of the target molecule, and existing laboratory instrumentation and protocols. The detailed specifications and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in making informed decisions for their chromatographic needs.

References

Safety Operating Guide

Proper Disposal Procedures for TSKgel Butyl-NPR Chromatography Columns

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of TSKgel Butyl-NPR chromatography columns, designed for researchers, scientists, and drug development professionals. The following procedural guidance ensures safe handling and compliance with standard laboratory waste management protocols.

Pre-Disposal Column Decontamination

Before initiating the disposal process, it is crucial to decontaminate the column to remove any residual chemical or biological hazards. This process involves flushing the column with a series of solutions to ensure it is clean and safe for handling.

Experimental Protocol for Column Decontamination:

  • Initial Flushing: Flush the column with a mobile phase free of any hazardous buffers or modifiers. A neutral buffer solution is recommended.

  • Organic Solvent Wash: If the column has been used with organic-soluble samples or mobile phases, wash the column with an appropriate organic solvent such as methanol or acetonitrile. The concentration of the organic solvent should not exceed 50%.

  • Acid and Base Washes: To remove any ionically bound substances, perform sequential washes with a mild acid and a mild base.

    • Inject 100-250 µL of 20% aqueous acetic acid multiple times.[1]

    • Follow with repeated injections of 100-250 µL of 0.1-0.2 M NaOH.[1]

  • Final Water Wash: Thoroughly flush the column with HPLC-grade water to remove any remaining acid, base, or salts. The column was originally shipped in distilled water.[1]

  • Verification: Monitor the column effluent to ensure it is neutral (pH 6-8) and free of any residual contaminants.

Waste Stream Evaluation

After decontamination, the primary components for disposal are the column hardware and the internal packing material. The this compound column consists of a polymethacrylate-based resin with bonded butyl groups, housed in either PEEK or stainless steel hardware.

Quantitative Data Summary:

ComponentMaterialPotential Hazards
Column PackingPolymethacrylate Resin with Butyl LigandsNon-hazardous solid waste after decontamination.
Column HardwarePEEK (Polyether Ether Ketone) or Stainless SteelNon-hazardous solid waste.
Shipping SolventDistilled WaterNon-hazardous liquid.

Step-by-Step Disposal Procedure

The disposal of the this compound column should be carried out in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Decontaminate the Column: Follow the detailed experimental protocol outlined in Section 1.

  • Segregate Waste:

    • Liquid Waste: Collect all effluent from the decontamination process. This liquid waste may be considered hazardous depending on the solvents and samples used. Dispose of it according to your institution's chemical waste management guidelines.

    • Solid Waste: The decontaminated column is considered solid waste.

  • Disassemble the Column (Optional and if Safe): If institutional policy requires, and it can be done safely without creating dust, the column hardware may be disassembled to separate the metal/plastic components from the packing material. However, for convenience and safety, it is often preferable to dispose of the intact column.

  • Package for Disposal:

    • Cap both ends of the decontaminated column securely.

    • Place the column in a clearly labeled, sealed plastic bag.

    • The label should include: "Decontaminated Chromatography Column," the date of decontamination, and the laboratory of origin.

  • Final Disposal:

    • Dispose of the packaged column in the appropriate solid waste stream as directed by your institution's EHS guidelines. In most cases, a decontaminated column is considered non-hazardous solid waste.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of a this compound column.

G start Start: this compound Column Disposal decontaminate 1. Decontaminate Column (Flush with appropriate solvents) start->decontaminate assess_effluent 2. Assess Effluent Waste decontaminate->assess_effluent hazardous_liquid Dispose as Hazardous Liquid Waste assess_effluent->hazardous_liquid Contains Hazardous Materials non_hazardous_liquid Dispose as Non-Hazardous Liquid Waste assess_effluent->non_hazardous_liquid Non-Hazardous assess_column 3. Assess Decontaminated Column hazardous_liquid->assess_column non_hazardous_liquid->assess_column package_column 4. Package and Label Column assess_column->package_column Column is Clean consult_ehs 5. Consult Institutional EHS Guidelines package_column->consult_ehs hazardous_solid Dispose as Hazardous Solid Waste consult_ehs->hazardous_solid Regulated as Hazardous non_hazardous_solid Dispose as Non-Hazardous Solid Waste consult_ehs->non_hazardous_solid Regulated as Non-Hazardous end End hazardous_solid->end non_hazardous_solid->end

Caption: Disposal Decision Workflow for this compound Columns.

References

Essential Safety and Operational Guide for TSKgel Butyl-NPR Chromatography Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing TSKgel Butyl-NPR columns, adherence to rigorous safety protocols and operational procedures is paramount for ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound columns and associated chemicals, it is mandatory to use the following personal protective equipment:

  • Safety Glasses: Always wear safety glasses with side shields to protect against chemical splashes and potential projectiles from pressurized systems.[1][2]

  • Gloves: Chemical-resistant gloves are required to prevent skin contact with solvents and cleaning solutions.[1]

  • Laboratory Coat: A lab coat should be worn to protect from spills and contamination.

Operational Plan: From Receipt to Storage

A systematic approach to handling the this compound column minimizes risks and prolongs column life.

1. Column Inspection upon Receipt:

  • Visually inspect the column for any signs of damage, such as cracks or leaks, that may have occurred during shipping.[1]

  • Verify that the column specifications match the order.

2. Installation:

  • Before installation, thoroughly review the manufacturer's instruction manual.[1][3]

  • Ensure all fittings and tubing are compatible with the column and the HPLC system to prevent leaks.[1]

  • To protect the analytical column, it is highly recommended to install an in-line filter between the injector and the column.[3][4][5][6][7]

3. Column Equilibration and Use:

  • The shipping solvent for TSKgel HIC columns is distilled water.[5]

  • Gradually introduce the mobile phase at a low flow rate to avoid shocking the column packing.

  • Filter all eluents and sample solutions through a 0.2-0.5 micron membrane filter before use to prevent column clogging.[4]

  • Operate the column within the recommended pH, pressure, and temperature ranges as specified by the manufacturer.

4. Shutdown and Storage:

  • After use, flush the column with high-purity water to remove any salts or buffers.

  • For daily storage, store the column in the shipping solvent (distilled water).[6][7]

  • For long-term storage, consult the manufacturer's instructions, which may recommend a specific storage solution.

Column Washing and Regeneration

Periodic cleaning is crucial for maintaining column performance and longevity.

  • Daily Cleaning: After each day of use, it is recommended to perform repeated injections of 100-250 µL of 0.1-0.2 M NaOH.[6][7]

  • Regeneration: If the daily cleaning is not effective, repeated injections of 100-250 µL of 20% aqueous acetic acid can be used.[6][7] Note that acid can precipitate proteins, so ensure the column is thoroughly flushed with water beforehand.[5]

Quantitative Operational Parameters

For quick reference, the key operational parameters for the this compound column are summarized in the table below.

ParameterValue
Particle Size 2.5 µm[4][8][9][10]
pH Range 2 - 12[4][5][6][8]
Maximum Flow Rate < 1.2 mL/min[4][8]
Recommended Flow Rate 0.5 - 1.0 mL/min[4][8]
Maximum Pressure 20 MPa[6]
Salt Concentration < 4 M[4][6][8]
Operating Temperature 10 - 60 °C[6]
Organic Solvent Compatibility ≤ 20%[5]
Cleaning Solution (Daily) 0.1 - 0.2 M NaOH[4][6][8]
Regeneration Solution 20% Acetic Acid[4][5][6][8]

Disposal Plan

Proper disposal of the column and associated chemical waste is critical for environmental safety and regulatory compliance.

  • Chemical Waste: All solvents, mobile phases, and cleaning solutions must be collected in appropriately labeled hazardous waste containers.[11] Consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures for flammable and corrosive liquids.

  • Column Disposal: Before disposing of the column, flush it with a neutral pH buffer to remove any hazardous materials. The column itself should be disposed of as solid waste according to your institution's EHS protocols.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of the this compound column, from initial receipt to final disposal.

TSKgel_Butyl_NPR_Workflow cluster_prep Preparation cluster_op Operation cluster_post Post-Operation & Disposal Receive Receive Column Inspect Inspect for Damage Receive->Inspect Review Review Manual Inspect->Review Prep_Mobile Prepare & Filter Mobile Phase Review->Prep_Mobile Install Install In-line Filter & Column Prep_Mobile->Install Equilibrate Equilibrate Column Install->Equilibrate Run Run Analysis Equilibrate->Run Clean Daily Cleaning (0.1-0.2M NaOH) Run->Clean Store Store Column (Distilled Water) Clean->Store Daily Shutdown Dispose_Waste Dispose of Chemical Waste Clean->Dispose_Waste Store->Equilibrate Next Use Dispose_Column Dispose of Column Store->Dispose_Column End of Life

Safe Handling Workflow for this compound Columns

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.